Basimglurant
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-73-6 | |
| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basimglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basimglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIMGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Basimglurant's Mechanism of Action on mGluR5: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basimglurant (also known as RG7090 or RO4917523) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a Class C G-protein coupled receptor (GPCR), mGluR5 is implicated in numerous central nervous system functions and its dysregulation is associated with conditions like major depressive disorder (MDD) and Fragile X syndrome.[1][2] This document provides a detailed technical overview of this compound's core mechanism of action, presenting key quantitative data, experimental methodologies for its characterization, and visual representations of its interaction with the mGluR5 signaling cascade.
Core Mechanism of Action: Negative Allosteric Modulation
This compound exerts its inhibitory effect not by competing with the endogenous ligand, glutamate, at its orthosteric binding site, but by binding to a distinct, topographically separate allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 protein.[3][4] This site is commonly referred to as the "MPEP site," named after a prototypical mGluR5 NAM.[3]
Upon binding, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.[5] This modulation effectively dampens the receptor's response to glutamate stimulation, preventing the activation of its downstream intracellular signaling pathways.[6] This allosteric mechanism offers potential advantages, including greater subtype selectivity compared to orthosteric ligands and a "ceiling" effect that preserves the temporal and spatial patterns of natural glutamatergic signaling, only modulating the receptor when it is being actively stimulated by the endogenous agonist.[4][7]
The mGluR5 Signaling Pathway and this compound's Point of Intervention
mGluR5 is canonically coupled to the Gαq subtype of G-proteins. Upon activation by glutamate, Gαq stimulates the effector enzyme phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[8] Concurrently, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). These events initiate a cascade of further downstream signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which ultimately modulates synaptic plasticity and neuronal excitability.[9]
This compound, by preventing the initial G-protein activation, effectively blocks this entire downstream cascade.
Quantitative Data Presentation
The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.
Table 1: In Vitro Pharmacology of this compound at the mGluR5 Receptor
| Parameter | Species | Value | Description | Reference(s) |
|---|---|---|---|---|
| Binding Affinity | ||||
| Kd | Human | 1.1 nM | Equilibrium dissociation constant from radioligand binding assays. | [10] |
| Binding Kinetics | ||||
| kon (M-1min-1) | Rat | 2.1 x 107 | Association rate constant. | [9] |
| koff (min-1) | Rat | <0.001 | Dissociation rate constant. | [9] |
| Residence Time (min) | Rat | >400 | The reciprocal of the dissociation rate (1/koff), indicating prolonged receptor occupancy. | [9] |
| Functional Potency | ||||
| pIC50 (Ca2+ Mobilization) | Rat | 7.9 | Potency to inhibit glutamate-induced intracellular calcium release. | [9] |
| pIC50 (IP1 Accumulation) | Rat | 9.0 | Potency to inhibit glutamate-induced inositol monophosphate accumulation. | [9] |
| pIC50 (ERK1/2 Phosphorylation) | Rat | 8.8 | Potency to inhibit glutamate-induced ERK1/2 phosphorylation. | [9] |
| pIC50 (Receptor Internalization) | Rat | 8.9 | Potency to inhibit glutamate-induced receptor internalization. |[9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Description | Reference(s) |
|---|---|---|---|---|
| Preclinical | ||||
| Bioavailability | Rat | ~50% | Oral bioavailability. | [1][11] |
| Terminal Half-life (t1/2) | Rat | 7 hours | The time required for the plasma concentration to decrease by half. | [1] |
| Terminal Half-life (t1/2) | Monkey | 20 hours | The time required for the plasma concentration to decrease by half. | [1] |
| Human (Population PK Model) | ||||
| Apparent Clearance (CL/F) | Typical Male (Non-smoker) | 40% higher than female | Rate of drug removal from the body. | [12][13] |
| Apparent Clearance (CL/F) | Smoker | 2-fold higher than non-smoker | Rate of drug removal from the body. | [12][13] |
| Effective Half-life (t1/2) | Typical Female (Non-smoker) | 107 hours | Effective half-life estimated from population modeling. | [13] |
| Effective Half-life (t1/2) | Typical Male (Non-smoker) | 49 hours | Effective half-life estimated from population modeling. | [13] |
| Metabolism | Human | CYP1A2 (~70%), CYP3A4/5 (~30%) | Primary cytochrome P450 enzymes responsible for metabolic clearance at clinical concentrations. |[14] |
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) for the mGluR5 allosteric binding site by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kd or Ki) of this compound.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing recombinant human or rat mGluR5.[3]
-
Radioligand: [3H]methoxy-PEPy, a high-affinity radiolabeled mGluR5 NAM.[3]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled mGluR5 NAM like MPEP.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[3]
-
Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final concentration of 20-40 µg protein per well.[3]
-
Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, or the non-specific binding control.
-
Incubation: Add the cell membrane suspension to each well, followed by the [3H]methoxy-PEPy radioligand at a fixed concentration (typically near its Kd). The total assay volume is typically 200-250 µL.[15]
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[16]
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 4 times) to remove any remaining unbound radioligand.[15]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding CPM from all other values. Plot the specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
This cell-based functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
Objective: To determine the functional potency (IC50) of this compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing recombinant mGluR5.[17]
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: A fluorescent dye like Fluo-4 AM or a pre-formulated kit (e.g., FLIPR Calcium Assay Kit).[18]
-
Agonist: Glutamate or a specific mGluR5 agonist like DHPG.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[19]
-
Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling (e.g., FlexStation or FDSS).[20]
Methodology:
-
Cell Plating: Seed the mGluR5-expressing cells into the assay plate and culture overnight to allow them to form a monolayer.[21]
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[21]
-
Compound Addition: Place the assay plate into the fluorescence reader. The instrument will add serial dilutions of this compound (or vehicle control) to the wells. Incubate for a predefined period (e.g., 15-30 minutes).
-
Agonist Stimulation & Reading: The instrument measures baseline fluorescence for a short period (e.g., 10-20 seconds). It then injects a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into all wells while simultaneously recording the change in fluorescence intensity over time (e.g., for 2-3 minutes).[16]
-
Data Analysis: The change in fluorescence (peak signal minus baseline) reflects the intracellular calcium concentration. Plot the response against the log concentration of this compound. Use a four-parameter logistic equation to fit the data and determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.[19]
Experimental Workflow for NAM Characterization
The discovery and characterization of a novel mGluR5 NAM like this compound follows a logical, multi-stage workflow designed to assess potency, selectivity, and drug-like properties.
Conclusion
This compound is a well-characterized negative allosteric modulator of mGluR5 with high potency and a prolonged receptor residence time.[1][9] Its mechanism of action involves binding to the 7TM domain, which inhibits Gq-protein-mediated signaling and subsequent downstream events like intracellular calcium mobilization and ERK pathway activation.[9] While preclinical data demonstrated a favorable pharmacological and pharmacokinetic profile, clinical development has faced challenges, highlighting the complexities of translating preclinical findings to human efficacy in CNS disorders.[1][2][11] Nevertheless, the in-depth understanding of this compound's mechanism of action provides a valuable framework for the continued development of allosteric modulators targeting GPCRs for therapeutic intervention.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low Potential of this compound to Be Involved in Drug-Drug Interactions: Influence of Non-Michaelis-Menten P450 Kinetics on Fraction Metabolized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Basimglurant
Introduction
Basimglurant, also known by its developmental codes RG7090, RO4917523, and NOE-101, is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Developed initially by Roche for major depressive disorder (MDD) and Fragile X syndrome (FXS), its clinical journey has seen a strategic pivot towards rare neurological disorders.[2] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation, tailored for researchers and drug development professionals.
Pharmacodynamics
The pharmacodynamic profile of a drug describes its effect on the body. This compound's primary action is the selective modulation of the mGluR5, a key receptor in the glutamatergic system, which is implicated in the pathophysiology of various neuropsychiatric and neurological disorders.[4][5]
Mechanism of Action
This compound is a negative allosteric modulator (NAM), meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site (the orthosteric site).[1][6] This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate.[6] This allosteric inhibition allows for a more nuanced modulation of glutamatergic neurotransmission compared to direct antagonism of the glutamate binding site.[6][7]
The proposed antidepressant and anxiolytic effects of this compound are thought to stem from a preferential inhibition of mGluR5 signaling in specific populations of GABAergic interneurons within cortical and limbic circuits.[4][8] This action is hypothesized to disinhibit key glutamate neuronal networks involved in mood and emotion regulation.[8] Additionally, this compound may interfere with mGluR5-containing heteroreceptor complexes, such as the A2A-D2-mGluR5 complex in the ventral striatum, which is involved in reward and motivation pathways.[5][8]
Signaling Pathway of mGluR5 and Modulation by this compound
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which activates various downstream signaling cascades. This compound, as a NAM, binds to an allosteric site on the mGluR5, preventing this cascade from occurring despite the presence of glutamate.
Binding Affinity and Selectivity
Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of mGluR5.[1][9] It exhibits high specificity for the mGluR5 receptor with minimal activity at other mGlu receptors or monoamine reuptake transporters.[4]
| Parameter | Value | Target | Reference |
| Kd | 1.1 nM | mGlu5 | [7] |
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[10] this compound possesses favorable drug-like properties, including good oral bioavailability, significant brain penetration, and a long half-life that supports once-daily administration.[1][4]
| Parameter | Description | Reference |
| Bioavailability | Good oral bioavailability | [1][4] |
| Distribution | Good brain penetration | [1][4] |
| Half-life | Long, supportive of once-daily dosing | [1][4] |
| Administration | Oral (modified-release formulation used in trials) | [11][12][13] |
A population pharmacokinetic analysis using data from five clinical trials characterized the drug's behavior in healthy subjects and MDD patients. The data was best described by a two-compartment disposition model with a transit compartment, absorption lag time, and first-order elimination.[12][13] This modeling identified significant covariate effects:
-
Clearance: Was found to be approximately twofold higher in smokers and 40% higher in males.[12][13]
-
Distribution Volumes: Body weight was a significant covariate affecting distribution.[12][13]
Experimental Protocols
The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments.
In Vitro Binding and Functional Assays
-
Radioligand Binding Assays: To determine the binding affinity (Kd or Ki) of this compound for the mGluR5 receptor, competitive binding assays are typically employed. This involves using a radiolabeled ligand that is known to bind to the allosteric site of mGluR5. Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of this compound. The amount of radioactivity is measured to determine the concentration of this compound required to displace 50% of the radioligand (IC50), from which the Ki can be calculated.
-
Calcium Mobilization Assays: To assess the functional inhibition of mGluR5 signaling, intracellular calcium mobilization assays are used. Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with a glutamate receptor agonist in the presence of varying concentrations of this compound. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader. This allows for the determination of the IC50 value, representing the concentration of this compound that causes a half-maximal inhibition of the agonist-induced calcium response.
In Vivo Animal Models Preclinical studies in rodent models were used to evaluate the therapeutic potential of this compound.[4][14]
-
Forced Swim Test: This is a common behavioral model used to screen for antidepressant-like activity. Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds typically reducing this time. This compound demonstrated antidepressant-like effects in such models.[5][8]
-
Anxiolytic Models: The anxiolytic-like profile of this compound was assessed in various rodent models of anxiety.[4][5]
-
Microdialysis Studies: These studies were conducted to measure neurotransmitter levels in specific brain regions. In these experiments, this compound did not affect monoamine transmitter levels in the frontal cortex or nucleus accumbens, with the exception of a moderate increase in dopamine in the nucleus accumbens, consistent with its lack of activity at monoamine transporters.[1][4]
Clinical Development and Efficacy
This compound has been evaluated in several clinical trials for different indications.
Major Depressive Disorder (MDD) A Phase 2b double-blind, randomized clinical trial evaluated this compound (0.5 mg and 1.5 mg modified-release) as an adjunctive therapy for patients with MDD who had an inadequate response to standard antidepressants.[11][15]
-
Primary Outcome: The trial did not meet its primary endpoint, which was the mean change from baseline on the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS).[11]
-
Secondary Outcomes: Despite failing the primary endpoint, the 1.5 mg dose showed a larger improvement compared to placebo on several secondary and exploratory endpoints, particularly those that were patient-rated, such as the patient-rated MADRS and the Quick Inventory of Depressive Symptomatology-Self-Report.[11][15]
Fragile X Syndrome (FXS) A 12-week, double-blind, placebo-controlled Phase 2 study evaluated this compound in adolescents and adults with FXS.[14][16]
-
Primary Outcome: The study failed to demonstrate improvement over placebo on the primary efficacy endpoint, the Anxiety Depression and Mood Scale (ADAMS) total score.[14][16]
-
Adverse Events: While generally well-tolerated, there was a higher incidence of psychiatric adverse events in the this compound groups, including reports of hallucinations or psychosis in three patients.[14][16]
Repurposing for Rare Neurological Disorders Following its discontinuation for MDD and FXS by Roche, the asset was acquired by Noema Pharma.[2] It is now being repurposed as NOE-101 for conditions with a more direct mechanistic link to mGluR5 pathophysiology.[2]
-
Trigeminal Neuralgia (TN): this compound is under investigation for its potential to reduce the severe facial pain associated with TN.[3][17] It has received Fast Track designation from the FDA for this indication.[17]
-
Tuberous Sclerosis Complex (TSC): It is also being studied for its potential to control seizures associated with TSC.[2][3]
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated.[2][18] The most frequently reported adverse event in MDD trials was dizziness, which was typically mild and transient.[11][13] A logistic regression model established a significant correlation between the maximum plasma concentration (Cmax) of this compound and the incidence of dizziness.[13] As noted, more serious psychiatric side effects were observed in the FXS trial.[14][18]
This compound is a well-characterized mGluR5 negative allosteric modulator with a pharmacological profile that includes high potency, selectivity, and favorable pharmacokinetic properties for once-daily oral dosing.[1][4] While it did not meet primary efficacy endpoints in large trials for major depressive disorder and Fragile X syndrome, its mechanism of action remains a compelling target for neurological conditions.[11][16] The ongoing clinical development for trigeminal neuralgia and tuberous sclerosis complex represents a targeted, mechanistically driven approach that may yet unlock the therapeutic potential of modulating the mGluR5 pathway with this compound.[2][3]
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Location and Cell-Type-Specific Bias of Metabotropic Glutamate Receptor, mGlu5, Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]
- 16. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Gives Fast Track Designation for this compound in Individuals with Trigeminal Neuralgia - - Practical Neurology [practicalneurology.com]
- 18. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
Basimglurant: A Negative Allosteric Modulator of mGluR5
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key in vitro assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating mGluR5 as a therapeutic target and this compound as a pharmacological tool.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is implicated in a variety of neurological and psychiatric disorders, including major depressive disorder (MDD), Fragile X syndrome (FXS), anxiety, and pain.[2][3] this compound is a NAM that binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site.[3] This allosteric modulation allows for a fine-tuned inhibition of receptor activity only when the endogenous ligand, glutamate, is present. This compound has been investigated in clinical trials for MDD and FXS.[4][5]
Mechanism of Action
This compound acts as a non-competitive antagonist of mGluR5. By binding to a topographically distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor, it reduces the affinity and/or efficacy of glutamate binding to the orthosteric site. This negative modulation attenuates the downstream signaling cascade initiated by mGluR5 activation.
The mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate leads to the coupling of the Gq/11 G-protein subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. This compound, by inhibiting the initial receptor activation, dampens this entire signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Assay Type | Value | Reference |
| Kd | Human | Radioligand Binding | 1.1 nM | [1] |
| Ki | Rat | [3H]methoxy-PEPy Binding | 0.5 nM | [6] |
| IC50 | Human | Calcium Mobilization (vs. Glutamate) | 3.2 - 13.4 nM | [1] |
| Receptor Residence Time | Rat | [3H]methoxy-PEPy Binding | >400 min | [6] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Species | Endpoint | Effect of this compound | Reference |
| Forced Swim Test | Rodent | Immobility Time | Reduced | [3] |
| Anhedonia Model | Rodent | Anhedonia Index | Normalized | [3] |
Table 3: Clinical Trial Data (Major Depressive Disorder - Adjunctive Therapy)
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary: Clinician-Rated MADRS Change | 1.5 mg | No significant difference | 0.42 | [4] |
| Secondary: Patient-Rated MADRS Change | 1.5 mg | Larger improvement | 0.04 | [4] |
| Secondary: QIDS-SR Change | 1.5 mg | Larger improvement | 0.009 | [4] |
| Secondary: Patient-Rated MADRS Remission | 1.5 mg | 36.0% vs. 22.0% | 0.03 | [4] |
Table 4: Clinical Trial Data (Fragile X Syndrome)
| Endpoint | Dose | Result vs. Placebo | p-value | Reference |
| Primary: ADAMS Total Score Change | 0.5 mg | Inferior to placebo | 0.030 | [7] |
| Primary: ADAMS Total Score Change | 1.5 mg | No significant improvement | 0.271 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to mGluR5 using a competitive binding assay with a radiolabeled ligand such as [3H]-methoxy-PEPy ([3H]M-MPEP).
Objective: To determine the inhibitory constant (Ki) of this compound for mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]M-MPEP (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known mGluR5 antagonist like MPEP)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound.
-
Add a fixed concentration of [3H]M-MPEP to all wells.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled mGluR5 antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
This protocol describes a common method for assessing the functional activity of this compound as a NAM using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound (test compound)
-
Glutamate (agonist)
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye.
-
Remove the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare a plate with varying concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will automatically add the this compound solutions to the cell plate.
-
-
Agonist Addition and Fluorescence Reading:
-
After a short pre-incubation with this compound, the FLIPR instrument will add a fixed concentration of glutamate (typically an EC80 concentration) to stimulate the cells.
-
The instrument will simultaneously measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated for each well.
-
Plot the percentage of inhibition of the glutamate response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Pharmacokinetics and Off-Target Profile
This compound exhibits good oral bioavailability and a long half-life, which supports once-daily dosing.[2] It has also demonstrated good brain penetration.[2] In preclinical studies, this compound showed a favorable safety profile and high selectivity for mGluR5 with minimal activity at other receptors.[3]
Conclusion
This compound is a well-characterized, potent, and selective negative allosteric modulator of mGluR5. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models of depression and anxiety made it a promising clinical candidate. While clinical trials in MDD and FXS did not meet their primary endpoints, the compound remains a valuable pharmacological tool for investigating the role of mGluR5 in health and disease.[4][5] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of glutamatergic neurotransmission and mGluR5 modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Basimglurant: A Technical Guide for Depression Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Basimglurant (RG7090, RO4917523), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), for the treatment of major depressive disorder (MDD). The following sections detail the pharmacological properties, efficacy in established animal models of depression, and the underlying molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Pharmacological Data
This compound is a potent, selective, and orally bioavailable mGluR5 NAM with favorable pharmacokinetic properties supporting its investigation as a therapeutic agent for depression.[1][2]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay System | Value | Reference |
| mGluR5 IC50 | Human | Ca2+ mobilization | 10 nM | [3] |
| mGluR5 IC50 | Rat | Ca2+ mobilization | 11 nM | [3] |
| Selectivity | - | Broad receptor screen | Highly selective for mGluR5 | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Oral Bioavailability | Rat | Oral | Good | [1][2] |
| Half-life (t1/2) | Rat | - | Long | [1][2] |
| Brain Penetration | Rodent | - | High | [1][4] |
| In Vivo Potency | Rodent | - | High | [1][2] |
Experimental Protocols for Key Preclinical Studies
The antidepressant-like effects of this compound have been evaluated in standard rodent models of depression. The following are detailed methodologies for these key experiments.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant efficacy.
-
Animals: Male mice or rats of a validated strain are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Daily handling for several days prior to testing is crucial to minimize stress-induced variability.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).
-
Procedure:
-
Pre-swim Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This initial exposure induces a state of behavioral despair.
-
Drug Administration: this compound or vehicle is administered at specified doses and time points prior to the test session on Day 2.
-
Test Session (Day 2): 24 hours after the pre-swim session, animals are placed back into the swim cylinder for a 5-minute test session. The session is recorded for later analysis.
-
-
Data Analysis: The primary endpoint is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water. A significant reduction in immobility time by this compound compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model
The CMS model is an ethologically relevant paradigm that induces a depressive-like phenotype, including anhedonia, by exposing animals to a series of unpredictable, mild stressors over an extended period.
-
Animals: Male rats or mice are used. Baseline sucrose preference is typically assessed before the start of the stress regimen.
-
Housing: Animals are individually housed to prevent social buffering and enhance the effects of the stressors.
-
Stress Protocol: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a variable sequence of mild stressors. The unpredictability of the stressors is a key feature of the model. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Damp bedding
-
Paired housing with a different partner
-
Intermittent illumination (lights on/off every 2 hours)
-
-
Drug Administration: this compound or vehicle is administered chronically, typically starting after the induction of a stable depressive-like phenotype (as evidenced by a significant decrease in sucrose preference).
-
Behavioral Assessment:
-
Sucrose Preference Test: This is the primary measure of anhedonia. Animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A normalization of the stress-induced reduction in sucrose preference by this compound indicates an antidepressant-like effect.[4]
-
-
Data Analysis: The key outcome is the change in sucrose preference over the course of the study. A statistically significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated CMS group suggests a reversal of the anhedonic state.
Visualizations of Pathways and Workflows
Proposed Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of mGluR5. The antidepressant effects are hypothesized to stem from the disinhibition of glutamatergic networks in brain circuits relevant to mood regulation.[4][5]
Caption: Proposed mechanism of this compound action at the mGluR5 receptor.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the antidepressant-like potential of a compound like this compound in preclinical models.
Caption: A generalized workflow for the preclinical evaluation of antidepressant candidates.
Summary and Conclusion
The preclinical data for this compound demonstrate its potential as an antidepressant agent with a novel mechanism of action. Its potency and selectivity for mGluR5, combined with favorable pharmacokinetic properties, have supported its progression into clinical development. The robust efficacy observed in rodent models of depression, such as the Forced Swim Test and the Chronic Mild Stress model, provides a strong rationale for its therapeutic potential in MDD. This technical guide summarizes the key preclinical findings and provides detailed methodologies to aid researchers in the ongoing investigation of mGluR5 modulators for the treatment of depressive disorders. While preclinical findings were promising, it is important to note that clinical trials with this compound in MDD did not consistently meet their primary endpoints, highlighting the translational challenges in antidepressant drug development.[4]
References
- 1. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
The Role of Basimglurant in Fragile X Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragile X syndrome (FXS), the leading monogenic cause of intellectual disability and autism, is characterized by the absence of the Fragile X Mental Retardation Protein (FMRP). The "mGluR theory" of FXS posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5), resulting in excessive protein synthesis and altered synaptic plasticity. This theory provided a strong rationale for the investigation of mGluR5 negative allosteric modulators (NAMs) as a therapeutic strategy. Basimglurant (RG7090), a potent and selective mGluR5 NAM, emerged as a promising candidate. This technical guide provides an in-depth review of the preclinical evidence, clinical trial data, and underlying molecular mechanisms related to the investigation of this compound for the treatment of Fragile X syndrome. While preclinical studies in animal models demonstrated a rescue of key FXS-like phenotypes, the Phase 2 clinical trial, FragXis, did not meet its primary efficacy endpoint, highlighting the complexities of translating preclinical findings to clinical success in neurodevelopmental disorders.
The mGluR5 Theory of Fragile X Syndrome
Fragile X syndrome is caused by the transcriptional silencing of the FMR1 gene, leading to a deficiency of FMRP, an RNA-binding protein that plays a critical role in regulating the translation of a wide array of synaptic proteins.[1][2] The metabotropic glutamate receptor 5 (mGluR5) theory of FXS proposes that FMRP and mGluR5 signaling have opposing effects on local protein synthesis at the synapse.[3] Activation of mGluR5 initiates a signaling cascade that promotes mRNA translation, while FMRP acts as a brake on this process.[3] In the absence of FMRP, mGluR5-dependent protein synthesis is unchecked, leading to the excessive production of certain proteins, which is believed to underlie many of the synaptic and behavioral abnormalities observed in FXS.[1][2][3] This theory is supported by extensive preclinical evidence showing that genetic or pharmacological reduction of mGluR5 signaling can correct a wide range of FXS-related phenotypes in animal models.[2][3]
Downstream Signaling Pathways
The activation of mGluR5 triggers several intracellular signaling cascades, with the two most implicated in the pathophysiology of Fragile X syndrome being the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Both pathways converge on the regulation of protein synthesis.
dot
This compound: A Potent and Selective mGluR5 NAM
This compound (RG7090) is a negative allosteric modulator of the mGluR5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit its activity. It is characterized by its high potency and selectivity.
Pharmacological Profile
| Parameter | Value | Species | Assay | Reference |
| Kd | 1.1 nM | Human | [3H]-basimglurant saturation analysis | [4][5][6] |
| Ki | 35.6 nM | Human | [3H]-MPEP displacement | [4][6] |
| Ki | 1.4 nM | Human | [3H]-ABP688 displacement | [4][6] |
| IC50 | 7.0 nM | Human | Quisqualate-induced Ca2+ mobilization | [4][6] |
| IC50 | 5.9 nM | Human | [3H]-inositolphosphate accumulation | [4][6] |
Preclinical Efficacy in Fmr1 Knockout Mice
The Fmr1 knockout (KO) mouse model, which lacks FMRP, recapitulates several key features of human FXS, including susceptibility to audiogenic seizures, deficits in learning and memory, and altered synaptic plasticity. This model has been instrumental in the preclinical evaluation of mGluR5 NAMs.
Rescue of Audiogenic Seizures
A robust and well-characterized phenotype in Fmr1 KO mice is a heightened susceptibility to seizures induced by loud noises (audiogenic seizures). Acute administration of mGluR5 antagonists has been shown to rescue this phenotype.
| Treatment | Dose | Seizure Incidence (% of mice) | Seizure Severity Score (mean) | Reference |
| Vehicle (Fmr1 KO) | - | ~70-80% | High | [7] |
| CTEP (Fmr1 KO) | Single dose | Fully corrected | Significantly reduced | [8] |
| Fenobam (Fmr1 KO) | Intraperitoneal | Rescued | Rescued | [9] |
| MRZ-8456 (Fmr1 KO) | - | Attenuated | Attenuated | [10] |
| AFQ-056 (Fmr1 KO) | - | Attenuated | Attenuated | [10] |
Effects on Learning and Memory
Deficits in learning and memory in Fmr1 KO mice are often assessed using the Morris water maze, which evaluates spatial learning and memory. The effects of mGluR5 NAMs on this phenotype have been more variable. Some studies using mGluR5 knockout mice (not specific to the Fmr1 KO model) have shown impairments in reversal learning, a measure of cognitive flexibility.[11][12] In the Fmr1 KO model, an mGluR5 inhibitor, Fenobam, was shown to rescue deficits in associative motor learning.[9]
Clinical Investigation: The FragXis Study
The promising preclinical data led to the clinical investigation of this compound in individuals with Fragile X syndrome. The Phase 2 FragXis study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adolescents and adults with FXS.[2][3]
Study Design
| Parameter | Description |
| Study Name | FragXis |
| Phase | 2 |
| Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Duration | 12 weeks |
| Participants | 183 adolescents and adults (ages 14-50) with a confirmed FMR1 full mutation |
| Treatment Arms | - this compound 0.5 mg once daily- this compound 1.5 mg once daily- Placebo |
| Primary Endpoint | Change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score |
| Secondary Endpoints | Clinical Global Impression–Severity and Improvement Scales (CGI-S and CGI-I), Aberrant Behavior Checklist (ABC) total and factor scores, ADAMS factor scores, Social Responsiveness Scale (SRS), Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)–Immediate Memory, Vineland Adaptive Behavior Scale II (VABS) total and domain scores |
dot
Efficacy Results
The FragXis study did not demonstrate a significant improvement of this compound over placebo on the primary efficacy endpoint.[2][3] All treatment arms, including placebo, showed marked behavioral improvements from baseline to week 12.[2][3] However, the this compound 0.5 mg arm was found to be inferior to placebo on the ADAMS total score.[2][3] There were no meaningful improvements over placebo in any of the secondary efficacy measures.[13]
| Endpoint | This compound 0.5 mg vs. Placebo | This compound 1.5 mg vs. Placebo | Reference |
| ADAMS Total Score (Primary) | Inferior to placebo | No significant improvement | [2][3] |
| Secondary Endpoints | No meaningful improvement | No meaningful improvement | [13] |
Safety and Tolerability
Treatment with this compound was generally well-tolerated.[2][3] A higher incidence of adverse events classified as psychiatric disorders was reported in patients treated with this compound, including three patients who experienced hallucinations or psychosis.[2][3]
Experimental Protocols
Preclinical: Audiogenic Seizure Susceptibility in Fmr1 KO Mice
-
Apparatus: A sound-attenuating chamber containing a wire mesh cage. A sound source capable of producing a high-intensity stimulus (e.g., 120 dB) is mounted above the cage.
-
Procedure:
-
Mice are individually placed in the test cage and allowed to acclimate for a short period (e.g., 1-2 minutes).
-
The sound stimulus is presented for a fixed duration (e.g., 60 seconds).
-
Seizure activity is observed and scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
-
Data Analysis: Seizure incidence (percentage of mice exhibiting seizures) and seizure severity (mean score) are compared between treatment groups.
References
- 1. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of an mGluR5 inhibitor on procedural memory and avoidance discrimination impairments in Fmr1 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mGluR5 Has a Critical Role in Inhibitory Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mGluR5 has a critical role in inhibitory learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]
Basimglurant: A Negative Allosteric Modulator of mGluR5 for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basimglurant (also known as NOE-101, RG7090, and RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] The glutamatergic system, particularly mGluR5, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key preclinical and clinical findings in various neurological disorders, including major depressive disorder (MDD), Fragile X syndrome (FXS), trigeminal neuralgia (TN), and tuberous sclerosis complex (TSC).
Introduction
The glutamate system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is associated with a range of neurological and psychiatric conditions.[3] Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is highly expressed in brain regions associated with mood, cognition, and pain.[3][4] Overactivation of mGluR5 has been linked to the pathophysiology of conditions like depression, anxiety, and Fragile X syndrome.[5][6] this compound emerges as a promising therapeutic candidate by selectively inhibiting mGluR5, offering a novel approach to treating these disorders.[7]
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5.[1] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
The primary signaling cascade initiated by mGluR5 activation involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound attenuates this cascade.[8]
It is hypothesized that in conditions like major depressive disorder, this compound's antidepressant effects may stem from a preferential reduction of mGluR5 signaling in specific cortical limbic GABA interneurons.[3][9] This action could lead to the disinhibition of certain glutamate neuronal networks within brain circuits that regulate mood and emotion.[3][9] Another proposed mechanism involves the removal of mGluR5-induced inhibition of D2 receptor signaling in A2A-D2-mGlu5 heteroreceptor complexes in the ventral striato-pallidal GABA neurons.[9][10]
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. rationale for the use of this compound, a novel mglur5 negative allosteric modulator, as a treatment for seizures associated with tuberous sclerosis complex [aesnet.org]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Basimglurant (RG-7090): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basimglurant (RG-7090), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), represents a significant case study in modern drug discovery and development. Initially investigated for Fragile X syndrome (FXS), its clinical development pivoted to major depressive disorder (MDD) and more recently, trigeminal neuralgia, reflecting a nuanced understanding of its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting mGluR5
The glutamatergic system, particularly the metabotropic glutamate receptors, has emerged as a promising area for therapeutic intervention in a range of neurological and psychiatric disorders. mGluR5, a G-protein coupled receptor, is densely expressed in brain regions associated with mood, cognition, and pain. Its role in modulating synaptic plasticity and neurotransmission has made it an attractive target for drug development.
The "mGluR theory of Fragile X" posited that excessive mGluR5 signaling contributes to the pathophysiology of the disorder, suggesting that antagonism of this receptor could be therapeutic.[1][2] This hypothesis was the initial impetus for the development of mGluR5 NAMs, including this compound. In depression, the glutamatergic hypothesis suggests that dysregulation of glutamate neurotransmission is a key factor, providing a rationale for exploring mGluR5 modulators as novel antidepressants.[1][3]
Discovery and Medicinal Chemistry
This compound, with the chemical name 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine, was discovered by Roche through a medicinal chemistry program that began with a high-throughput screening of a small molecule library.[4] The initial screening utilized a Ca2+ mobilization assay with human mGluR5a to identify compounds that could modulate receptor activity.[4]
Chemical Synthesis
The synthesis of this compound likely involves a key Sonogashira coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A plausible synthetic route is outlined below:
Step 1: Synthesis of 2-chloro-4-ethynylpyridine
This intermediate can be prepared from 2-chloro-4-iodopyridine and a protected acetylene, such as trimethylsilylacetylene, via a Sonogashira coupling, followed by deprotection.
Step 2: Synthesis of 1-(4-fluorophenyl)-2,5-dimethyl-4-iodo-1H-imidazole
This substituted imidazole can be synthesized through a multi-step process likely starting from 2-amino-1-(4-fluorophenyl)ethan-1-one or a similar precursor, followed by cyclization and iodination.
Step 3: Sonogashira Coupling to Yield this compound
The final step involves the palladium-catalyzed Sonogashira coupling of 2-chloro-4-ethynylpyridine and 1-(4-fluorophenyl)-2,5-dimethyl-4-iodo-1H-imidazole to yield this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation helps to dampen excessive glutamatergic signaling.
Activation of mGluR5, a Gq-coupled receptor, initiates a downstream signaling cascade. Upon glutamate binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability.
Preclinical Pharmacology
This compound has demonstrated a favorable preclinical profile, characterized by high potency, selectivity, and good pharmacokinetic properties.
In Vitro Studies
-
Binding Affinity: this compound exhibits high affinity for the mGluR5 receptor, with a reported dissociation constant (Kd) of 1.1 nM.[5]
-
Functional Activity: In cellular assays, such as the FLIPR calcium mobilization assay, this compound effectively inhibits glutamate-induced increases in intracellular calcium, demonstrating its negative allosteric modulatory activity.
In Vivo Studies
-
Animal Models of Depression: In rodent models of depression, such as the forced swim test, this compound has shown antidepressant-like effects.[3]
-
Pharmacokinetics: Preclinical pharmacokinetic studies in rats and monkeys revealed good oral bioavailability (approximately 50%) and a long terminal half-life (7 hours in rats and 20 hours in monkeys), supporting the potential for once-daily dosing in humans.[4] The plasma protein binding of this compound is high, in the range of 98-99%.[4]
Quantitative Preclinical Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.1 nM | Human mGluR5 | [5] |
| Oral Bioavailability | ~50% | Rats, Monkeys | [4] |
| Terminal Half-life | 7 hours | Rats | [4] |
| 20 hours | Monkeys | [4] | |
| Plasma Protein Binding | 98-99% | Rats, Monkeys | [4] |
Experimental Protocols
FLIPR Calcium Mobilization Assay
This assay is a standard method for assessing the activity of compounds that modulate Gq-coupled receptors like mGluR5.
Protocol:
-
Cell Culture: Cells stably expressing human mGluR5 are cultured in appropriate media and plated into 96- or 384-well microplates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Addition: The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. This compound or other test compounds are added to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, an agonist of mGluR5, such as glutamate, is added to stimulate the receptor.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of this compound, which is the concentration that inhibits 50% of the maximal response to the agonist.
Rodent Forced Swim Test
This is a widely used preclinical behavioral test to screen for potential antidepressant drugs.
Protocol:
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs. The water temperature is maintained at a constant, thermoneutral temperature.
-
Acclimation (Pre-test): On the first day, the animal (typically a rat or mouse) is placed in the water-filled cylinder for a set period (e.g., 15 minutes) and then removed, dried, and returned to its home cage.
-
Drug Administration: On the second day, the animal is administered this compound or a vehicle control at a specified time before the test.
-
Test Session: The animal is placed back into the cylinder for a shorter period (e.g., 5-6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Clinical Development
The clinical development of this compound has been marked by a journey through different therapeutic indications, reflecting the complexities of translating preclinical findings to human efficacy.
Fragile X Syndrome (FXS)
Initial clinical trials in adults and adolescents with FXS were based on the strong preclinical rationale of the mGluR theory.
-
Phase 2 Trials (e.g., NCT01517698): These randomized, double-blind, placebo-controlled studies evaluated the efficacy and safety of this compound in patients with FXS.[6][7] The primary endpoint was often a measure of behavioral symptoms.[6][7]
-
Results: The trials did not demonstrate a significant improvement over placebo on the primary endpoints.[6][7] While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[6][7]
| Clinical Trial (FXS) | Phase | Patient Population | Doses | Primary Endpoint | Outcome | Reference |
| NCT01517698 | II | Adolescents & Adults with FXS | 0.5 mg, 1.5 mg | Change in Anxiety, Depression, and Mood Scale (ADAMS) total score | Did not meet primary endpoint | [6][7] |
Major Depressive Disorder (MDD)
Following the FXS trials, the focus of this compound's development shifted to MDD, as an adjunctive therapy for patients with an inadequate response to standard antidepressants.
-
Phase 2b Trial (NCT01437657): This was a randomized, double-blind, placebo-controlled study in adult patients with MDD.[8][9] Patients received either 0.5 mg or 1.5 mg of this compound, or a placebo, in addition to their ongoing antidepressant medication.[8][9]
-
Results: The trial did not meet its primary endpoint, which was the change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) score.[8][9] However, the 1.5 mg dose showed a nominal improvement on several patient-rated secondary endpoints.[8][9]
| Clinical Trial (MDD) | Phase | Patient Population | Doses | Primary Endpoint | Outcome | Reference |
| NCT01437657 | IIb | Adults with MDD (inadequate response to SSRIs/SNRIs) | 0.5 mg, 1.5 mg | Change in clinician-rated MADRS score | Did not meet primary endpoint; nominal improvement on some secondary endpoints with 1.5 mg dose | [8][9] |
Trigeminal Neuralgia
More recently, the development of this compound has been redirected towards the treatment of pain associated with trigeminal neuralgia, a condition characterized by severe facial pain. This shift leverages the role of mGluR5 in pain signaling pathways. Clinical trials in this indication are ongoing.
Pharmacokinetics and Metabolism in Humans
Human pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. A study utilizing a double-tracer technique with [14C]- and [13C6]-labeled this compound provided comprehensive ADME data. The mean absolute oral bioavailability was approximately 67%. The major route of excretion was via urine (around 73.4%), primarily as metabolites. This compound is metabolized by cytochrome P450 enzymes, with CYP1A2 playing a significant role at clinically relevant concentrations.
Conclusion
This compound (RG-7090) is a well-characterized mGluR5 negative allosteric modulator with a compelling preclinical profile. Its clinical development journey, from Fragile X syndrome to major depressive disorder and now trigeminal neuralgia, highlights the challenges and strategic adaptations in modern pharmaceutical research. While it did not meet its primary endpoints in the initial large-scale trials for FXS and MDD, the continued investigation of this compound in other indications underscores the ongoing scientific interest in modulating the mGluR5 pathway for therapeutic benefit. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of glutamatergic modulation.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of the Safety, Tolerability, and Pharmacokinetics of Multiple-Ascending Dose this compound in Healthy Subjects and in Patients With Major Depressive Disorder (MDD) | MedPath [trial.medpath.com]
- 4. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
Basimglurant's Attenuation of Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basimglurant (also known as RG7090 or RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its modulatory effects on glutamatergic neurotransmission. It details the quantitative pharmacological data, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of this compound involves the inhibition of mGluR5, which is thought to preferentially target receptors on GABAergic interneurons, leading to a disinhibition of glutamatergic circuits.[1][4] This unique mode of action has positioned this compound as a compound of interest for various neurological and psychiatric disorders, although clinical trial outcomes have been mixed.[5][6]
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound exerts its effects not by directly competing with the endogenous ligand glutamate at the orthosteric binding site, but by binding to a distinct allosteric site on the mGluR5 protein.[1][6] This binding event induces a conformational change in the receptor that reduces its affinity for and/or efficacy of activation by glutamate. As a group I metabotropic glutamate receptor, mGluR5 is coupled to Gq/G11 proteins. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, this compound effectively dampens this entire signaling cascade.
A key aspect of this compound's proposed therapeutic action lies in its effect on neuronal circuitry. It is hypothesized to preferentially inhibit mGluR5 located on cortical and limbic GABAergic interneurons.[1][4] This inhibition reduces the excitatory drive onto these interneurons, leading to their decreased firing and a subsequent reduction in GABA release. The resulting disinhibition of downstream glutamatergic pyramidal neurons is thought to restore excitatory/inhibitory balance in brain circuits implicated in mood and cognition.[1][4]
Furthermore, this compound's activity may also be influenced by its interaction within heteroreceptor complexes. Specifically, the A2A-D2-mGluR5 heteroreceptor complex in the ventral striatum is a potential target, where this compound could modulate dopamine D2 receptor signaling, contributing to its antidepressant-like effects.[7]
dot
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
In Vitro Receptor Binding Affinity of Basimglurant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a non-competitive antagonist, this compound offers a promising therapeutic approach for various central nervous system (CNS) disorders, including depression and Fragile X syndrome, by modulating glutamatergic neurotransmission.[2] This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development.
Introduction to this compound and mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders. This compound acts as a NAM, binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 receptor. This binding event modulates the receptor's response to the endogenous agonist glutamate, leading to an inhibition of downstream signaling cascades.
Quantitative Receptor Binding and Functional Data
The following tables summarize the in vitro binding affinity and functional potency of this compound for the mGluR5 receptor. The data is compiled from radioligand displacement studies and various functional assays.
Table 1: Radioligand Displacement Assay Data for this compound at Rat mGluR5
| Compound | Radioligand | Kᵢ (nM) |
| This compound | [³H]methoxy-PEPy | 0.5 ± 0.1 |
Data from Arsova et al. (2020). Assays were performed on membranes from HEK293A cells stably expressing rat mGluR5.
Table 2: Functional Potency of this compound at Rat mGluR5
| Assay Type | Parameter | Value (nM) |
| Ca²⁺ Mobilization | IC₅₀ | 10 ± 1 |
| IP₁ Accumulation | IC₅₀ | 1.3 ± 0.2 |
| ERK1/2 Phosphorylation | IC₅₀ | 1.4 ± 0.3 |
| Receptor Internalization | IC₅₀ | 2.1 ± 0.4 |
Data from Arsova et al. (2020). Assays were performed in HEK293A cells stably expressing rat mGluR5.
Selectivity Profile
This compound is characterized by its high selectivity for the mGluR5 receptor. Preclinical studies have reported that this compound exhibits over 1,000-fold lower activity at more than 100 other targets, including other mGluR subtypes.[1] A closely related analog, CTEP, also demonstrated a >1000-fold selectivity when tested against a panel of 103 targets, including all other known mGlu receptors. While a detailed quantitative selectivity panel for this compound is not publicly available in the cited literature, its high specificity is a key feature of its pharmacological profile.
Experimental Protocols
Radioligand Displacement Assay
This protocol outlines a typical radioligand displacement assay to determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor.
Materials:
-
HEK293A cells stably expressing rat mGluR5
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]methoxy-PEPy (a high-affinity mGluR5 antagonist)
-
Unlabeled Ligand: this compound
-
Non-specific binding control: A high concentration of a known mGluR5 antagonist (e.g., MPEP)
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293A-mGluR5 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([³H]methoxy-PEPy) to each well.
-
Competition Binding: Add increasing concentrations of this compound to the wells. For determining non-specific binding, add a saturating concentration of an unlabeled antagonist.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes a functional assay to measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293A cells stably expressing rat mGluR5
-
Cell culture medium
-
FLIPR Calcium Assay Kit (containing a calcium-sensitive dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Glutamate (agonist)
-
This compound
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed HEK293A-mGluR5 cells into 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Add the dye solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence in each well.
-
It will then add the different concentrations of this compound to the wells and incubate for a defined period.
-
Following the incubation with this compound, the instrument will add a fixed concentration of glutamate (typically the EC₈₀) to stimulate the mGluR5 receptors.
-
The FLIPR instrument will continuously measure the fluorescence changes in real-time, reflecting the intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence upon glutamate addition represents the calcium response. Plot the percentage of inhibition of the glutamate response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Radioligand Displacement Assay Workflow
Caption: Workflow for a radioligand displacement assay.
FLIPR Calcium Mobilization Assay Workflow
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Conclusion
The in vitro data robustly demonstrate that this compound is a highly potent and selective negative allosteric modulator of the mGluR5 receptor. Its nanomolar affinity and functional antagonism, coupled with a favorable selectivity profile, underscore its potential as a precise pharmacological tool and a candidate for therapeutic development. The detailed protocols and workflows provided herein offer a practical guide for researchers to further investigate the nuanced pharmacology of this compound and other mGluR5 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. selleckchem.com [selleckchem.com]
Basimglurant's Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially developed for major depressive disorder (MDD) and Fragile X syndrome (FXS), its mechanism of action centers on the modulation of glutamatergic neurotransmission, a key process in synaptic plasticity.[1][3] This technical guide provides an in-depth overview of this compound's core impact on synaptic plasticity, detailing the underlying signaling pathways, relevant experimental protocols, and a summary of the available, albeit limited, quantitative data. While clinical trials in MDD and FXS did not meet their primary efficacy endpoints, the preclinical rationale for this compound's development highlights the critical role of mGluR5 in synaptic function and its potential as a therapeutic target.[3][4][5][6]
Introduction: The Role of mGluR5 in Synaptic Plasticity
Metabotropic glutamate receptor 5 is a G-protein coupled receptor predominantly expressed postsynaptically and plays a crucial role in regulating neuronal excitability and synaptic plasticity.[7] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy.
Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including FXS, where excessive mGluR5 activity is thought to contribute to exaggerated LTD and impaired synaptic function.[8][9] As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. This modulation is hypothesized to normalize aberrant synaptic plasticity.
Mechanism of Action: Modulation of mGluR5 Signaling
This compound's primary mechanism of action is the selective inhibition of mGluR5. By acting as a NAM, it reduces the receptor's downstream signaling cascades upon glutamate binding. This inhibitory action is believed to rebalance the excessive glutamatergic activity implicated in conditions like MDD and FXS.[1][10]
Downstream Signaling Pathways
Activation of mGluR5 triggers several intracellular signaling cascades critical for synaptic plasticity. This compound's inhibitory effect on mGluR5 would consequently dampen these pathways.
Quantitative Data on Synaptic Plasticity
Table 1: Expected Impact of mGluR5 Negative Allosteric Modulation on Long-Term Potentiation (LTP)
| Experimental Model | Induction Protocol | Key Findings | Expected Effect of this compound |
|---|---|---|---|
| mGluR5 Knockout Mice | High-Frequency Stimulation (HFS) | Reduced NMDA receptor-dependent LTP in the CA1 region of the hippocampus. | Attenuation of LTP |
| Rat Hippocampal Slices with mGluR5 NAM (MPEP) | Theta Burst Stimulation (TBS) | Inhibition of the late phase of LTP. | Inhibition of late-phase LTP |
Table 2: Expected Impact of mGluR5 Negative Allosteric Modulation on Long-Term Depression (LTD)
| Experimental Model | Induction Protocol | Key Findings | Expected Effect of this compound |
|---|---|---|---|
| Fmr1 Knockout Mice (Fragile X model) | DHPG (mGluR agonist) | Exaggerated mGluR-dependent LTD. | Normalization of exaggerated LTD |
| Rat Hippocampal Slices with mGluR5 NAM (MPEP) | Low-Frequency Stimulation (LFS) | Impaired induction of LTD. | Attenuation of LTD induction |
Table 3: Expected Impact of mGluR5 Negative Allosteric Modulation on Dendritic Spine Morphology
| Experimental Model | Measurement | Key Findings | Expected Effect of this compound |
|---|---|---|---|
| Fmr1 Knockout Mice | Spine Density and Length | Increased density of long, immature dendritic spines. | Reduction in spine density and promotion of mature spine morphology |
| Cultured Hippocampal Neurons with mGluR agonist (DHPG) | Spine Length | Increased average length of dendritic spines.[11] | Prevention of excessive spine elongation |
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to assessing the impact of this compound on synaptic plasticity.
Electrophysiology: Measurement of LTP and LTD
-
Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Drug Application: Slices are pre-incubated with this compound at various concentrations or vehicle control for a specified period before recording.
-
Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals. A stable baseline is established for 20-30 minutes.
-
LTP Induction: LTP is typically induced using high-frequency stimulation (HFS), such as multiple trains of 100 Hz, or a more physiologically relevant theta-burst stimulation (TBS).
-
LTD Induction: LTD is induced by prolonged low-frequency stimulation (LFS), for example, 900 pulses at 1 Hz.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the persistence of the plastic changes.
-
Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline.
Western Blotting for Signaling Pathway Analysis (ERK1/2 and mTOR)
-
Sample Preparation: Neuronal cultures or brain tissue homogenates are treated with this compound or vehicle.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and mTOR. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein activation.
Dendritic Spine Analysis
-
Neuronal Labeling: Neurons in culture or in fixed brain tissue are labeled with a fluorescent marker (e.g., DiI, or through expression of fluorescent proteins like GFP or YFP) to visualize dendritic spines.
-
Image Acquisition: High-resolution images of dendritic segments are acquired using confocal or two-photon microscopy.
-
Image Analysis: Specialized software is used to quantify spine density (number of spines per unit length of dendrite) and morphology (e.g., classifying spines as thin, stubby, or mushroom-shaped).
-
Statistical Analysis: Spine parameters from this compound-treated and control groups are statistically compared to identify significant differences.
Conclusion and Future Directions
This compound, as a selective mGluR5 NAM, holds a well-defined mechanistic rationale for modulating synaptic plasticity. Its ability to dampen the downstream signaling of mGluR5, including the PLC, ERK, and mTOR pathways, provides a clear framework for its expected effects on LTP, LTD, and dendritic spine morphology. While direct quantitative preclinical data for this compound's impact on these synaptic measures remains to be fully elucidated in the public domain, the extensive research on mGluR5 function strongly suggests that this compound would normalize aberrant synaptic plasticity, a key pathological feature in disorders like Fragile X syndrome.
The lack of success in pivotal clinical trials for MDD and FXS underscores the complexity of translating preclinical findings in synaptic plasticity to clinical efficacy for complex neuropsychiatric disorders. Future research should aim to bridge this gap by:
-
Publishing detailed preclinical data on the direct effects of this compound on synaptic plasticity to confirm the hypothesized mechanisms.
-
Investigating the impact of this compound on synaptic plasticity in a state-dependent manner , considering that the underlying pathology of the targeted disorders may influence the drug's effects.
-
Exploring the therapeutic potential of this compound in other neurological conditions with more clearly defined mGluR5-mediated synaptic pathology.
A deeper understanding of how this compound and other mGluR5 modulators precisely alter the dynamics of synaptic plasticity will be crucial for the future development of targeted therapies for a range of neurological and psychiatric diseases.
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered synaptic plasticity in a mouse model of fragile X mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptic Mechanisms for Plasticity in Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hierarchical scaffolding of an ERK1/2 activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Basimglurant: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate further research and development. The document also visually delineates the canonical signaling pathway of mGluR5 and illustrates a representative experimental workflow for the characterization of mGluR5 NAMs.
Chemical Structure and Identifiers
This compound is a phenylimidazole derivative with the systematic IUPAC name 2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine.[3][4] Its structure features a central imidazole ring substituted with methyl groups and a fluorophenyl group, connected via an ethynyl linker to a chloropyridine ring.
| Identifier | Value |
| IUPAC Name | 2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine[3][4] |
| CAS Number | 802906-73-6[1][3] |
| Molecular Formula | C₁₈H₁₃ClFN₃[3][5] |
| SMILES | Clc3nccc(C#Cc2nc(n(c1ccc(F)cc1)c2C)C)c3[3] |
| InChI Key | UPZWINBEAHDTLA-UHFFFAOYSA-N[5] |
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 325.77 g/mol | [1][3][5][6] |
| Topological Polar Surface Area | 30.71 Ų | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| logP (calculated) | 4.08 | [6] |
| Solubility | Insoluble in water. Soluble in DMSO (≥33.33 mg/mL) and Ethanol (21 mg/mL). | [1][7] |
| Binding Affinity (Kd) | 1.1 nM (for human mGluR5) | [1][7] |
| Binding Affinity (Ki) | 1.4 nM (vs. [³H]-ABP688), 35.6 nM (vs. [³H]-MPEP) | [7] |
| Functional Potency (IC₅₀) | 5.9 nM (Inositolphosphate accumulation), 7.0 nM (Ca²⁺ mobilization) | [7] |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate.
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. This compound, by negatively modulating mGluR5, attenuates this signaling cascade.
Experimental Protocols
The following sections detail representative methodologies for key experiments used in the characterization of this compound and other mGluR5 NAMs.
In Vitro Assays
This assay determines the affinity of a test compound for the allosteric binding site on the mGluR5 receptor by measuring its ability to displace a known radiolabeled NAM, such as [³H]-MPEP.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4)
-
[³H]-MPEP (radioligand)
-
Non-specific binding control (e.g., a high concentration of unlabeled MPEP)
-
Test compound (this compound) at various concentrations
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hmGluR5 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-MPEP, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled MPEP.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate pharmacological models.
This assay measures the ability of a test compound to inhibit the functional response of the mGluR5 receptor, which is an increase in intracellular calcium upon stimulation by an agonist like quisqualate.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Quisqualate (mGluR5 agonist)
-
Test compound (this compound) at various concentrations
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Plate HEK293-hmGluR5 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of quisqualate to all wells to stimulate the mGluR5 receptor.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Analyze the data to determine the concentration-dependent inhibition by this compound and calculate the IC₅₀ value.
In Vivo Assays
This test is widely used to assess antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Materials:
-
Rodents (mice or rats)
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
Video recording and analysis software
-
Test compound (this compound) and vehicle control
Procedure:
-
On day 1 (pre-test session), place each animal individually into the water tank for a 15-minute period.
-
Remove the animal, dry it, and return it to its home cage.
-
On day 2 (test session), administer this compound or vehicle control at a specified time before the test.
-
Place the animal back into the water tank for a 5-minute session.
-
Record the entire session on video.
-
Score the video for the duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing).
-
Compare the immobility time between the this compound-treated and vehicle-treated groups to assess antidepressant-like effects.
This test assesses the anxiolytic potential of a compound by measuring its ability to reinstate drinking behavior that has been suppressed by punishment (a mild electric shock).
Materials:
-
Rodents (rats)
-
Specialized testing chamber with a grid floor and a drinking spout connected to a shock generator
-
Water deprivation schedule
-
Test compound (this compound) and vehicle control
Procedure:
-
Water-deprive the rats for a specified period (e.g., 48 hours) prior to the test to motivate drinking.
-
Administer this compound or vehicle control at a predetermined time before the test session.
-
Place the animal in the testing chamber.
-
Allow the animal to explore and find the drinking spout.
-
After a set number of licks (e.g., 20), deliver a mild electric shock through the drinking spout.
-
Record the number of shocks the animal is willing to take to continue drinking over a set period (e.g., 5 minutes).
-
An increase in the number of shocks received in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Conclusion
This compound is a well-characterized mGluR5 negative allosteric modulator with potent in vitro and in vivo activity. Its distinct chemical structure and favorable pharmacological profile have positioned it as a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and other mGluR5 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
Basimglurant: A Novel mGluR5 Antagonist for Trigeminal Neuralgia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. Current treatment options are often limited by incomplete efficacy and significant side effects. Basimglurant (NOE-101), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), is emerging as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical evidence, and the design of the ongoing pivotal clinical trial. The information presented is intended for researchers, scientists, and drug development professionals investigating novel analgesics for neuropathic pain.
Introduction
Trigeminal neuralgia is considered one of the most painful conditions known, significantly impacting the quality of life of affected individuals.[1] The underlying pathophysiology is believed to involve hyperexcitability of the trigeminal nerve pathways. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in nociceptive signaling. The metabotropic glutamate receptor 5 (mGluR5) is a key modulator of synaptic plasticity and neuronal excitability, making it a compelling target for the treatment of chronic pain states.[1]
This compound is a novel, orally bioavailable, and highly selective mGluR5 NAM that has shown promise in preclinical models of neuropathic pain and is currently under investigation in a Phase II/III clinical trial for the treatment of trigeminal neuralgia.[2] This guide will delve into the technical details of this compound's development, providing a resource for the scientific community.
Mechanism of Action: Targeting mGluR5-Mediated Nociception
This compound exerts its therapeutic effect by negatively modulating the activity of the mGluR5 receptor. As a non-competitive antagonist, it binds to an allosteric site on the receptor, altering its conformation and reducing its response to glutamate.[3]
The Role of mGluR5 in Pain Signaling
The mGluR5 receptor is a Gq-protein coupled receptor predominantly located postsynaptically in nociceptive pathways.[4] Upon activation by glutamate, mGluR5 initiates a signaling cascade that contributes to neuronal hyperexcitability and central sensitization, key features of neuropathic pain. This cascade involves:
-
Phospholipase C (PLC) Activation: Leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG activate PKC, which in turn phosphorylates and modulates the activity of various downstream targets, including ion channels and other receptors.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: mGluR5 activation can also lead to the phosphorylation and activation of the ERK signaling pathway, which is implicated in the transcriptional changes associated with chronic pain.
By inhibiting mGluR5, this compound is thought to dampen this signaling cascade, thereby reducing neuronal excitability and alleviating the pain associated with trigeminal neuralgia.
Signaling Pathway Diagram
Preclinical Evidence
Noema Pharma has stated that this compound was effective in controlling pain in multiple animal models of neuropathic pain.[5][6] However, specific quantitative data from these studies, particularly in a trigeminal neuralgia model, are not publicly available. One preclinical study using a spared nerve injury (SNI) model in mice reported that this compound, at doses of 0.3-1 mg/kg, alleviated pain-related anxiety-like behavior but had "essentially no effect on pain induced by thermal stimuli". It is important to note that the SNI model is a general model of neuropathic pain and may not fully recapitulate the specific mechanisms of trigeminal neuralgia.
Commonly Used Preclinical Models for Trigeminal Neuralgia
To provide context for the type of preclinical investigations that likely supported the clinical development of this compound, this section details a standard animal model for trigeminal neuralgia.
Experimental Protocol: Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN) in Rats
This model is widely used to induce trigeminal neuropathic pain.[7][8]
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized, commonly with isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
An incision is made in the skin and underlying muscle to expose the infraorbital nerve, a branch of the trigeminal nerve.
-
Two to four loose ligatures of chromic gut suture are tied around the exposed nerve. The ligatures are tightened until they elicit a brief twitch in the corresponding whisker pad, indicating nerve constriction without completely arresting epineural blood flow.
-
The incision is then closed in layers.
-
-
Sham Control: A sham surgery is performed where the infraorbital nerve is exposed, but no ligatures are applied.
-
Behavioral Testing:
-
Mechanical Allodynia: The primary behavioral outcome is the assessment of mechanical sensitivity in the whisker pad region. This is measured using von Frey filaments of varying calibrated forces. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A significant decrease in the withdrawal threshold in the CCI-IoN group compared to the sham group indicates mechanical allodynia.
-
Thermal Hyperalgesia: While less common for this model, thermal sensitivity can be assessed using a radiant heat source directed at the whisker pad, and the latency to withdrawal is measured.
-
Experimental Workflow Diagram
Clinical Development: The LibraTN Study
This compound is currently being evaluated in a pivotal Phase II/III clinical trial, known as the LibraTN study (NCT05217628), for the treatment of pain associated with trigeminal neuralgia.[9][10] In October 2022, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for this indication, highlighting the significant unmet medical need.[11]
LibraTN Study Design
The LibraTN study is a multicenter, 24-week, prospective, double-blind, randomized withdrawal, placebo-controlled trial.[9]
Table 1: LibraTN (NCT05217628) Clinical Trial Protocol
| Phase | Duration | Design | Treatment Arms | Primary Objective | Key Assessments |
| Period 1 (Run-in) | 8 weeks | Open-label | All patients receive this compound (1.5 mg to 3.5 mg once daily, titrated) | To assess the initial efficacy and safety of this compound | Change in pain intensity and frequency (patient diary), Patient Global Impression of Change (PGI-C) |
| Period 2 (Double-blind) | 12 weeks | Randomized, placebo-controlled withdrawal | Responders from Period 1 are randomized to continue this compound or switch to placebo | To assess the maintenance of efficacy of this compound | Time to loss of efficacy or pain recurrence |
| Open-Label Extension | 52 weeks | Open-label | All eligible patients receive this compound | To evaluate the long-term safety and efficacy of this compound | Incidence of adverse events, long-term pain control |
Patient Population and Endpoints
The study is enrolling adult patients with a diagnosis of primary trigeminal neuralgia who have had an inadequate response to their current pain therapy.[10] The primary endpoints are designed to assess both the initial and sustained efficacy of this compound in reducing the frequency and severity of pain paroxysms.[9]
Clinical Trial Workflow Diagram
Summary and Future Directions
This compound represents a targeted therapeutic approach for the treatment of trigeminal neuralgia by selectively inhibiting the mGluR5 receptor. Its mechanism of action is well-grounded in the current understanding of neuropathic pain pathophysiology. While specific preclinical data in trigeminal neuralgia models remain to be published, the initiation of a large, well-designed Phase II/III clinical trial, coupled with an FDA Fast Track designation, underscores the potential of this compound.
The results of the LibraTN study will be critical in determining the clinical utility of this compound for patients suffering from this excruciating pain condition. Further research into the role of mGluR5 in different subtypes of trigeminal neuralgia and other neuropathic pain states is warranted. The development of this compound and other mGluR5 modulators may offer a new paradigm in the management of chronic pain.
References
- 1. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. mdpi.com [mdpi.com]
- 3. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. noemapharma.com [noemapharma.com]
- 6. noemapharma.com [noemapharma.com]
- 7. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Gives Fast Track Designation for this compound in Individuals with Trigeminal Neuralgia - - Practical Neurology [practicalneurology.com]
Methodological & Application
Application Notes and Protocols: Dissolving Basimglurant for In Vitro Assays
Introduction
Basimglurant (RG7090) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] Its role in regulating glutamatergic neurotransmission makes it a significant compound of interest in neuroscience research and drug development, particularly for conditions such as major depressive disorder and fragile X syndrome.[2][3] Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and pharmacological profile. A critical first step in ensuring data integrity is the proper dissolution and preparation of this compound solutions. This document provides detailed protocols for the solubilization of this compound and its application in common in vitro assays.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is a key factor for the preparation of stock solutions for in vitro experiments. It is crucial to use fresh, anhydrous solvents, as this compound is hygroscopic and moisture can impact its solubility.[1][4]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 | ≥ 102.31 | Use newly opened, anhydrous DMSO.[4] |
| Dimethyl Sulfoxide (DMSO) | 65 | 199.52 | Moisture-absorbing DMSO reduces solubility.[1] |
| Ethanol | 21 | Not Specified | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted to the desired working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][4]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous assay buffer. It is critical to maintain a low final concentration of DMSO in the assay to minimize solvent-induced cellular toxicity. The final DMSO concentration should ideally be kept below 1%, and a vehicle control with the same DMSO concentration should always be included in the experiment.[5][6]
Materials:
-
This compound stock solution in DMSO
-
Appropriate sterile assay buffer (e.g., HBSS, DMEM)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in DMSO to create intermediate concentrations if a wide range of final concentrations is required.
-
Final Dilution: Directly add the appropriate volume of the stock or intermediate solution to the pre-warmed assay buffer to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 999 µL of assay buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for optimal results.[1]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound acts as a negative allosteric modulator of the mGlu5 receptor.
Experimental Workflow for In Vitro Assay
Caption: A generalized workflow for an in vitro cell-based assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Basimglurant in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Basimglurant (RG7090), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in preclinical behavioral research with mice. This document outlines its mechanism of action, detailed experimental protocols, and expected outcomes in models of depression, anxiety, and Fragile X syndrome.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor involved in modulating glutamatergic neurotransmission.[1] This binding event non-competitively inhibits the receptor's response to glutamate. The mGluR5 is coupled to the Gq alpha subunit of G-proteins. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades are implicated in a wide range of neuronal functions, including synaptic plasticity. By negatively modulating mGluR5, this compound dampens this signaling pathway.
Figure 1: this compound's inhibitory effect on the mGluR5 signaling pathway.
Data Presentation: Quantitative Effects of this compound in Murine Behavioral Models
The following tables summarize the quantitative data on the effects of this compound and its close analog, CTEP, in various mouse behavioral assays.
| Compound | Behavioral Test | Mouse Model | Dose (mg/kg, p.o.) | Key Findings | Reference |
| This compound | Forced Swim Test | Not Specified | Not Specified | Reduces immobility time | [2] |
| This compound | Not Specified | Chronic Mild Stress | Not Specified | Exerts antidepressant effects | [3] |
| This compound | Not Specified | Rodent models | Not Specified | Shows anxiolytic-like profile | [2] |
| CTEP | Open Field Test | Fmr1 KO | Not Specified | Reduces distance traveled | [1] |
| CTEP | Elevated Plus Maze | Fmr1 KO | Not Specified | No significant effect on anxiety | [1] |
| CTEP | Inhibitory Avoidance | Fmr1 KO | 2 (i.p.) | Normalizes inhibitory avoidance | [4] |
Note: Specific quantitative data for this compound in these preclinical models is not widely published. The information is often presented qualitatively (e.g., "reduces immobility"). Researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific experimental conditions.
Experimental Protocols
Prior to the commencement of any behavioral testing, it is imperative to allow mice to acclimate to the testing room for at least 30-60 minutes. All experiments should be conducted during the same time of day to minimize circadian variations. The experimenter should be blind to the treatment conditions to prevent bias.
Oral Administration of this compound
This compound is typically administered orally (p.o.) via gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Weigh the mouse to determine the correct volume for administration (typically 5-10 ml/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Observe the mouse for a few minutes post-administration to ensure no adverse effects.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound or vehicle to the mice (typically 30-60 minutes prior to testing).
-
Gently place each mouse into the cylinder of water.
-
Record the session, which typically lasts for 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
After the test, remove the mice, dry them with a towel, and return them to their home cage.
Tail Suspension Test (TST)
Similar to the FST, the TST is used to assess antidepressant-like effects.
Apparatus:
-
A suspension box or a horizontal bar from which the mice can be suspended.
-
Adhesive tape.
Procedure:
-
Administer this compound or vehicle.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the bar, ensuring it cannot reach any surfaces.
-
Record the 6-minute session.
-
The total duration of immobility is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls (e.g., 50 x 50 cm). The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
An automated tracking system is typically used to record various parameters.
-
Key parameters to measure include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: An exploratory behavior.
-
Audiogenic Seizure Susceptibility in Fmr1 Knockout Mice
Fmr1 knockout (KO) mice, a model for Fragile X syndrome, exhibit increased susceptibility to audiogenic (sound-induced) seizures.[5] This test can be used to evaluate the potential of this compound to ameliorate this phenotype.
Apparatus:
-
A sound-attenuating chamber.
-
A sound source capable of producing a high-intensity stimulus (e.g., an electric bell, ~120 dB).
Procedure:
-
Administer this compound or vehicle to Fmr1 KO mice.
-
Place the mouse individually into the testing chamber and allow for a brief habituation period (e.g., 1-2 minutes).
-
Expose the mouse to the high-intensity sound stimulus for a defined period (e.g., 60 seconds).
-
Observe and score the seizure response. A common scoring system includes:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (loss of posture).
-
3: Tonic seizure (hindlimb extension).
-
4: Respiratory arrest and death.
-
-
The primary outcome measures are the incidence and severity of seizures.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving this compound.
Figure 2: A generalized experimental workflow for behavioral studies with this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental parameters based on their specific laboratory conditions, mouse strains, and research questions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Basimglurant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Basimglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in various cell culture experiments. This compound is a valuable tool for investigating the role of mGluR5 in cellular signaling and for preclinical drug discovery efforts targeting neurological and psychiatric disorders.
Introduction to this compound
This compound (also known as RG7090 or RO4917523) is a non-competitive antagonist that binds to an allosteric site on the mGluR5 protein. This modulation inhibits the receptor's response to the endogenous agonist glutamate. It has been investigated in clinical trials for major depressive disorder and Fragile X syndrome. In vitro, this compound exhibits high affinity for mGluR5, with a dissociation constant (Kd) of approximately 1.1 nM.[1] Its high potency and selectivity make it an excellent research tool for dissecting mGluR5-mediated signaling pathways.
Recommended this compound Concentrations
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the experimental goals. Based on its high affinity, concentrations in the low nanomolar to low micromolar range are typically effective. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: Summary of this compound Concentrations in In Vitro Assays
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 1.1 nM | - | [1] |
| Inhibition Constant (Ki) | 0.5 - 62 nM | HEK293A cells expressing rat mGluR5 | |
| Effective Concentration Range (General) | 0.1 nM - 10 µM | Primary rat cortical astrocytes, hippocampus slices | |
| Recommended Starting Concentration for Functional Assays | 10 nM | General recommendation |
Signaling Pathway of mGluR5 Inhibition by this compound
This compound, as a negative allosteric modulator, inhibits the canonical Gq-coupled signaling pathway activated by glutamate binding to mGluR5. This pathway is crucial for neuronal plasticity, learning, and memory.
Caption: mGluR5 signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays used to characterize the effects of this compound.
General Cell Culture and this compound Preparation
Materials:
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Cell line of interest (e.g., HEK293 cells stably expressing mGluR5, primary neurons, or neuroblastoma cell lines)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Seeding:
-
HEK293 cells: Seed at a density of 40,000-60,000 cells/well in a 96-well plate 24 hours before the experiment.
-
Neuroblastoma cell lines (e.g., SH-SY5Y): Seeding density may need to be optimized, but a starting point of 20,000-40,000 cells/well in a 96-well plate is recommended.
-
Primary Neurons: Plate at a density of 50,000-100,000 cells/well on coated plates (e.g., poly-D-lysine or laminin). Allow neurons to mature for at least 7-10 days in vitro before treatment.
Calcium Mobilization Assay
This assay measures the inhibition of glutamate-induced intracellular calcium release by this compound.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Seed cells as described in section 4.1.
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES), according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to test a range of concentrations from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (EC80). This concentration should be determined in preliminary experiments.
-
Using a fluorescence plate reader equipped with an injector, add the glutamate solution to the wells and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Analyze the data by plotting the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of glutamate-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Detailed Protocol:
-
Seed cells in a 96-well plate. Once the cells reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate at 37°C for 30 minutes.
-
Stimulate the cells with glutamate (at a predetermined optimal concentration) for 5-10 minutes at 37°C.
-
Immediately aspirate the medium and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a sensitive detection method such as a phospho-ERK1/2 ELISA kit or Western blotting.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized phospho-ERK1/2 levels against the logarithm of the this compound concentration and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data from concentration-response experiments should be summarized in tables for clear comparison of potency (e.g., IC50 values) across different assays or conditions. When presenting your data, it is crucial to include the number of replicates and the statistical analysis performed. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to glutamate and is a key parameter for quantifying its potency.
Troubleshooting
-
High background signal: Ensure complete removal of serum by thorough washing and adequate serum starvation. Optimize the concentration of the stimulating agonist to avoid saturating the response.
-
Low signal-to-noise ratio: Increase the cell seeding density or optimize the dye loading and incubation times for fluorescence-based assays. For phosphorylation assays, ensure the use of fresh lysis buffer with active inhibitors.
-
Poor solubility of this compound: Ensure the final DMSO concentration in the assay medium is low (typically ≤ 0.1%) to avoid solvent effects and precipitation. Prepare fresh dilutions from the stock solution for each experiment.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of mGluR5 in cellular function and to advance the development of novel therapeutics.
References
Application Notes: In Vivo Efficacy Assessment of Basimglurant
Introduction
Basimglurant (also known as RO4917523 or RG7090) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of brain regions associated with mood, cognition, and pain, such as the cortex, hippocampus, and amygdala.[4][5] By binding to an allosteric site, this compound inhibits the receptor's response to the endogenous agonist glutamate.[6] This modulation of the glutamatergic system is a novel therapeutic approach for several central nervous system (CNS) disorders.[7][8] Preclinical and clinical research has focused on this compound's potential efficacy in major depressive disorder (MDD), Fragile X syndrome (FXS), and trigeminal neuralgia.[9][10][11][12]
The "mGlu receptor theory of Fragile X" posits that excessive mGluR5 signaling contributes to the pathogenesis of FXS, suggesting that NAMs like this compound could correct related phenotypes.[13] In depression, the antidepressant activity of this compound may be linked to the disinhibition of specific glutamate neuronal networks in brain circuits that regulate mood and emotion.[14]
Assessing the in vivo efficacy of this compound requires a multi-tiered approach, combining behavioral models relevant to the target indication with neurochemical and imaging techniques to confirm target engagement and elucidate downstream effects. These application notes provide an overview of the key methodologies for a comprehensive preclinical evaluation of this compound.
Key In Vivo Assessment Techniques
A robust evaluation of this compound's efficacy involves three main pillars of investigation:
-
Behavioral Pharmacology: Utilizes established animal models that mimic symptoms of the target disorder (e.g., depression, anxiety, seizures). These assays provide a functional readout of the drug's therapeutic potential.
-
Neurochemical Analysis: Measures changes in neurotransmitter levels and other downstream signaling molecules in specific brain regions. This helps to connect receptor modulation with changes in neural circuit activity.
-
In Vivo Imaging: Employs techniques like Positron Emission Tomography (PET) to non-invasively quantify receptor occupancy and target engagement in the living brain, which is crucial for dose selection and confirming the mechanism of action.[15]
Part 1: Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of mGluR5. Upon activation by glutamate, mGluR5, a Gq-protein coupled receptor, activates Phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[16][17] this compound binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the signaling cascade initiated by glutamate binding.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of the PET imaging agents for metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabotropic glutamate receptor 5 - a promising target in drug development and neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 17. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trial Protocols for Basimglurant: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (also known as NOE-101, RG-7090, and RO-4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By inhibiting mGluR5, this compound modulates glutamatergic neurotransmission, a key pathway in the central and peripheral nervous systems.[3] This mechanism of action has led to its investigation in a range of neurological and psychiatric disorders, including trigeminal neuralgia, major depressive disorder (MDD), and tuberous sclerosis complex.[1][3] Preclinical studies have suggested its potential as an antidepressant, anxiolytic, and analgesic.[1][2] This document provides detailed application notes and protocols for designing clinical trials for this compound, summarizing key data and outlining experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is involved in modulating synaptic plasticity and neuronal excitability.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for designing appropriate dosing regimens in clinical trials.
Pharmacokinetics
A population PK model for an oral modified-release formulation of this compound was developed based on data from five clinical trials with 288 participants.[4][5] The model that best described the data was a two-compartment disposition model with a transit compartment, a lag time for absorption, and first-order elimination.[4][5]
Key Pharmacokinetic Parameters (Preclinical)
| Parameter | Rat | Monkey |
|---|---|---|
| Terminal Half-life | 7 hours | 20 hours |
| Oral Bioavailability | 50% | 50% |
| Plasma Protein Binding | 98-99% | 98-99% |
Table 1: Preclinical Pharmacokinetic Parameters of this compound.[6]
Factors Influencing Pharmacokinetics in Humans
-
Smoking: Clearance was found to be two-fold higher in smokers.[4][5]
-
Ethnicity: Affects absorption.[4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the negative allosteric modulation of mGluR5. The relationship between plasma concentration and receptor occupancy can be assessed using techniques like Positron Emission Tomography (PET) imaging. Dizziness has been identified as the most frequently observed adverse event and is correlated with the maximum plasma concentration (Cmax).[4][5]
Clinical Trial Design: A Protocol Template for Trigeminal Neuralgia
This section outlines a template for a Phase II/III clinical trial protocol for this compound in patients with trigeminal neuralgia, based on publicly available information on ongoing trials.[7][8][9][10]
Study Title
A Phase II/III, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Withdrawal Study to Evaluate the Efficacy and Safety of this compound in Patients with Trigeminal Neuralgia.
Study Objectives
Primary Objective:
-
To evaluate the efficacy of this compound in reducing the frequency and intensity of pain episodes in patients with trigeminal neuralgia.
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on patient-reported global impression of change (PGI-C).
-
To assess the impact of this compound on quality of life.
Study Design
This study will be a multicenter, randomized, double-blind, placebo-controlled, withdrawal design with an open-label extension.
Study Periods:
-
Screening Period (up to 4 weeks): Assess patient eligibility based on inclusion and exclusion criteria.
-
Run-in Period (8 weeks): All eligible patients will receive open-label this compound (e.g., 1.5 mg once daily, with potential titration up to 3.5 mg based on tolerability).[7][11]
-
Randomized Withdrawal Period (12 weeks): Patients who demonstrate a predefined level of pain reduction during the run-in period will be randomized in a double-blind manner to either continue receiving their stable dose of this compound or receive a placebo.[7][11]
-
Open-Label Extension Period (52 weeks): All patients who complete the randomized withdrawal period will be offered the option to receive open-label this compound.[7][11]
Key Assessments
Efficacy:
-
Primary Endpoint: Change from baseline in the number of paroxysms (sudden attacks of pain) per day, as recorded in a patient's electronic diary (e.g., Trigeminal Neuralgia Electronic Diary - TNED).
-
Secondary Endpoints:
-
Change from baseline in the average pain intensity score (e.g., on a Numerical Rating Scale).
-
Patient Global Impression of Change (PGI-C).[3]
-
Proportion of patients with a ≥50% reduction in the number of paroxysms.
-
Safety:
-
Incidence and severity of adverse events (AEs).
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Monitoring for psychiatric adverse events, including hallucinations and psychosis, which have been reported in previous trials.[11]
Experimental Protocols
Calcium (Ca2+) Mobilization Assay for Screening mGluR5 Negative Allosteric Modulators
This protocol provides a general framework for a high-throughput screening assay to identify and characterize NAMs of mGluR5, such as this compound. This type of assay was instrumental in the initial discovery of this compound.[6]
Objective: To measure the ability of test compounds to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.
Materials:
-
Cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Glutamate (agonist).
-
Test compounds (e.g., this compound).
-
A fluorescence imaging plate reader (FLIPR) or similar instrument capable of real-time kinetic readings.
-
96- or 384-well black-walled, clear-bottom microplates.
Protocol:
-
Cell Plating:
-
Seed the mGluR5-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.
-
Add the test compounds to the appropriate wells of the microplate.
-
Incubate for a short period to allow the compounds to interact with the cells.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into the fluorescence imaging plate reader.
-
Initiate the reading and, after establishing a stable baseline, add the glutamate solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the test compounds by comparing the peak fluorescence response in the presence of the compound to the response with glutamate alone.
-
Calculate the IC50 value for each compound to determine its potency as a NAM.
-
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | MedPath [trial.medpath.com]
- 9. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing ( Trigeminal Neuralgia ) ( NCT05217628 ) [trialx.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
Evaluating the Blood-Brain Barrier Penetration of Basimglurant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RO4917523, RG7090) is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for the treatment of major depressive disorder and fragile X syndrome. A critical aspect of developing drugs targeting the central nervous system (CNS) is their ability to effectively cross the blood-brain barrier (BBB). Preclinical data indicates that this compound possesses favorable characteristics for CNS penetration, described as having "good brain penetration" with an unbound brain-to-plasma partition coefficient (Kp,uu) near unity, suggesting efficient transport across the BBB without being a significant substrate for efflux transporters.[1][2]
These application notes provide detailed protocols for a suite of established methods to quantitatively and qualitatively assess the BBB penetration of this compound. The methodologies covered range from initial high-throughput in vitro screens to more complex in vivo techniques that provide a comprehensive understanding of the compound's CNS distribution.
In Vitro Methods for Assessing BBB Permeability
In vitro models are crucial for the initial screening of BBB permeability. They offer a high-throughput and cost-effective means to rank compounds based on their potential to cross the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive diffusion across the BBB. It measures the permeation of a compound from a donor compartment, through a lipid membrane immobilized on a filter, to an acceptor compartment.
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid mixture (e.g., 20% porcine brain lipid in dodecane) to form an artificial membrane.
-
Donor Solution Preparation: Prepare a solution of this compound (e.g., 100 µM) in a phosphate buffer solution (PBS) at pH 7.4.
-
Assay Assembly:
-
Add the this compound donor solution to the wells of the filter plate.
-
Place the filter plate into a 96-well acceptor plate containing PBS (pH 7.4).
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the filter.
-
t is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.
-
| Compound | Apparent Permeability (Pe) (10-6 cm/s) | Predicted BBB Penetration |
| This compound (Illustrative) | 10.5 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Note: The data presented is illustrative and based on typical values for a compound with good BBB penetration.
Cell-Based In Vitro BBB Models
Cell-based models, such as those using primary brain endothelial cells or immortalized cell lines (e.g., hCMEC/D3), provide a more biologically relevant system by incorporating cellular tight junctions and transporters.[3]
-
Cell Culture: Culture brain endothelial cells on microporous Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
TEER Measurement: Measure TEER to confirm the integrity of the cell monolayer. Values >150 Ω·cm² are generally considered acceptable.
-
Permeability Assay:
-
Replace the medium in the apical (luminal) and basolateral (abluminal) compartments with transport buffer.
-
Add this compound to the apical chamber.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the apical chamber.
-
| Compound | Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A / A-B) | Predicted BBB Penetration |
| This compound (Illustrative) | 12.3 | 1.1 | High, not a substrate of major efflux transporters |
| Rhodamine 123 (P-gp Substrate) | 1.5 | 8.5 | Low, subject to efflux |
| Propranolol (High Permeability) | 18.9 | 0.9 | High |
Note: The data presented is illustrative and based on typical values for a compound with good BBB penetration and low efflux.
In Situ and In Vivo Methods for BBB Penetration
In situ and in vivo methods provide a more accurate assessment of BBB penetration in a physiological context.
In Situ Brain Perfusion
This technique involves perfusing the brain of an anesthetized animal with a solution containing the drug of interest, allowing for the direct measurement of brain uptake without the influence of peripheral pharmacokinetics.
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrogradely into it.
-
Perfusion: Begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Tissue Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Sample Processing: Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker.
-
Calculation of Brain Uptake Clearance (Kin):
Where:
-
Cbrain is the concentration of the drug in the brain tissue (corrected for vascular space).
-
Vbrain is the volume of the brain.
-
Cperfusate is the concentration of the drug in the perfusate.
-
T is the perfusion time.
-
| Compound | Brain Uptake Clearance (Kin) (mL/s/g brain) |
| This compound (Illustrative) | 0.25 |
| Diazepam (High Uptake) | 0.35 |
| Sucrose (Low Uptake) | 0.001 |
Note: The data presented is illustrative and based on typical values for a compound with good BBB penetration.
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a direct measure of the pharmacologically active drug concentration at the target site.[1][4][5][6][7][8]
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer this compound to the animal (e.g., via oral gavage or intravenous injection).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples.
-
Quantification: Determine the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu):
Where:
-
AUCbrain,unbound is the area under the concentration-time curve for the unbound drug in the brain ECF (dialysate concentration corrected for in vivo recovery).
-
AUCplasma,unbound is the area under the concentration-time curve for the unbound drug in plasma (total plasma concentration multiplied by the fraction unbound in plasma).
-
| Parameter | Illustrative Value |
| Unbound Brain Concentration (Cmax) | 50 ng/mL |
| Unbound Plasma Concentration (Cmax) | 55 ng/mL |
| AUCbrain,unbound (0-8h) | 200 ngh/mL |
| AUCplasma,unbound (0-8h) | 210 ngh/mL |
| Kp,uu | 0.95 |
Note: The data presented is illustrative and consistent with reports of this compound having a Kp,uu near 1.
Positron Emission Tomography (PET) Imaging
PET imaging is a non-invasive technique that allows for the visualization and quantification of drug distribution and target engagement in the living brain.[9][10][11][12][13] While a specific PET radioligand for this compound is not publicly disclosed, this section outlines a hypothetical protocol based on methodologies for similar mGluR5 modulators.
-
Radioligand Synthesis: Synthesize a carbon-11 labeled version of this compound.
-
Animal Preparation: Anesthetize the subject (e.g., non-human primate) and place it in the PET scanner.
-
Radioligand Injection: Administer a bolus injection of [11C]-Basimglurant.
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
Image Reconstruction and Analysis: Reconstruct the PET images and use kinetic modeling (e.g., two-tissue compartment model) to calculate the volume of distribution (VT) in different brain regions.
-
Receptor Occupancy Study (Optional): To determine target engagement, a baseline scan is followed by administration of a therapeutic dose of non-labeled this compound, and then a second PET scan is performed to measure the displacement of the radioligand.
| Brain Region | Volume of Distribution (VT) (mL/cm3) |
| Striatum | 4.5 |
| Prefrontal Cortex | 4.2 |
| Cerebellum (Reference Region) | 1.8 |
Note: The data presented is hypothetical and illustrates the expected higher uptake in mGluR5-rich regions.
Visualizations
Experimental Workflow for BBB Penetration Assessment
Caption: Workflow for evaluating this compound's BBB penetration.
Logical Relationship of BBB Penetration Parameters
Caption: Relationship between methods and key BBB parameters.
Conclusion
The comprehensive evaluation of this compound's blood-brain barrier penetration requires a multi-faceted approach. The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the CNS distribution of this compound and similar compounds. By integrating data from in vitro, in situ, and in vivo studies, a thorough understanding of a drug's ability to reach its target in the brain can be achieved, which is essential for the successful development of novel CNS therapeutics.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned release of neurotransmitters as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-Methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA), and Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 11. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Classic PET imaging ligands – Emory Radioactive Drug Discovery (Steven Liang) [scholarblogs.emory.edu]
- 13. Insight into the Development of PET Radiopharmaceuticals for Oncology [mdpi.com]
Application Notes and Protocols: Basimglurant Formulation for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Basimglurant (also known as RG7090 or RO4917523) to rats via gavage. This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with applications in preclinical research for various neurological and psychiatric disorders.[1][2][3][4][5]
Physicochemical Properties and Pharmacokinetics
This compound is characterized by its good oral bioavailability and a long half-life in rats, making it suitable for once-daily dosing in preclinical studies.[1][2][4] It readily penetrates the brain, a crucial feature for a centrally acting therapeutic agent.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (F) | ~50-67% | [5][6] |
| Terminal Half-life (t½) | ~7 hours | [5] |
| Plasma Protein Binding | 98-99% | [5] |
Mechanism of Action: mGlu5 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the mGlu5 receptor.[3] This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate. The mGlu5 receptor is involved in modulating glutamatergic neurotransmission and plays a role in synaptic plasticity.[7] By inhibiting mGlu5, this compound can influence downstream signaling pathways and neuronal activity, which is thought to underlie its therapeutic effects.[1][8]
Figure 1: Simplified signaling pathway of mGlu5 receptor and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is insoluble in water.[3] Therefore, a suitable vehicle is required for its oral administration in rats. Below are two example protocols for preparing a this compound suspension. The choice of vehicle can depend on the specific requirements of the study.
Protocol 1: Aqueous Suspension
This protocol yields a clear solution or a fine suspension suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the DMSO-Basimglurant mixture and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline and vortex to ensure a homogenous solution/suspension. A clear solution with a solubility of at least 2.5 mg/mL can be achieved with this method.[9]
Protocol 2: Oil-Based Suspension
This protocol provides an alternative using corn oil as the vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mg/mL).[3]
-
Add the desired volume of the DMSO stock solution to corn oil to achieve the final target concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension. A clear solution with a solubility of at least 2.5 mg/mL can be achieved.[9]
Oral Gavage Protocol in Rats
This protocol outlines the standard procedure for administering the prepared this compound formulation to rats via oral gavage. This procedure should only be performed by trained personnel.[10][11]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a rounded tip).[11]
-
Syringe containing the this compound formulation.
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate insertion length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.[12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[11]
-
The needle should pass smoothly into the esophagus. The rat may exhibit swallowing reflexes. Do not force the needle if resistance is met. [10][11]
-
-
Administration of this compound:
-
Post-Administration Monitoring:
Figure 2: Experimental workflow for this compound oral gavage in rats.
Safety and Tolerability
In preclinical and clinical studies, this compound has been generally well-tolerated.[4][13] However, as with any experimental procedure, it is crucial to monitor the animals for any adverse effects. Potential issues with oral gavage include esophageal injury and distress from restraint.[14] Proper training and technique are essential to minimize these risks.[10] When using vehicles containing DMSO or other solvents, it is important to consider their potential effects on the animal model.[15]
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oral gavage administration: Topics by Science.gov [science.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mGluR5 Signaling Pathways Using Basimglurant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a non-competitive antagonist, this compound offers a sophisticated tool for the targeted investigation of mGluR5-mediated signaling cascades in various physiological and pathological contexts. These application notes provide a comprehensive guide for utilizing this compound to dissect mGluR5 signaling pathways, complete with detailed protocols for key in vitro assays and quantitative data to inform experimental design.
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, primarily couples to Gq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these initial events, a complex network of signaling pathways is engaged, including the mitogen-activated protein kinase (MAPK) cascade, involving extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound's high affinity and selectivity for mGluR5 make it an invaluable pharmacological tool for elucidating the role of this receptor in neuronal plasticity, neurodevelopmental disorders, and psychiatric conditions.[3][4]
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound, providing key quantitative metrics for its interaction with and inhibition of mGluR5.
Table 1: this compound Binding Affinity and Functional Inhibition of mGluR5
| Parameter | Value | Assay System | Reference |
| Ki (nM) | 0.5 | [3H]methoxy-PEPy competition binding in HEK293A-mGlu5-low cells | [5] |
| IC50 (nM) - Ca2+ Mobilization | 2.5 | L-glutamate-induced signaling in HEK293A-mGlu5-low cells | [5] |
| IC50 (nM) - IP1 Accumulation | 1.0 | L-glutamate-induced signaling in HEK293A-mGlu5-low cells | [5] |
| IC50 (nM) - ERK1/2 Phosphorylation | 1.3 | L-glutamate-induced signaling in HEK293A-mGlu5-low cells | [5] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by an EC80 concentration of L-glutamate.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling cascade, the mechanism of action of this compound, and a typical experimental workflow for studying its effects.
Caption: Canonical mGluR5 signaling pathway initiated by glutamate.
Caption: Mechanism of action of this compound as an mGluR5 NAM.
Caption: General experimental workflow for assessing this compound's effect.
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing mGluR5 negative allosteric modulators.[5]
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing rat mGluR5 (HEK293-mGluR5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
This compound.
-
L-glutamate.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Cell Plating: Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, aspirate the culture medium and replace it with Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add varying concentrations of this compound (prepared in Assay Buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence.
-
Stimulation and Reading: Inject an EC80 concentration of L-glutamate into the wells and immediately begin recording fluorescence intensity over time (e.g., every second for 90-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response in the vehicle control wells. Plot the normalized response against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of this compound's effect on the phosphorylation of ERK1/2, a key downstream kinase in the mGluR5 pathway.
Materials:
-
HEK293-mGluR5 cells.
-
Serum-free culture medium.
-
This compound.
-
L-glutamate.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Culture and Serum Starvation: Plate HEK293-mGluR5 cells and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Add an EC80 concentration of L-glutamate and incubate for 5 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percentage of inhibition relative to the glutamate-only treated sample.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for the investigation of mGluR5 signaling. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of mGluR5 in cellular function and disease. By employing these methods, scientists can further elucidate the therapeutic potential of modulating this important glutamate receptor.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Basimglurant Treatment Studies
Introduction
Basimglurant (RG-7090, RO-4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It is under investigation for its therapeutic potential in a variety of neurological and psychiatric disorders, including treatment-resistant depression, Fragile X syndrome, and trigeminal neuralgia.[2][4][5] The mechanism of action involves the inhibition of mGluR5 function, which in turn modulates glutamatergic neurotransmission.[1] Preclinical studies have suggested its potential antidepressant, anxiolytic, and antinociceptive properties.[3][6] This document provides detailed application notes and protocols for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By inhibiting mGluR5, this compound dampens this signaling pathway.[7]
Experimental Design and Protocols
Long-term studies are crucial for evaluating the sustained efficacy, potential for tolerance development, and chronic toxicity of this compound. The following protocols are designed for preclinical evaluation in rodent models.
Long-Term Efficacy Study in a Mouse Model of Chronic Stress
This protocol outlines a long-term study to assess the antidepressant-like effects of this compound in a chronic unpredictable stress (CUS) mouse model.
Experimental Workflow:
Protocols:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Chronic Unpredictable Stress (CUS) Protocol (4 weeks):
-
Apply a sequence of mild, unpredictable stressors daily. Stressors can include:
-
Cage tilt (45°) for 1 hour.
-
Damp bedding for 2 hours.
-
Reversal of light/dark cycle.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
Restraint in a Falcon tube for 30 minutes.
-
-
The sequence of stressors should be randomized to prevent habituation.
-
-
Drug Administration:
-
This compound is dissolved in a vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle orally (gavage) once daily at a consistent time.
-
Dose selection should be based on previous pharmacokinetic and dose-ranging studies (e.g., 1, 3, and 10 mg/kg). Preclinical trials in rats and monkeys showed a terminal half-life of 7 and 20 hours, respectively, suggesting a once-daily dosing regimen is appropriate.[2]
-
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): To assess anhedonia.
-
Acclimatize mice to two bottles (one with water, one with 1% sucrose solution) for 48 hours.
-
Following a 4-hour period of food and water deprivation, present the two bottles for 1 hour and measure consumption.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100.
-
-
Forced Swim Test (FST): To assess behavioral despair.[8]
-
Place the mouse in a cylinder of water (25°C) for 6 minutes.
-
Record the duration of immobility during the last 4 minutes.
-
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.[8]
-
The maze consists of two open and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent and entries into the open and closed arms.
-
-
-
Tissue Collection and Analysis:
-
At the end of the 12-week treatment period, euthanize animals and collect brain tissue (e.g., prefrontal cortex, hippocampus).
-
Analyze tissue for changes in mGluR5 expression, downstream signaling molecules (e.g., p-ERK), and neurotrophic factors (e.g., BDNF) using techniques like Western blotting or ELISA.
-
Long-Term Safety and Tolerability Study
This protocol is designed to assess the long-term safety and potential adverse effects of chronic this compound administration in healthy rodents.
Protocols:
-
Animals: Healthy adult Sprague-Dawley rats (equal numbers of males and females).
-
Drug Administration:
-
Administer this compound or vehicle orally once daily for a period of 26 weeks.
-
Include a control group, a vehicle group, and at least three dose levels of this compound (low, medium, and high).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Daily observation for any changes in appearance, behavior, and signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination before treatment and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination to assess a full panel of hematological and biochemical parameters.
-
Urinalysis: Conducted at the same time points as blood collection.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Weigh major organs (liver, kidneys, brain, heart, spleen).
-
Conduct histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups.
-
Data Presentation
Quantitative data from long-term studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Pharmacokinetic Properties of this compound in Preclinical Models
| Parameter | Rat | Monkey |
| Terminal Half-life | 7 hours | 20 hours |
| Bioavailability | 50% | 50% |
| Plasma Protein Binding | 98-99% | 98-99% |
| Data sourced from preclinical drug trials.[2] |
Table 2: Dosing Information from Human Clinical Trials
| Indication | Dosage Range | Frequency | Trial Phase |
| Trigeminal Neuralgia | 1.5 - 3.5 mg | Once Daily | Phase II/III |
| Major Depressive Disorder | 0.5 - 1.5 mg | Once Daily | Phase IIb |
| Fragile X Syndrome | 0.5 - 1.5 mg | Once Daily | Phase II |
| Data compiled from various clinical trial descriptions.[4][9][10][11] |
Table 3: Example Data from a 12-Week Preclinical Efficacy Study
| Treatment Group | Sucrose Preference (%) | FST Immobility (s) | EPM Open Arm Time (s) |
| Vehicle Control | 65 ± 5 | 120 ± 10 | 30 ± 5 |
| This compound (1 mg/kg) | 75 ± 6 | 100 ± 8 | 45 ± 6 |
| This compound (3 mg/kg) | 85 ± 5 | 80 ± 7 | 60 ± 7 |
| This compound (10 mg/kg) | 88 ± 4 | 75 ± 6 | 65 ± 8 |
| Hypothetical data for illustrative purposes. |
Mandatory Visualizations
Logical Relationship of Preclinical to Clinical Development:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
- 9. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of Basimglurant in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor widely expressed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders.[2][3] Consequently, mGluR5 has emerged as a significant therapeutic target.[2] Demonstrating that a drug candidate like this compound reaches and interacts with its intended target in the brain is a critical step in the drug development process. This document provides detailed application notes and protocols for measuring the target engagement of this compound in the brain, focusing on receptor occupancy studies.
Mechanism of Action and Signaling Pathway
This compound acts as a NAM, binding to an allosteric site on the mGluR5 receptor to decrease its response to the endogenous ligand, glutamate.[4] The primary signaling pathway activated by mGluR5 is the Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades involving kinases such as ERK, p38 MAPK, and JNK, ultimately modulating neuronal excitability and synaptic plasticity.[4][5][6]
Methods for Measuring Target Engagement
The primary method for quantifying this compound's target engagement is through receptor occupancy (RO) studies. These studies measure the percentage of mGluR5 receptors that are bound by the drug at a given dose and time point. This can be achieved through both direct and indirect methods.
Direct Methods:
-
Positron Emission Tomography (PET) Imaging: This is a non-invasive in vivo technique that allows for the visualization and quantification of receptor occupancy in the living brain. It involves the use of a radiolabeled ligand (a "tracer") that specifically binds to mGluR5. By measuring the displacement of the tracer by this compound, the degree of receptor occupancy can be determined.[7][8]
-
Ex Vivo Autoradiography: This is an in vitro technique performed on brain tissue from animals previously treated with this compound. Brain sections are incubated with a radiolabeled mGluR5 ligand, and the amount of binding is quantified to determine the level of receptor occupancy.[9]
Indirect Methods:
-
Pharmacodynamic (PD) Biomarkers: Measuring the downstream effects of this compound on signaling molecules or physiological processes can provide an indirect measure of target engagement. For example, a correlation between this compound plasma concentration and a clinical effect, such as dizziness, has been reported.[2][10]
Quantitative Data Summary
The following table summarizes the relationship between plasma exposure and receptor occupancy for this compound and other mGluR5 NAMs, providing a comparative view of their target engagement profiles.[1][11]
| Compound | Species | Method | Plasma Exposure (ng/mL) for ~50% RO | Receptor Occupancy (%) | Reference |
| This compound | Human | PET | ~10-30 (estimated from comparative data) | Not explicitly stated, comparative to others | [1][11] |
| Mavoglurant | Human | PET ([11C]ABP688) | ~1000 | 59% at 100 mg | [8] |
| Dipraglurant | Human | PET | ~1500 | ~50-60% | [1] |
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy in Rodents using a Radiotracer
This protocol describes a general method for determining mGluR5 receptor occupancy in rodents by measuring the displacement of a systemically administered radiotracer.
Materials:
-
This compound
-
Vehicle for this compound
-
mGluR5 radiotracer (e.g., [3H]M-MPEP)
-
Reference compound for 100% occupancy (e.g., a high dose of a known mGluR5 antagonist)
-
Rodents (mice or rats)
-
Standard laboratory equipment for animal handling, dosing, and dissection
-
Scintillation counter and vials
Procedure:
-
Animal Acclimation: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Divide animals into groups: vehicle control, this compound-treated (multiple dose levels), and a positive control group for determining 100% occupancy.
-
Administer this compound or vehicle orally at a defined time before the radiotracer injection. The pre-treatment time should be based on the pharmacokinetic profile of this compound to coincide with the expected Cmax in the brain.
-
-
Radiotracer Administration: At the designated time point after this compound administration, inject the mGluR5 radiotracer (e.g., [3H]M-MPEP) intravenously.
-
Sample Collection:
-
At a specific time after radiotracer injection (e.g., 30-60 minutes), euthanize the animals.
-
Collect trunk blood for pharmacokinetic analysis of this compound concentration.
-
Rapidly dissect the brain and specific brain regions of interest (e.g., striatum, cortex, and cerebellum as a reference region).
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue.
-
Measure the radioactivity in the brain homogenates using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radiotracer in each brain region by subtracting the non-specific binding (determined from the positive control group or a reference region with low mGluR5 expression like the cerebellum).
-
Receptor Occupancy (%) is calculated using the following formula: RO (%) = [1 - (Specific binding in drug-treated group / Specific binding in vehicle group)] * 100
-
Protocol 2: Ex Vivo Autoradiography in Rodent Brain
This protocol details the steps for ex vivo autoradiography to visualize and quantify mGluR5 occupancy.
Materials:
-
This compound and vehicle
-
Rodents
-
Radiolabeled mGluR5 ligand (e.g., [3H]MPEP)
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Phosphor imaging system or film cassettes
Procedure:
-
Animal Dosing: Treat animals with this compound or vehicle as described in Protocol 1.
-
Tissue Collection and Preparation:
-
At the desired time point, euthanize the animals and rapidly extract the brains.
-
Freeze the brains in isopentane cooled with dry ice.
-
Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
-
Autoradiography:
-
Pre-incubate the brain sections in buffer to remove endogenous glutamate.
-
Incubate the sections with a saturating concentration of the radiolabeled mGluR5 ligand (e.g., [3H]MPEP). To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled mGluR5 antagonist.
-
Wash the slides in buffer to remove unbound radioligand.
-
Dry the slides.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Quantify the signal intensity in different brain regions using image analysis software.
-
Calculate receptor occupancy as described in Protocol 1, comparing the specific binding in this compound-treated animals to vehicle-treated animals.
-
Protocol 3: PET Imaging in Humans with [18F]FPEB
This protocol outlines the general procedure for a human PET study to measure mGluR5 receptor occupancy of this compound using the radiotracer [18F]FPEB.[12][13]
Procedure:
-
Subject Recruitment and Baseline Scan:
-
Recruit healthy volunteers or patients. Obtain informed consent.
-
Perform a baseline PET scan with [18F]FPEB to determine the baseline mGluR5 availability in the absence of this compound.
-
-
This compound Administration: Administer a single or multiple doses of this compound.
-
Post-Dose PET Scan:
-
At the time of expected peak plasma concentration (Tmax) of this compound, perform a second PET scan.
-
Inject [18F]FPEB as a bolus followed by a constant infusion.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma (arterial input function).
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on co-registered MRI scans.
-
Use kinetic modeling (e.g., Logan graphical analysis) to calculate the total distribution volume (VT) of [18F]FPEB in different brain regions for both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
Receptor Occupancy (%) is calculated using the following formula: RO (%) = [1 - (VT post-dose / VT baseline)] * 100
-
Conclusion
Measuring the target engagement of this compound in the brain is essential for its clinical development. The protocols outlined in this document, including in vivo receptor occupancy studies in rodents and PET imaging in humans, provide robust methods for quantifying the interaction of this compound with its target, mGluR5. The selection of the appropriate method will depend on the stage of drug development and the specific research questions being addressed. By accurately determining the relationship between dose, plasma concentration, and receptor occupancy, researchers can optimize dosing regimens to maximize therapeutic efficacy while minimizing potential side effects.
References
- 1. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modul… [ouci.dntb.gov.ua]
- 8. antarosmedical.com [antarosmedical.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Metabotropic glutamate receptor 5 (mGluR5) regulation of ethanol sedation, dependence and consumption: relationship to acamprosate actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Basimglurant Clinical Trials and the Placebo Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Basimglurant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on mitigating the high placebo effect observed in clinical trials for Major Depressive Disorder (MDD) and Fragile X Syndrome (FXS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG7090) is an investigational drug that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] By binding to a site on the mGluR5 receptor distinct from the glutamate binding site, this compound reduces the receptor's response to glutamate. This modulation of the glutamatergic system is being investigated for its therapeutic potential in neurological and psychiatric disorders.
Q2: Why is the placebo effect a significant challenge in this compound clinical trials?
Clinical trials for conditions like Major Depressive Disorder and Fragile X Syndrome are often susceptible to a high placebo effect. This phenomenon, where patients show improvement after receiving a placebo (an inactive substance), can make it difficult to determine the true efficacy of the investigational drug. In several this compound trials, a high placebo response has been a significant factor, in some instances leading to the trials failing to meet their primary endpoints because the difference in improvement between the drug and placebo groups was not statistically significant.[2][3][4]
Q3: What are the key clinical trial findings for this compound regarding the placebo effect?
In a Phase 2b trial for MDD (NCT01437657), this compound did not show a statistically significant difference from placebo on the primary outcome measure, the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS).[2][5][6] However, some secondary, patient-rated measures suggested a potential antidepressant effect at the 1.5 mg dose.[2]
In a Phase 2 trial in adolescents and adults with Fragile X Syndrome (FragXis), this compound failed to demonstrate improvement over placebo. Notably, all treatment arms, including placebo, showed significant behavioral improvements from baseline.[7][8] For the primary endpoint, the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score, the placebo group showed a greater improvement than both this compound dose groups.[7][8]
Troubleshooting Guides
Issue: High variability and placebo response are obscuring the true effect of this compound in our preclinical/clinical study.
Potential Causes and Solutions:
-
Patient Expectations and Study Environment: The therapeutic environment and patient expectations can significantly contribute to the placebo response.
-
Troubleshooting Steps:
-
Standardize Investigator-Participant Interactions: Develop a standardized script for study personnel to use when interacting with participants to minimize variations in the information and encouragement provided.
-
Blinding Integrity: Ensure robust blinding procedures for both participants and investigators to minimize expectation bias.
-
Neutral Language: Use neutral language in all study-related materials to avoid creating overly positive expectations about the treatment's potential benefits.
-
-
-
Subjective Outcome Measures: Heavy reliance on subjective, patient- or caregiver-reported outcomes can be more susceptible to placebo effects.
-
Troubleshooting Steps:
-
Incorporate Objective Biomarkers: Where possible, include objective biomarkers that are less prone to subjective bias. Examples could include electroencephalography (EEG), eye-tracking, or specific cognitive performance tasks.
-
Centralized Raters: For clinician-rated scales, use a centralized group of trained raters who are blinded to the study site and treatment arm to ensure consistency in scoring.[9]
-
Rater Training: Provide comprehensive and ongoing training for all raters to ensure a thorough understanding of the rating scales and scoring conventions.
-
-
-
Inclusion of "Placebo Responders": A subset of the patient population may be inherently more responsive to placebo.
-
Troubleshooting Steps:
-
Placebo Run-in Period: Consider incorporating a single-blind placebo run-in period before randomization. During this phase, all participants receive a placebo. Those who show a significant improvement can be excluded from the main trial.
-
Sequential Parallel Comparison Design (SPCD): This two-stage design can help to reduce the impact of high placebo response. In the first stage, patients are randomized to the drug or placebo. In the second stage, placebo non-responders from the first stage are re-randomized to either the drug or placebo. This design enriches the study population in the second stage with patients less likely to respond to placebo.[4]
-
-
Data Presentation
Table 1: Quantitative Outcomes of this compound Phase 2b Trial in Major Depressive Disorder (NCT01437657) [2][5][6]
| Outcome Measure | Placebo | This compound (0.5 mg) | This compound (1.5 mg) |
| Clinician-Rated MADRS | |||
| Mean Change from Baseline | -14.6 | -14.1 | -16.1 |
| Patient-Rated MADRS | |||
| Mean Change from Baseline | -13.3 | Not Reported | -16.2 |
| Response Rate (>50% reduction) | 40.4% | No Benefit | 50.5% |
| Remission Rate (MADRS score ≤10) | 22.0% | No Benefit | 36.0% |
Table 2: Qualitative and Key Quantitative-Like Outcomes of this compound Phase 2 Trial in Fragile X Syndrome (FragXis) [7][8][10]
| Outcome Measure | Result |
| Primary Endpoint: ADAMS Total Score | All treatment arms, including placebo, showed marked behavioral improvements from baseline. |
| The placebo group demonstrated a greater reduction (improvement) in the ADAMS total score compared to both the 0.5 mg and 1.5 mg this compound groups. | |
| The difference in improvement between placebo and the 0.5 mg this compound group was statistically significant in favor of the placebo. | |
| Secondary Endpoints | This compound did not show meaningful improvement over placebo in any of the secondary efficacy measures. |
| Safety | This compound was generally well-tolerated. However, a higher number of patients in the this compound groups discontinued due to psychiatric adverse events compared to the placebo group. |
Experimental Protocols
Protocol: Montgomery-Åsberg Depression Rating Scale (MADRS) Administration
The MADRS is a ten-item, clinician-rated scale designed to assess the severity of depressive symptoms. Each item is rated on a 7-point scale (0-6), with higher scores indicating greater severity.
-
Items Assessed: Apparent sadness, reported sadness, inner tension, reduced sleep, reduced appetite, concentration difficulties, lassitude, inability to feel, pessimistic thoughts, and suicidal thoughts.[11][12][13]
-
Administration: The scale is administered via a clinical interview. The interviewer should begin with open-ended questions and then use more specific probes to accurately rate the severity of each symptom.[14]
-
Scoring: The total score ranges from 0 to 60. The following are general guidelines for interpreting the total score:
-
0-6: Normal/Symptom-free
-
7-19: Mild depression
-
20-34: Moderate depression
-
35-60: Severe depression
-
Protocol: Aberrant Behavior Checklist - Community (ABC-C) in Fragile X Syndrome
The ABC-C is a 58-item caregiver-rated scale used to assess challenging behaviors. A modified factor structure (ABC-CFX) is often used in FXS trials.
-
Subscales (Original): Irritability, Lethargy/Social Withdrawal, Stereotypic Behavior, Hyperactivity/Noncompliance, and Inappropriate Speech.
-
Administration: A parent or caregiver who is familiar with the individual's behavior completes the checklist, rating the severity of each behavior over a specified period (e.g., the last 4 weeks).
-
Scoring: Each item is scored on a 4-point Likert scale from 0 (not at all a problem) to 3 (the problem is severe). Subscale scores are calculated by summing the scores for the items within that subscale.
Protocol: Placebo Run-in Period
-
Objective: To identify and exclude participants who show a significant response to placebo before randomization.
-
Procedure:
-
Following screening and informed consent, all eligible participants enter a single-blind treatment phase where they receive a placebo for a pre-defined period (e.g., 1-2 weeks).
-
At the end of the run-in period, a primary outcome measure is assessed.
-
Participants who demonstrate a pre-specified level of improvement (e.g., >25% reduction in symptoms) are classified as "placebo responders" and are excluded from the subsequent randomized phase of the trial.
-
Participants who do not meet the criteria for a placebo response are then randomized to receive either the investigational drug or a placebo in the double-blind phase of the trial.
-
Protocol: Sequential Parallel Comparison Design (SPCD)
-
Objective: To reduce the impact of a high placebo response and increase study power.
-
Procedure:
-
Stage 1: Participants are randomized to receive either the investigational drug or a placebo for a defined period. At the end of Stage 1, the primary outcome is assessed.
-
Identification of Placebo Non-Responders: Participants in the placebo group who do not show a pre-defined level of improvement are identified as "placebo non-responders."
-
Stage 2: The placebo non-responders from Stage 1 are re-randomized to receive either the investigational drug or a placebo for a second treatment period.
-
Analysis: The data from both stages are combined in a pre-specified statistical analysis to determine the overall treatment effect.
-
Mandatory Visualizations
Caption: this compound's inhibitory effect on the mGluR5 signaling pathway.
Caption: Experimental workflow for a placebo run-in design.
Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).
References
- 1. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 4. cognivia.com [cognivia.com]
- 5. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current and Emerging Technologies to Address the Placebo Response Challenge in CNS Clinical Trials: Promise, Pitfalls, and Pathways Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2015 International Meeting for Autism Research: Safety and Exploratory Efficacy of this compound in Pediatric Patients with Fragile X Syndrome: A Randomized, Double-Blind, Placebo-Controlled Study [imfar.confex.com]
- 11. apa.org [apa.org]
- 12. Montgomery Asberg Depression Rating Scale (MADRS) – Strokengine [strokengine.ca]
- 13. Montgomery-Asberg Depression Rating Scale (MADRS) [mdcalc.com]
- 14. veale.co.uk [veale.co.uk]
Technical Support Center: Basimglurant and Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating chronic Basimglurant use and potential treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG-7090 and RO-4917523) is an investigational drug that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site, inducing a conformational change that reduces the receptor's activity.[3] This modulation of the glutamatergic system has been explored for its therapeutic potential in conditions such as major depressive disorder and Fragile X syndrome.[1][4]
Q2: Has treatment resistance to this compound been observed in clinical trials?
Clinical trials of this compound for major depressive disorder and Fragile X syndrome have shown mixed or failed results in meeting their primary endpoints.[5][6][7][8] However, this lack of efficacy in a broad patient population is distinct from acquired treatment resistance, where an individual initially responds to the drug, and then the therapeutic effect diminishes over time with chronic use. To date, there is no direct clinical evidence of acquired resistance to this compound. Anecdotal evidence from preclinical studies suggests that while initial benefits were observed, the effectiveness of mGluR5 NAMs waned over time, hinting at the possibility of developing resistance.[9]
Q3: What are the potential molecular mechanisms that could lead to treatment resistance with chronic this compound use?
While specific data on this compound resistance is limited, general mechanisms of resistance to G-protein coupled receptor (GPCR) antagonists may apply. These include:
-
Receptor Desensitization: Chronic antagonist exposure can lead to a state where the receptor is no longer responsive to the drug. For mGluR5, desensitization can be mediated by G protein-coupled receptor kinases (GRKs) in both a phosphorylation-dependent and -independent manner.[5]
-
Receptor Internalization: The number of mGluR5 receptors on the cell surface can be reduced through internalization, a process where the receptors are taken into the cell. This can be promoted by GRKs and regulated by interacting proteins such as Norbin.[5][10]
-
Downregulation of Receptor Expression: Prolonged blockade of mGluR5 may lead to a compensatory decrease in the overall expression of the receptor, reducing the number of available drug targets.
-
Alterations in Downstream Signaling Pathways: The cell may adapt to chronic mGluR5 blockade by altering the activity or expression of downstream signaling molecules, such as phospholipase C (PLC), protein kinase C (PKC), or components of the calcium signaling pathway, effectively bypassing the effect of this compound.[11]
Q4: What is the primary signaling pathway of mGluR5?
mGluR5 is a Gq-protein coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[11] DAG, along with calcium, activates protein kinase C (PKC).[11]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Both mGluR1 and mGluR5 mediate Ca2+ release and inward currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation-independent Regulation of Metabotropic Glutamate Receptor 5 Desensitization and Internalization by G Protein-coupled Receptor Kinase 2 in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin | Journal of Neuroscience [jneurosci.org]
- 11. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Basimglurant Clinical Trials for Fragile X Syndrome: A Technical Analysis of Trial Failure
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the clinical trial failures of Basimglurant for the treatment of Fragile X syndrome (FXS). This information is intended to aid in the design of future experiments and clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for testing this compound in Fragile X syndrome?
The rationale for testing this compound in Fragile X syndrome was based on the "mGluR theory of Fragile X".[1][2] This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This excessive mGluR5 activity is thought to cause increased protein synthesis and altered synaptic plasticity, contributing to the cognitive and behavioral deficits seen in FXS.[1][3][4] this compound is a negative allosteric modulator (NAM) of the mGluR5 receptor, meaning it inhibits the receptor's activity.[3][5][6] Preclinical studies in Fmr1 knockout mice, a common animal model for Fragile X, showed that treatment with mGluR5 NAMs could correct a wide range of FXS-related phenotypes.[3][5] These promising preclinical results provided a strong basis for investigating this compound in human clinical trials.[3][5]
Q2: What were the key design features of the this compound clinical trials in Fragile X?
The pivotal trial for this compound in Fragile X was a Phase 2, randomized, double-blind, placebo-controlled study known as FragXis.[3][5][7] The trial enrolled 183 adolescents and adults (aged 14-50) with a confirmed FMR1 full mutation.[3][5][7] Participants were randomized to one of three groups for a 12-week treatment period:
The primary efficacy endpoint was the change from baseline in the total score of the Anxiety Depression and Mood Scale (ADAMS).[3][5][7] A variety of secondary endpoints were also assessed to measure changes in behavior, adaptive functioning, and overall clinical impression.[7]
Q3: What were the main findings of the this compound clinical trials?
The this compound clinical trials failed to meet their primary efficacy endpoint.[3][5] There was no statistically significant improvement in the ADAMS total score for either dose of this compound compared to placebo.[3][5][6] In fact, the 0.5 mg dose of this compound was found to be statistically inferior to placebo.[3][5][6] While all treatment groups, including placebo, showed some improvement in behavioral symptoms from baseline, this compound did not demonstrate any additional benefit.[3][5] Furthermore, no meaningful improvements were observed in any of the secondary efficacy measures.[7]
Q4: Were there any safety concerns with this compound in these trials?
Overall, this compound was reported to be well-tolerated.[3][5] However, a higher incidence of psychiatric adverse events was observed in the this compound treatment groups compared to placebo.[3][5][7] Notably, there were reports of hallucinations or psychosis in three patients receiving this compound.[3][5]
Troubleshooting Guide: Understanding the Trial Failure
This section explores the potential reasons for the failure of the this compound clinical trials, offering insights for future research.
Issue 1: Discrepancy between Preclinical and Clinical Results
-
Possible Cause: The mGluR theory, while robust in rodent models, may not fully translate to the complexity of human Fragile X syndrome. The pathophysiology of FXS in humans may involve additional pathways not fully captured by the Fmr1 knockout mouse model.
-
Troubleshooting/Future Directions:
-
Re-evaluate the validity of the Fmr1 knockout mouse as a predictive model for clinical efficacy in FXS.
-
Investigate downstream targets of FMRP and mGluR5 signaling that may differ between mice and humans.
-
Explore combination therapies that target multiple pathways implicated in FXS.[1]
-
Issue 2: Lack of Efficacy on the Primary Outcome Measure
-
Possible Cause: The chosen primary outcome measure, the ADAMS total score, may not have been sensitive enough to detect subtle but meaningful changes in the core symptoms of Fragile X. The significant placebo effect observed in the trial also made it difficult to discern a true drug effect.
-
Troubleshooting/Future Directions:
-
Develop and validate more objective and specific outcome measures for clinical trials in neurodevelopmental disorders.
-
Consider biomarkers as co-primary or secondary endpoints to provide objective evidence of target engagement and biological effect.
-
Implement trial designs that can mitigate the high placebo response often seen in psychiatric and neurodevelopmental disorder studies.
-
Issue 3: Suboptimal Dosing and Patient Population
-
Possible Cause: The doses of this compound used in the trial may have been too low to achieve sufficient target engagement in the brain. Additionally, the broad age range of participants (adolescents and adults) may have introduced variability in response, as the underlying neurobiology may differ across developmental stages. Some experts have suggested that earlier intervention in younger patients might be more effective.[5]
-
Troubleshooting/Future Directions:
-
Incorporate dose-ranging studies with measures of target engagement (e.g., PET imaging) in early-phase clinical trials to ensure adequate dosing.
-
Conduct trials in more homogeneous patient populations, potentially focusing on specific age groups or symptom clusters.
-
Consider the potential for drug tolerance with chronic dosing, as has been anecdotally reported for mGluR5 antagonists.[2]
-
Data Presentation
Table 1: Summary of Primary Efficacy Results (ADAMS Total Score)
| Treatment Group | Baseline Mean (SD) | Change from Baseline at Week 12 (LS Mean) | Difference from Placebo (90% CI) | p-value |
| Placebo | 30.1 (12.3) | -11.1 | - | - |
| This compound 0.5 mg | 29.5 (11.9) | -6.7 | 4.43 (1.43, 7.43) | 0.030 |
| This compound 1.5 mg | 30.8 (13.5) | -9.1 | 2.00 (-1.00, 5.00) | 0.271 |
Data adapted from the FragXis Phase 2 clinical trial results. A negative change from baseline indicates improvement.[6]
Experimental Protocols
Clinical Trial Protocol: FragXis Study
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[3][5]
-
Participant Population: 183 male and female individuals aged 14 to 50 years with a diagnosis of Fragile X syndrome confirmed by a full mutation in the FMR1 gene.[3][5][7]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive either placebo, this compound 0.5 mg, or this compound 1.5 mg, administered orally once daily.[3][5][7]
-
Primary Outcome Measure: The primary endpoint was the change from baseline to week 12 in the Anxiety Depression and Mood Scale (ADAMS) total score.[3][5][6] The ADAMS is an informant-based rating scale designed to assess mood and anxiety symptoms in individuals with intellectual disabilities.[4][8][9]
-
Secondary Outcome Measures: A range of secondary endpoints were included to assess various aspects of behavior and functioning, including:
-
Clinical Global Impression–Severity and Improvement Scales (CGI-S and CGI-I)
-
Aberrant Behavior Checklist (ABC) total and subscale scores
-
Social Responsiveness Scale (SRS)
-
Vineland Adaptive Behavior Scales, Second Edition (VABS-II)[7]
-
-
Statistical Analysis: The primary efficacy analysis was performed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.
Preclinical Model: Fmr1 Knockout Mouse
-
Model Description: The Fmr1 knockout (KO) mouse is the most widely used animal model for Fragile X syndrome.[10] It is created by genetically deleting the Fmr1 gene, thus preventing the production of the FMRP protein.[11]
-
Phenotype: These mice exhibit several features that parallel aspects of human FXS, including cognitive deficits, hyperactivity, anxiety-like behaviors, and susceptibility to audiogenic seizures. They also show characteristic neuroanatomical alterations, such as an increased density of dendritic spines.
-
Use in this compound Research: Preclinical studies in Fmr1 KO mice demonstrated that administration of mGluR5 negative allosteric modulators, like this compound, could reverse many of these behavioral and cellular abnormalities, providing the foundational evidence for moving into human trials.[3][5]
Visualizations
References
- 1. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novopsych.com [novopsych.com]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]
- 8. Reliability and validity of an assessment instrument for anxiety, depression, and mood among individuals with mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiety Depression And Mood Scale Adams Pdf [sites.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The generation of a conditional Fmr1 knock out mouse model to study Fmrp function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Basimglurant Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Basimglurant dosage to minimize side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a NAM, it binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[5][6][7] This modulation of glutamatergic neurotransmission is the basis for its investigation in various neurological and psychiatric disorders.[8][9]
Q2: What are the known side effects of this compound and are they dose-dependent?
The most commonly reported side effect in clinical trials with this compound is dizziness, which has been shown to be dose-dependent.[10] In a phase II study for Major Depressive Disorder, dizziness was reported by a higher proportion of patients receiving 1.5 mg compared to 0.5 mg and placebo.[10] More severe, though less common, psychiatric adverse events, including hallucinations and psychosis, have been observed in a trial for Fragile X Syndrome.[11] Preclinical studies with other mGluR5 NAMs have also noted potential for psychotomimetic effects.[12]
Q3: What is the recommended starting concentration for in vitro experiments?
The in vitro potency of this compound is high, with a reported dissociation constant (Kd) of 1.1 nM for human mGluR5.[3][13][14] For initial in vitro experiments, it is advisable to start with a concentration range that brackets this Kd value. A typical starting range could be from 0.1 nM to 100 nM to establish a dose-response curve for the desired effect in your specific assay system.
Q4: How should I prepare and store this compound for experimental use?
This compound is typically supplied as a powder. For in vitro studies, it can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[3] For in vivo experiments, the formulation will depend on the route of administration and animal model. A common vehicle for oral administration in rodents is a suspension in a mixture of DMSO, PEG300, Tween-80, and water.[3] Always ensure the final DMSO concentration in your in vitro assay is low (typically <0.1%) and consistent across all conditions to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related mGluR5 negative allosteric modulators.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| Kd | 1.1 nM | Human | [3][13][14] |
Table 2: Clinically Tested Dosages of this compound
| Indication | Dosage | Route of Administration | Reference |
| Major Depressive Disorder | 0.5 mg, 1.5 mg (once daily) | Oral (modified release) | [10] |
| Fragile X Syndrome | 0.5 mg, 1.5 mg (once daily) | Oral | [11] |
Table 3: Common Adverse Events of this compound in Clinical Trials
| Adverse Event | Incidence (1.5 mg dose) | Incidence (0.5 mg dose) | Incidence (Placebo) | Reference |
| Dizziness | 25.7% | 5.1% | 5.5% | [10] |
| Headache | 8.9% | 12.1% | 10.9% | [15] |
| Nausea | 6.9% | 3.0% | 4.5% | [15] |
| Psychiatric Disorders* | Higher incidence in this compound groups | Not specified | Lower incidence than this compound | [11] |
*Includes reports of hallucinations or psychosis in the Fragile X Syndrome trial.
Experimental Protocols
Protocol: In Vitro Dose-Response Assay to Assess this compound's Effect on Glutamate-Induced Calcium Mobilization
This protocol outlines a method to determine the inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Plate cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
-
Calcium Assay:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add a sub-maximal concentration (EC80) of glutamate to stimulate the mGluR5 receptor.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell passage number or density.
-
Solution: Use cells within a consistent passage number range and ensure a uniform cell density across all wells of your assay plate.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
-
Possible Cause: Probe dependence of the allosteric modulator. The effect of an allosteric modulator can vary depending on the orthosteric agonist used.
-
Solution: Use the endogenous agonist, glutamate, whenever possible. If using a synthetic agonist, be aware that the observed potency of this compound may differ.[7]
-
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause: this compound concentration is too high, leading to non-specific binding.
-
Solution: Perform a careful dose-response study to identify the optimal concentration range that targets mGluR5 without causing off-target effects. This compound is highly selective, but at very high concentrations, the risk of off-target activity increases.
-
-
Possible Cause: Interaction with other components in the assay medium.
-
Solution: Simplify the assay medium as much as possible. Check for potential interactions between this compound and serum proteins or other additives.
-
Issue 3: Difficulty replicating in vivo findings from the literature.
-
Possible Cause: Differences in animal strains, age, or sex.
-
Solution: Ensure your experimental model closely matches the published studies. Be aware that pharmacokinetics and metabolism can vary between different rodent strains.
-
-
Possible Cause: Inappropriate vehicle or route of administration.
-
Solution: Use a validated vehicle for this compound administration. For oral dosing, ensure proper formulation to achieve adequate bioavailability.[3]
-
-
Possible Cause: Allosteric modulator "ceiling effect". The modulatory effect of a NAM can reach a plateau, and further increasing the dose may not enhance the desired effect but could increase side effects.
-
Solution: Carefully titrate the dose in your in vivo model to find the minimum effective dose that produces the desired therapeutic effect without inducing adverse behaviors.
-
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of mGluR5.
Caption: A stepwise workflow for optimizing this compound dosage in preclinical experiments.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and Challenges in the Discovery of Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rationale for the use of this compound, a novel mglur5 negative allosteric modulator, as a treatment for seizures associated with tuberous sclerosis complex [aesnet.org]
- 15. researchgate.net [researchgate.net]
Navigating Basimglurant Solubility: A Technical Guide for Researchers
For scientists and researchers in drug development, achieving optimal solubility of investigational compounds is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with basimglurant, a selective negative allosteric modulator of the mGluR5 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for initially dissolving this compound. It is soluble in DMSO at concentrations up to 65 mg/mL (199.52 mM).[1] For best results, always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]
Q2: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur if the DMSO has absorbed moisture or if the concentration is too high. To aid dissolution, gentle heating and/or sonication can be employed.[2] If the issue persists, consider preparing a fresh stock solution with new, anhydrous DMSO.
Q3: I need to prepare an aqueous solution of this compound for my in vitro assay, but it is insoluble in water. How can I achieve this?
A3: While this compound is insoluble in water, you can prepare aqueous working solutions by first dissolving it in DMSO and then using a multi-step dilution with co-solvents. A common method involves creating a stock solution in DMSO and then further diluting with a vehicle containing PEG300, Tween-80, and saline or ddH2O.[1][2] It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[2]
Q4: What are the recommended formulations for in vivo oral administration?
A4: For oral gavage, this compound can be formulated as a suspension. One common vehicle is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 2.5 mg/mL.[2] Another option is a suspension in corn oil, where a 10 mg/mL stock in DMSO is diluted in 950 µL of corn oil.[1] A suspension using gelatine/saline has also been reported for oral administration in rats.[2]
Q5: How should I prepare this compound for intravenous injection?
A5: For intravenous administration in rats, a formulation of this compound in N-methyl-pyrollidone (NMP) and saline (30%/70%) has been used.[2] In monkeys, a cyclodextrin solution has been utilized as the vehicle for intravenous PK studies.[2]
Q6: How should I store my this compound stock solutions?
A6: Aliquot your stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 2 years. For shorter periods, storage at -20°C for up to 1 year is acceptable.[1][2]
This compound Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 33.33 mg/mL[2] | ≥ 102.31 mM[2] | Use fresh, anhydrous DMSO as it is hygroscopic.[1][2] |
| 65 mg/mL[1] | 199.52 mM[1] | ||
| Ethanol | 21 mg/mL[1] | ||
| Water | Insoluble[1] |
Experimental Protocols
Preparation of this compound for In Vitro Assays (1 mL Working Solution)
This protocol is adapted from methods utilizing common co-solvents to create a working solution suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH2O) or saline
Procedure:
-
Prepare a 65 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
In a sterile microcentrifuge tube, add 50 µL of the 65 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This solution should be used immediately for optimal results.[1]
Preparation of this compound for In Vivo Oral Administration (1 mL Working Solution)
This protocol provides a method for preparing a clear solution of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a suitable container, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This will yield a clear solution of ≥ 2.5 mg/mL.[2]
Visualizing this compound's Mechanism of Action
This compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This means it binds to a site on the receptor different from the glutamate binding site and inhibits its function.[1] The following diagrams illustrate the troubleshooting workflow for solubility issues and the canonical mGluR5 signaling pathway that this compound inhibits.
References
Technical Support Center: Strategies to Improve the Translational Validity of Basimglurant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basimglurant and other mGluR5 negative allosteric modulators (NAMs). The goal is to enhance the translational validity of preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG7090) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to reduce its response to glutamate stimulation. This modulation of the glutamatergic system is the basis for its investigation in various neurological and psychiatric disorders.[1]
Q2: What is the rationale for targeting mGluR5 in neuropsychiatric disorders?
The mGluR5 receptor is implicated in the modulation of synaptic plasticity and neural network activity. Dysregulation of glutamatergic signaling is a hypothesized contributor to the pathophysiology of conditions like major depressive disorder (MDD), anxiety, and Fragile X syndrome (FXS).[3][4] Preclinical studies with mGluR5 NAMs, including this compound, have shown promising results in animal models of these disorders, suggesting that reducing mGluR5 activity could have therapeutic benefits.[3][5]
Q3: What were the outcomes of the major clinical trials for this compound?
This compound has undergone phase II clinical trials for major depressive disorder (MDD) and Fragile X syndrome (FXS) with mixed results.
-
Major Depressive Disorder (MDD): In a phase 2b trial for treatment-resistant depression, this compound as an adjunctive therapy did not meet its primary endpoint based on clinician-rated scales (MADRS).[3][6] However, some positive effects were observed in secondary, patient-rated measures at the 1.5 mg dose.[3][6]
-
Fragile X Syndrome (FXS): A phase 2 trial in adolescents and adults with FXS also failed to show a significant improvement in the primary behavioral endpoint compared to placebo. In fact, the placebo group showed a greater reduction in symptoms in some measures.
Q4: What are the leading hypotheses for the translational failure of this compound?
Several factors are thought to have contributed to the difficulty in translating the promising preclinical findings of this compound to clinical efficacy:
-
High Placebo Response: Clinical trials for MDD and FXS are often characterized by a significant placebo effect, which can mask the true efficacy of a drug.[3] This was a notable challenge in the this compound trials.[3]
-
Lack of Target Engagement Confirmation: A critical issue in many CNS drug trials is the absence of definitive evidence that the drug reached its target in the brain at a sufficient concentration to exert a pharmacological effect.[7] Without biomarkers for target engagement, it is difficult to determine if a negative trial outcome is due to a lack of efficacy or inadequate dosing.
-
Complexity of the Underlying Biology: The neurobiology of disorders like MDD and FXS is incredibly complex and heterogeneous. It is possible that mGluR5 modulation is only effective in a specific subpopulation of patients, which may not have been identified in the broad clinical trial populations.
-
Differences Between Preclinical Models and Human Disease: The animal models used to test this compound, while valuable, may not fully recapitulate the complexity of the human conditions.
Troubleshooting Preclinical and Clinical Studies
This section provides a question-and-answer guide to address specific issues that researchers may encounter during their experiments with this compound or other mGluR5 NAMs.
| Problem | Potential Cause | Troubleshooting Strategy |
| Inconsistent or no effect of this compound in preclinical behavioral models (e.g., forced swim test, elevated plus maze). | Inappropriate dose selection: The dose may be too low to achieve sufficient receptor occupancy or so high that it causes off-target effects or sedation. | Conduct a dose-response study to determine the optimal therapeutic window for the specific model and strain being used. Refer to published data for related compounds like MTEP for starting dose ranges.[8] |
| Variability in experimental conditions: Factors such as animal strain, age, sex, housing conditions, and handling can all influence behavioral outcomes.[9][10] | Standardize all experimental parameters. Ensure consistent handling of animals and habituation to the testing environment. Report all experimental details in publications to improve reproducibility. | |
| Pharmacokinetic issues: The drug may not be reaching the brain in sufficient concentrations due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier effectively. | Characterize the pharmacokinetic profile of this compound in the specific animal model being used. Measure brain and plasma concentrations at different time points after administration. | |
| Difficulty translating preclinical effective doses to clinical trial doses. | Allometric scaling limitations: Simple body weight-based dose calculations between species may not accurately predict equivalent exposures and target engagement in humans. | Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling that integrates preclinical efficacy data with pharmacokinetic data from both animals and humans to predict a clinically relevant dose range.[11] |
| Lack of target engagement data: Without knowing the level of mGluR5 occupancy achieved at a given dose in humans, it is difficult to know if the target is being adequately modulated. | Incorporate target engagement biomarkers into early-phase clinical trials. Positron Emission Tomography (PET) imaging with a specific mGluR5 radioligand is a powerful tool for this purpose.[1][12][13][14] | |
| High placebo response in clinical trials obscuring the drug's effect. | Patient expectations and study design: The design of the clinical trial itself, including the frequency of visits and the nature of the assessments, can contribute to a high placebo response. | Implement strategies to mitigate the placebo effect, such as training for site raters to ensure consistent and objective scoring, and potentially incorporating a placebo lead-in phase to identify and exclude high placebo responders. |
| Subjective nature of primary endpoints: Many psychiatric rating scales are subjective and susceptible to bias from both patients and clinicians. | Utilize more objective and quantitative outcome measures where possible. Consider incorporating biomarkers that reflect a change in the underlying pathophysiology. | |
| Negative results in a clinical trial despite promising preclinical data. | Lack of confirmed target engagement: The selected clinical dose may not have achieved sufficient mGluR5 occupancy in the brain to produce a therapeutic effect. | Prioritize the development and validation of target engagement biomarkers early in the drug development process. PET imaging can provide direct evidence of receptor occupancy.[1][12][13][14] |
| Patient population heterogeneity: The "one-size-fits-all" approach may not be effective for complex neuropsychiatric disorders. | Explore patient stratification strategies based on genetic markers, baseline neuroimaging data, or other biological indicators that may predict response to mGluR5 modulation. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of mGluR5 NAMs in Behavioral Models
| Compound | Animal Model | Behavioral Test | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| MTEP | Rat | Forced Swim Test | 2.5 - 5 | Decreased floating duration and increased mobile behaviors | [8] |
| MTEP | Mouse | Tail Suspension Test | 25 | Decreased immobility scores | [8] |
| This compound | Rodent Models | Models of Depression | Not explicitly stated | Robust antidepressant-like activity | [13] |
Table 2: this compound Phase 2b Clinical Trial Results in Major Depressive Disorder
| Treatment Group | Primary Outcome (Clinician-Rated MADRS Change from Baseline) | Secondary Outcome (Patient-Rated MADRS Change from Baseline) | Patient-Rated MADRS Remission Rate | Reference |
| Placebo | -14.6 | -13.3 | 22.0% | [6] |
| This compound (0.5 mg) | -14.1 | - | - | [6] |
| This compound (1.5 mg) | -16.1 (p = 0.42 vs placebo) | -16.2 (p = 0.04 vs placebo) | 36.0% (p = 0.03 vs placebo) | [6] |
Experimental Protocols
Protocol 1: Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity of this compound.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
This compound solution or vehicle
-
Video recording equipment
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Session:
-
Fill the beakers with 15 cm of water.
-
Gently place a mouse into the beaker.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating passively, making only small movements to keep its head above water).
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Protocol 2: Elevated Plus Maze (Rat)
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
This compound solution or vehicle
-
Video tracking software
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Habituation: Allow the rat to acclimate to the testing room for at least 30 minutes prior to the test.
-
Test Session:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or the number of entries into the open arms in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Diagrams
Signaling Pathway of mGluR5
Caption: Simplified mGluR5 signaling cascade.
Translational Research Workflow for this compound
Caption: Idealized translational workflow for mGluR5 modulators.
Decision Tree for Troubleshooting Negative Clinical Trial Outcomes
Caption: Troubleshooting negative clinical trial results.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medscape.com [medscape.com]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurology.com [jneurology.com]
- 11. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor 5 - a promising target in drug development and neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Basimglurant in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects and address common issues encountered during experiments with Basimglurant.
Frequently Asked Questions (FAQs)
General Handling and Preparation
Question: How should I dissolve and prepare this compound for in vivo and in vitro experiments?
Answer: Proper dissolution is critical for consistent results. This compound is soluble in DMSO.[1] For in vitro assays, prepare a concentrated stock solution in fresh, high-quality DMSO. For in vivo studies, a common vehicle is a suspension in corn oil or a mixture of PEG300, Tween80, and water, but the final formulation should be optimized for your specific experimental paradigm and administration route.[1] Always prepare fresh solutions for optimal results, as moisture-absorbing DMSO can reduce solubility.[1]
Mechanism of Action and Target Engagement
Question: What is the primary mechanism of action for this compound?
Answer: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to a site distinct from the glutamate binding site, reducing the receptor's response to glutamate.[3] This inhibition of mGluR5 signaling modulates glutamatergic neurotransmission.[1] The diagram below illustrates the canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Question: My results are inconsistent. How can I verify that this compound is engaging the mGluR5 target in my model?
Answer: Inconsistent results can stem from issues with dosing, bioavailability, or target engagement. To confirm that this compound is reaching and binding to mGluR5 in the central nervous system, a receptor occupancy (RO) study is recommended. While in-human RO is often measured using PET imaging, preclinical ex vivo binding assays can be adapted.[4][5] This involves administering this compound to animals, followed by tissue collection and measurement of available mGluR5 binding sites using a radiolabeled ligand.
Troubleshooting Off-Target and Adverse Effects
Question: I am observing unexpected behavioral phenotypes in my animal models, such as psychosis-like symptoms. Are these known off-target effects?
Answer: While this compound is highly selective for mGluR5, clinical trials in humans have reported psychiatric adverse events, including hallucinations or psychosis in a small number of patients.[6][7] These are likely not classical "off-target" binding effects but rather downstream consequences of potent mGluR5 modulation in complex neural circuits. mGluR5 signaling is known to interact with other systems, such as NMDA receptors and dopamine signaling, which could contribute to these phenotypes.[2][8] The troubleshooting workflow below can help systematically investigate such findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 - a promising target in drug development and neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
Technical Support Center: Interpreting Negative Results from Basimglurant Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basimglurant or similar mGluR5 negative allosteric modulators (NAMs). The content is designed to help interpret the negative results from clinical studies and guide future experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG7090 or RO4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site.[4][5] This binding changes the receptor's shape, reducing its response to glutamate.[4] The mGluR5 receptor is involved in modulating neuronal excitability and synaptic plasticity.[4] Preclinical studies suggested that by inhibiting mGluR5, this compound could have therapeutic effects in conditions with excessive glutamate signaling, such as major depressive disorder (MDD) and Fragile X syndrome (FXS).[1][6][7]
Q2: Why did the clinical trials for this compound in Major Depressive Disorder (MDD) fail to meet their primary endpoint?
A phase 2b clinical trial of this compound as an adjunctive therapy for patients with MDD who had an inadequate response to standard antidepressants did not meet its primary endpoint.[8][9] The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score as rated by clinicians.[8] There was no statistically significant difference between this compound and placebo on this measure.[8][9]
Several factors may have contributed to this outcome:
-
High Placebo Response: A significant placebo effect was observed in the trial, which may have masked the therapeutic effect of this compound.[9]
-
Discrepancy Between Clinician and Patient-Rated Outcomes: Interestingly, while the clinician-rated primary endpoint was not met, adjunctive this compound at the 1.5 mg dose showed a greater improvement compared to placebo on several secondary, patient-rated measures of depression.[8][9] This discrepancy raises questions about the choice of primary endpoint and the potential for patient-reported outcomes to capture different aspects of treatment response.
-
Dose Selection: The trial evaluated 0.5 mg and 1.5 mg doses.[8] It is possible that the optimal therapeutic dose was not included in this range.
Q3: What were the results of the this compound clinical trial in Fragile X Syndrome (FXS)?
A phase 2 clinical trial of this compound in adolescents and adults with Fragile X Syndrome also yielded negative results.[6][10] The study did not demonstrate an improvement over placebo on the primary efficacy endpoint, which was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score.[6][10] In fact, for the 0.5 mg dose, the placebo group showed a significantly greater reduction in symptoms.[10]
Potential reasons for the trial's failure include:
-
Patient Population: The trial included adolescents and adults.[6][10] Preclinical evidence suggests that mGluR5-targeted therapies might be more effective in younger patient populations where synaptic plasticity is more dynamic.[6][11]
-
Outcome Measures: The chosen primary outcome measure may not have been sensitive enough to detect the specific effects of this compound in this population.
-
Translational Gap: Despite promising results in preclinical models of FXS, the therapeutic effects did not translate to humans in this trial.[6][12] This highlights the challenges of translating findings from animal models to complex human neurodevelopmental disorders.
Q4: Are there any safety concerns associated with this compound?
Across the clinical trials, this compound was generally well-tolerated.[6][8] The most common adverse event reported in the MDD trial was dizziness, which was mostly mild and transient.[8][13] In the FXS trial, a higher incidence of psychiatric adverse events, including a few cases of hallucinations or psychosis, was observed in the this compound groups compared to placebo.[6][10]
Troubleshooting Experimental Design
For researchers designing new studies with mGluR5 NAMs, the negative results from the this compound trials offer valuable lessons. Here are some troubleshooting tips:
Problem: High placebo response is obscuring the true effect of the compound.
-
Refine patient selection criteria: Enrich the study population for patients with a confirmed biological marker of the disease, if available.
-
Implement a placebo run-in period: This can help to exclude patients who show a strong response to placebo before randomization.
-
Utilize objective outcome measures: Incorporate biomarkers, such as imaging or electrophysiological readouts, that are less susceptible to placebo effects.
Problem: Discrepancy between preclinical efficacy and clinical trial outcomes.
-
Re-evaluate the animal model: Ensure the animal model accurately recapitulates the key pathophysiology of the human disease being studied.
-
Optimize dose and exposure in preclinical models: Confirm that the doses used in animal studies result in a similar level of target engagement as the doses planned for human trials.
-
Consider the timing of intervention: In neurodevelopmental disorders, the therapeutic window for intervention may be early in development.
Problem: Subjective outcome measures may not be capturing the full therapeutic effect.
-
Employ a wider range of outcome measures: Include a combination of clinician-rated, patient-reported, and objective functional outcomes.
-
Use validated digital health technologies: Wearable sensors and smartphone apps can provide continuous, objective data on activity levels, sleep patterns, and social engagement.
Data Presentation
Table 1: Summary of this compound Phase 2b MDD Clinical Trial Results
| Outcome Measure | Placebo | This compound 0.5 mg | This compound 1.5 mg |
| Primary Endpoint | |||
| Mean Change from Baseline in Clinician-Rated MADRS Score | -14.6 | -14.1 | -16.1 |
| P value vs. Placebo | - | - | .42 |
| Secondary Endpoints (Patient-Rated) | |||
| Mean Change from Baseline in Patient-Rated MADRS Score | -13.3 | - | -16.2 |
| P value vs. Placebo | - | - | .04 |
| Mean Change from Baseline in QIDS-SR Score | -5.8 | - | -7.5 |
| P value vs. Placebo | - | - | .009 |
Source: Quiroz JA, et al. JAMA Psychiatry. 2016.[8][9]
Table 2: Summary of this compound Phase 2 FXS Clinical Trial Results
| Outcome Measure | Placebo | This compound 0.5 mg | This compound 1.5 mg |
| Primary Endpoint | |||
| Mean Change from Baseline in ADAMS Total Score | -12.3 | -7.9 | -10.3 |
| P value vs. Placebo | - | .030 (inferior) | .271 |
Source: Youssef EA, et al. Neuropsychopharmacology. 2018.[6][10]
Experimental Protocols
Protocol 1: Assessment of mGluR5 Negative Allosteric Modulation in vitro
This protocol describes a general method to assess the potency of a compound as an mGluR5 NAM, similar to the assays used in the preclinical characterization of this compound.
-
Cell Culture: Use a stable cell line expressing human mGluR5, such as HEK293 cells.
-
Assay Principle: Measure the intracellular calcium mobilization or inositol phosphate (IP) accumulation in response to an mGluR5 agonist (e.g., (S)-3,5-DHPG).
-
Procedure: a. Plate the cells in a 96-well or 384-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or label with [3H]-myo-inositol. c. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period. d. Add a fixed concentration of the mGluR5 agonist. e. Measure the change in fluorescence (for calcium mobilization) or the amount of radiolabeled IP (for IP accumulation).
-
Data Analysis: Plot the agonist response against the concentration of the test compound to determine the IC50 value, which represents the concentration of the NAM that inhibits 50% of the agonist's effect.
Protocol 2: Rodent Model of Depression-Like Behavior (Forced Swim Test)
This protocol is a common preclinical screen for antidepressant-like activity.
-
Animals: Use male mice or rats of a standard strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: a. Administer the test compound (e.g., this compound) or vehicle at a specific time before the test. b. Place the animal in the water cylinder for a 6-minute session. c. Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of movement except for small motions to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of mGluR5.
Caption: Workflow from preclinical promise to clinical trial failure for this compound.
Caption: Interpreting negative clinical trial results and planning future research.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]
- 10. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Patient Selection in Basimglurant Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in clinical trials of Basimglurant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with patient selection for this mGluR5 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting patients for this compound trials in Major Depressive Disorder (MDD)?
A1: The primary challenges in selecting patients for this compound trials in MDD are twofold: the inherent heterogeneity of the disorder and the high placebo response rate. MDD is a clinically diverse condition, and patients who meet the broad diagnostic criteria may have different underlying neurobiological profiles.[1][2] This heterogeneity can mask the therapeutic effects of a targeted agent like this compound. Additionally, antidepressant trials are known for a significant placebo response, which can make it difficult to demonstrate the efficacy of the investigational drug.[3][4][5][6]
Q2: How does the heterogeneity of Fragile X Syndrome (FXS) impact patient selection for this compound trials?
A2: Fragile X Syndrome, despite being a single-gene disorder, presents with a wide range of phenotypic severity.[7][8][9] This variability is a significant challenge in clinical trials. Key factors contributing to this heterogeneity include residual levels of Fragile X Mental Retardation Protein (FMRP) expression and the methylation status of the FMR1 gene.[7][8] These molecular differences can influence a patient's response to treatment, making it crucial to consider these factors during patient selection to create a more homogenous study population.[7][10]
Q3: Why did the this compound MDD trial not meet its primary endpoint, and what does this imply for patient selection?
A3: In a phase 2b trial, this compound did not show a statistically significant difference from placebo on the primary outcome measure, the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS).[9][11] However, an antidepressant effect was observed on secondary, patient-rated measures.[9][11] This discrepancy suggests that the patient population, while meeting the criteria for MDD, may not have been the optimal group to demonstrate the specific effects of this compound. It highlights the need for more refined patient selection strategies that go beyond standard diagnostic criteria, potentially incorporating biomarkers to identify patients with glutamatergic dysfunction.
Q4: Are there established biomarkers to aid in patient selection for this compound trials?
A4: While there are no universally validated biomarkers for patient selection in this compound trials, several promising candidates are under investigation. For MDD, glutamatergic biomarkers, such as glutamate and glutamine levels in specific brain regions measured by proton magnetic resonance spectroscopy (¹H-MRS), are being explored to identify patients with dysregulated glutamate neurotransmission.[12][13] For FXS, FMRP expression levels and FMR1 promoter methylation patterns are key molecular markers that have been shown to correlate with clinical phenotypes and may predict treatment response.[7][10][14]
Troubleshooting Guides
Issue: High Screen Failure Rate in MDD Trials
Problem: A significant percentage of potential participants for a this compound MDD trial are being excluded during screening, leading to slow recruitment.
Possible Causes and Solutions:
-
Restrictive Inclusion/Exclusion Criteria: Standard criteria for antidepressant trials can be highly restrictive. For example, criteria related to age, severity of depression, and comorbidities can eliminate a large portion of the real-world patient population.[3][4]
-
Troubleshooting Step: Re-evaluate the scientific necessity of each inclusion/exclusion criterion. Consider if criteria can be broadened without compromising patient safety or the scientific integrity of the trial. Modeling the impact of each criterion on the eligible patient pool can help identify the most restrictive factors.
-
-
Comorbid Conditions: Patients with MDD often have comorbid anxiety or other psychiatric conditions, which are frequently exclusion criteria.
-
Troubleshooting Step: Assess the feasibility of including patients with specific, stable comorbidities that are not expected to interfere with the primary outcome measures. This could improve the generalizability of the trial results.
-
Issue: High Placebo Response Obscuring Treatment Effect
Problem: A high placebo response rate is anticipated or observed in an MDD trial, making it difficult to demonstrate the efficacy of this compound.
Possible Causes and Solutions:
-
Patient Expectation: The anticipation of benefit can trigger health improvements, contributing to the placebo effect.
-
Troubleshooting Step: Implement a placebo lead-in phase to identify and exclude patients who show a significant response to placebo before randomization. Centralized raters can also help in reducing variability in symptom assessment.[3]
-
-
Study Design Elements: Factors such as the frequency of study visits and the nature of the patient-clinician interaction can influence the placebo response.
-
Troubleshooting Step: Standardize study procedures and interactions with participants as much as possible across all sites. Provide comprehensive training to all raters to ensure consistency in assessments.
-
Issue: Inconsistent Treatment Response in FXS Population
Problem: Participants in a this compound FXS trial show highly variable responses to the treatment.
Possible Causes and Solutions:
-
Underlying Molecular Heterogeneity: As mentioned, variations in FMRP levels and FMR1 methylation can lead to different clinical presentations and treatment responses.[7][8]
-
Troubleshooting Step: Incorporate biomarker analysis into the patient selection process. Stratifying patients based on FMRP expression levels or methylation status can help create more homogenous treatment groups and may uncover differential treatment effects in specific subgroups.[10]
-
-
Lack of Sensitive Outcome Measures: The behavioral and cognitive deficits in FXS are complex and may not be fully captured by existing rating scales.[7][8]
-
Troubleshooting Step: Utilize a combination of clinician-rated, caregiver-reported, and performance-based measures to assess a broader range of symptoms. Consider exploratory outcome measures that may be more sensitive to the specific effects of a glutamatergic modulator.
-
Data Presentation
Table 1: Impact of Typical Inclusion/Exclusion Criteria on Patient Eligibility in MDD Trials
| Exclusion Criterion | Percentage of STAR*D Population Excluded |
| Age (<18 or >65) | 15% |
| Insufficient Severity of Depression | 20% |
| Presence of Comorbid Psychiatric Disorders | 30% |
| Suicidality | 10% |
| All Criteria Combined | ~82% |
Data adapted from a study quantifying the effects of common inclusion/exclusion criteria on the STAR*D study population, a surrogate for the general MDD population.[3][4]
Table 2: Correlation of Molecular Biomarkers with Clinical Phenotypes in Fragile X Syndrome
| Biomarker | Correlated Clinical Phenotype |
| FMR1 mRNA Expression Level | Positive correlation with adaptive functioning, expressive language, and specific cognitive measures. |
| CYFIP1 mRNA | Positive correlation with mood and autistic symptoms. |
| MMP-9 Levels | Positive correlation with obesity. |
| FMRP Expression Levels | Positive correlation with cognitive and adaptive behavior scores. |
This table summarizes findings on the relationship between molecular biomarkers and clinical measures in individuals with FXS.[7][8][14]
Experimental Protocols
Protocol 1: Measurement of FMRP Expression in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the level of FMRP in patient-derived PBMCs as a potential biomarker for stratification in FXS clinical trials.
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood samples from participants in EDTA-containing tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS) and store cell pellets at -80°C until analysis.
-
-
Protein Extraction:
-
Lyse the PBMC pellets in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
FMRP Quantification:
-
Several methods can be employed for FMRP quantification:
-
Western Blotting: Separate a standardized amount of total protein by SDS-PAGE, transfer to a membrane, and probe with a specific anti-FMRP antibody. Quantify the band intensity relative to a loading control.
-
Electro-chemiluminescence Immunoassay (ECLIA): A highly sensitive immunoassay that uses antibodies tagged with electro-chemiluminescent labels to quantify FMRP levels.
-
Flow Cytometry: A multiparameter flow cytometry assay can be used to measure FMRP levels in specific cell populations within the PBMCs.
-
-
-
Data Analysis:
-
Normalize FMRP levels to the total protein concentration or a housekeeping protein.
-
Correlate the quantified FMRP levels with clinical outcome measures.
-
Protocol 2: Assessment of Glutamatergic Metabolites using Proton Magnetic Resonance Spectroscopy (¹H-MRS)
Objective: To non-invasively measure the levels of glutamate (Glu) and glutamine (Gln) in a specific brain region of interest (e.g., the medial prefrontal cortex) in patients with MDD.
Methodology:
-
Participant Preparation:
-
Screen participants for any contraindications to MRI (e.g., metal implants).
-
Instruct participants to avoid caffeine and other stimulants for a specified period before the scan.
-
-
Data Acquisition:
-
Perform the ¹H-MRS scan on a high-field MRI scanner (e.g., 3T or 7T for better spectral resolution).[6]
-
Acquire high-resolution anatomical images (e.g., T1-weighted MRI) for voxel placement.
-
Place the voxel in the brain region of interest.
-
Use a validated ¹H-MRS pulse sequence (e.g., PRESS or STEAM) with an optimized echo time (TE) to acquire the spectral data.[6]
-
-
Data Processing and Analysis:
-
Process the raw spectral data, including frequency and phase correction.
-
Use a specialized software package (e.g., LCModel) to fit the acquired spectrum and quantify the concentrations of glutamate, glutamine, and other metabolites.
-
Express metabolite concentrations relative to an internal reference (e.g., creatine or water).
-
-
Statistical Analysis:
-
Compare the levels of glutamatergic metabolites between the patient group and a healthy control group, or correlate them with the severity of depressive symptoms and treatment response.
-
Mandatory Visualizations
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. How Commonly Used Inclusion and Exclusion Criteria in Antidepressant Registration Trials Affect Study Enrollment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reliability of 7 Tesla 1H-MRS Measured Human Prefrontal Cortex Glutamate, Glutamine, and Glutathione Signals Using an Adapted Echo Time Optimised PRESS Sequence: A Between- and Within-Sessions Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intercorrelation of Molecular Biomarkers and Clinical Phenotype Measures in Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercorrelation of Molecular Biomarkers and Clinical Phenotype Measures in Fragile X Syndrome [escholarship.org]
- 8. medscape.com [medscape.com]
- 9. komodohealth.com [komodohealth.com]
- 10. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intercorrelation of Molecular Biomarkers and Clinical Phenotype Measures in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Long‐TE 1H sLASER MR Spectroscopic Imaging at 3T for Separate Quantification of Glutamate and Glutamine in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragilexnewstoday.com [fragilexnewstoday.com]
- 14. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Basimglurant in Preclinical Depression Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basimglurant in preclinical models of depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG7090 or RO4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, changing its conformation and reducing its response to glutamate.[3] This modulation of the glutamatergic system is the basis for its investigation as a potential therapeutic for major depressive disorder (MDD).[1][2]
Q2: What is the rationale for using an mGluR5 NAM like this compound for depression?
Dysregulation of the glutamatergic system has been implicated in the pathophysiology of depression.[1][2] The mGluR5 receptor, in particular, is a key player in synaptic plasticity and neuronal signaling. The antidepressant-like activity of this compound is thought to be related to a preferential reduction of mGluR5 receptor signaling in specific populations of cortical and limbic GABAergic interneurons. This leads to a disinhibition of discrete glutamate neuronal networks in brain circuits that regulate mood and emotion.[3][4]
Q3: What were the key findings from preclinical and clinical studies of this compound for depression?
Preclinical studies in rodent models of depression, such as the forced swim test and chronic mild stress, showed that this compound has antidepressant-like properties.[5] However, phase 2 clinical trials in patients with MDD yielded mixed results. While the drug was generally well-tolerated, it failed to meet its primary efficacy endpoints in some studies, a result that may have been influenced by a high placebo response.[5][6]
Q4: What is the pharmacokinetic profile of this compound in rodents?
This compound exhibits good oral bioavailability and brain penetration in preclinical species.[2] The brain-to-plasma ratio can vary between rodent strains, which is an important consideration for experimental design.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Behavioral Models
Q: We are not observing the expected antidepressant-like effects of this compound in our behavioral experiments (e.g., Forced Swim Test, Chronic Mild Stress). What could be the issue?
A: Several factors can contribute to inconsistent results with this compound. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Vehicle Selection: this compound is poorly soluble in water. A common vehicle for intraperitoneal (i.p.) injection in rodents is a suspension in 0.5% methylcellulose or a solution containing DMSO and/or Tween 80. However, be aware that some vehicles, like methylcellulose, can cause peritoneal inflammation with repeated injections.[10] For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose is often used.
-
Solution Stability: Prepare this compound solutions fresh daily. The stability of the compound in your chosen vehicle at room temperature should be verified if solutions are to be used over several hours.[11][12][13][14][15]
-
Route of Administration: The route of administration (e.g., i.p. vs. oral gavage) can significantly impact the pharmacokinetic profile and subsequent behavioral effects. Ensure consistency across your experimental groups.[16]
-
-
Dose Selection:
-
Dose-Response: Have you performed a dose-response study? The antidepressant-like effects of this compound may only be apparent within a specific dose range. Both sub-efficacious and excessively high doses can lead to a lack of effect.[17]
-
Locomotor Effects: At higher doses, this compound may influence locomotor activity, which can confound the results of behavioral tests like the Forced Swim Test.[17][18][19] It is crucial to conduct an open field test to assess locomotor activity at the doses used in your depression models.[20][21]
-
-
Experimental Design:
-
Animal Strain: Different rodent strains can exhibit varying sensitivity to stressors and pharmacological treatments.[22][23] The baseline immobility in the Forced Swim Test, for example, can differ significantly between strains.
-
Stress Model: The specifics of your chronic mild stress protocol can greatly influence the development of depressive-like phenotypes. Ensure the stressors are unpredictable and sufficiently mild to avoid habituation or excessive distress.[1][23][24][25][26]
-
Behavioral Testing: The timing of drug administration relative to the behavioral test is critical. Adhere to a consistent and validated protocol.[22][27][28][29][30]
-
Issue 2: Confounding Effects on Locomotor Activity
Q: Our results from the Forced Swim Test are difficult to interpret due to changes in general activity. How can we differentiate between an antidepressant-like effect and simple motor stimulation?
A: This is a critical consideration when working with any compound that may affect motor activity.
-
Run a Locomotor Activity Test: The open field test is the standard for assessing spontaneous locomotor activity. Administer this compound at the same doses and time points as in your depression model and measure parameters such as distance traveled, rearing frequency, and time spent in the center of the arena.[18][19][20][21]
-
Analyze Different Behaviors in the Forced Swim Test: In the FST, differentiate between immobility, swimming, and climbing behaviors. A true antidepressant-like effect should ideally reduce immobility and increase active coping behaviors (swimming or climbing), without a generalized, non-specific increase in all motor activity.
-
Dose Selection: If you observe significant hyperactivity at your chosen dose, consider testing a lower dose that does not produce this effect but may still have antidepressant-like efficacy.
Data Presentation
Table 1: Summary of this compound's Preclinical Efficacy in Rodent Models of Depression
| Model | Species/Strain | Dose Range | Route of Administration | Observed Effect | Reference |
| Forced Swim Test | Rat | 1 - 10 mg/kg | i.p. | Decreased immobility time | [3] |
| Chronic Mild Stress | Mouse | 3 - 10 mg/kg | p.o. | Reversal of anhedonia | [5] |
| Vogel Conflict Test | Rat | 0.3 - 3 mg/kg | i.p. | Anxiolytic-like effects | [5] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
This protocol is adapted from standard procedures and should be optimized for your specific laboratory conditions and animal strain.
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test (e.g., 30-60 minutes pre-test for i.p. injection).
-
Test Procedure:
-
Gently place the mouse into the water cylinder.
-
Record the session for 6 minutes.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.
-
-
Data Analysis: Score the duration of immobility, swimming, and climbing behaviors during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Chronic Mild Stress (CMS) Protocol for Mice
This is a representative protocol; the specific stressors and their schedule should be varied and unpredictable.
-
Housing: Individually house the mice to increase their vulnerability to social stressors.
-
Stress Regimen (4-8 weeks): Apply one or two of the following mild stressors each day in a random and unpredictable manner:
-
Cage Tilt: Tilt the home cage at a 45° angle.
-
Wet Bedding: Dampen the bedding with water.
-
Stroboscopic Lighting: Use a flashing light in the housing room.
-
Predator Odor: Introduce a cloth with predator urine scent.
-
Reversed Light-Dark Cycle: Reverse the light-dark cycle for 24 hours.
-
Social Stress: House the mouse in a cage with a dominant aggressor mouse for a short period.
-
Food or Water Deprivation: Withhold food or water for a period of 12-24 hours.
-
-
Anhedonia Measurement (Sucrose Preference Test):
-
Once a week, present each mouse with two identical bottles, one containing water and the other a 1% sucrose solution.
-
Measure the consumption from each bottle over a 24-hour period.
-
Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100.
-
A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia.
-
-
Drug Treatment: Begin this compound or vehicle administration after the development of a stable anhedonic phenotype (typically after 2-4 weeks of stress). Continue daily treatment alongside the CMS protocol for the remainder of the study.
Mandatory Visualizations
Caption: this compound's mechanism of action on the mGluR5 signaling pathway.
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
References
- 1. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 11. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. saspublishers.com [saspublishers.com]
- 13. Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Voluntary Exercise Produces Antidepressant and Anxiolytic Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Mild Stress (CMS) in Mice: Of Anhedonia, ‘Anomalous Anxiolysis’ and Activity | PLOS One [journals.plos.org]
- 24. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Refining Outcome Measures for Basimglurant Trials in Psychiatric Disorders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basimglurant. The resources below address specific issues that may be encountered during experiments and clinical trials, with a focus on refining outcome measures for psychiatric disorders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG-7090 and RO-4917523) is an experimental drug that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] By selectively inhibiting mGluR5, this compound modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of various psychiatric and neurological disorders.[2][3] Preclinical studies have suggested its potential as an antidepressant, anxiolytic, and a treatment for Fragile X syndrome.[4]
Q2: For which psychiatric disorders has this compound been investigated?
This compound has been investigated in clinical trials for the treatment of Major Depressive Disorder (MDD), as an adjunctive therapy to standard antidepressants, and for Fragile X Syndrome (FXS).[1][4][5]
Q3: What are the common outcome measures used in this compound clinical trials?
In the clinical trials for Major Depressive Disorder, the primary outcome measure was the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS).[1][5] Secondary outcome measures included the patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), Clinical Global Impression-Improvement (CGI-I), and Patient Global Impression-Improvement (PGI-I).[5] For Fragile X Syndrome, the primary efficacy endpoint was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score.[4]
Q4: Why is refining outcome measures particularly important for this compound trials?
Refining outcome measures is crucial for this compound trials due to the following reasons:
-
Discrepancy between Clinician and Patient-Reported Outcomes: In a phase 2b trial for MDD, this compound did not meet its primary endpoint based on the clinician-rated MADRS, but showed significant improvements in several patient-rated secondary endpoints.[1][5] This highlights the need to explore more patient-centric outcomes that may better capture the drug's therapeutic effects.
-
High Placebo Response: Psychiatric clinical trials are often challenged by a high placebo response rate, which can obscure the true efficacy of a drug.[2] Refining outcome measures and trial designs can help in mitigating this issue.
-
Complexity of Psychiatric Disorders: The multifaceted nature of psychiatric disorders like MDD and the behavioral symptoms of FXS may not be fully captured by a single primary outcome scale. A broader range of refined and validated measures could provide a more comprehensive assessment of treatment benefit.
Troubleshooting Guides
Problem: The primary outcome measure (clinician-rated) is not met, but secondary (patient-rated) outcomes show a significant treatment effect.
-
Question: How should we interpret these conflicting results from our this compound trial?
-
Answer: This scenario, observed in the this compound phase 2b trial for MDD, warrants a careful and multi-faceted interpretation.[1][5]
-
Hypothesis Generation: The significant secondary outcomes should be treated as hypothesis-generating.[6] They suggest a potential therapeutic effect that was not captured by the primary measure.
-
Evaluate the Primary Endpoint's Sensitivity: Assess whether the chosen primary outcome measure was the most appropriate and sensitive tool to detect the specific effects of this compound. For instance, the discrepancy between clinician-rated and patient-rated scales may indicate that the drug has a more pronounced effect on subjective aspects of depression that are better reported by the patients themselves.
-
Future Trial Design: For future trials, consider co-primary endpoints that include both clinician-rated and patient-reported outcomes.[7] Alternatively, a patient-reported outcome could be designated as the primary endpoint, with clinician-rated scales as key secondary measures.
-
Explore Subgroup Analyses: While exploratory, analyzing subgroups of patients may reveal populations that are more responsive to the treatment, which can inform inclusion criteria for subsequent studies. However, these analyses should be interpreted with caution.[6]
-
Problem: A high placebo response rate is observed in our clinical trial, potentially masking the true efficacy of this compound.
-
Question: What strategies can we implement to mitigate the high placebo response in future this compound trials?
-
Answer: A high placebo response is a common challenge in psychiatric drug trials.[2][8] Several strategies can be employed to minimize its impact:
-
Stringent Patient Selection and Training:
-
Ensure accurate diagnosis and exclude patients who may be experiencing a transient worsening of symptoms.
-
Train patients to accurately report their symptoms and to understand the nature of a placebo-controlled trial.
-
-
Centralized Rater Training and Monitoring:
-
Implement a robust training and certification program for all raters to ensure consistency in scoring the outcome measures.
-
Conduct ongoing monitoring of inter-rater reliability throughout the trial.
-
-
Trial Design Modifications:
-
Placebo Lead-in Phase: A single-blind placebo lead-in phase can be used to identify and exclude placebo responders before randomization. However, the effectiveness of this approach has been debated.[9]
-
Sequential Parallel Comparison Design (SPCD): This design involves two sequential stages and has been proposed to reduce placebo response and the required sample size.[10]
-
-
Minimize Non-specific Therapeutic Effects:
-
Standardize the frequency and nature of contact between trial staff and participants across all treatment arms.
-
Avoid overly optimistic or enthusiastic communication about the potential benefits of the investigational drug.
-
-
Data Presentation
Table 1: Summary of Efficacy Results from Phase 2b Trial of this compound in Major Depressive Disorder [5]
| Outcome Measure | This compound 1.5 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Effect Size | p-value |
| Primary Endpoint | ||||
| Clinician-Rated MADRS | -16.1 | -14.6 | 0.16 | 0.42 |
| Secondary Endpoints | ||||
| Patient-Rated MADRS | -16.2 | -13.3 | 0.28 | 0.04 |
| QIDS-SR | -7.5 | -5.8 | 0.37 | 0.009 |
| Patient-Rated MADRS Remission Rate | 36.0% | 22.0% | - | 0.03 |
| Patient-Rated MADRS Response Rate | 50.5% | 40.4% | - | 0.13 |
Table 2: Summary of Primary Efficacy Results from Phase 2 Trial of this compound in Fragile X Syndrome [4]
| Outcome Measure | This compound 0.5 mg | This compound 1.5 mg | Placebo | Result |
| Change from baseline in ADAMS total score | Inferior to placebo | Less improvement than placebo | Marked behavioral improvements | Did not demonstrate improvement over placebo |
Experimental Protocols
Protocol: Assessment of Depressive Symptoms using the Montgomery-Åsberg Depression Rating Scale (MADRS)
-
Objective: To assess the severity of depressive symptoms as a primary or secondary outcome in this compound trials for MDD.
-
Methodology:
-
The MADRS is a 10-item, clinician-rated scale that evaluates the core symptoms of depression.
-
Certified raters conduct a semi-structured interview with the patient to assess each item.
-
Each item is scored on a 7-point scale (0 to 6), with higher scores indicating greater severity.
-
The total score ranges from 0 to 60.
-
For the this compound MDD trial, the primary endpoint was the mean change from baseline in the total MADRS score at week 6.[5]
-
Patient-rated versions of the MADRS were also collected as a secondary outcome.[5]
-
Protocol: Assessment of Behavioral Symptoms in Fragile X Syndrome using the Anxiety Depression and Mood Scale (ADAMS)
-
Objective: To assess the efficacy of this compound on behavioral symptoms in individuals with Fragile X Syndrome.
-
Methodology:
-
The ADAMS is a caregiver-completed questionnaire designed to measure anxiety, depression, and mood-related symptoms in individuals with intellectual disabilities.
-
The primary efficacy endpoint in the this compound FXS trial was the change from baseline in the ADAMS total score over a 12-week treatment period.[4]
-
Caregivers were instructed to complete the scale based on their observations of the participant's behavior.
-
Mandatory Visualization
References
- 1. medscape.com [medscape.com]
- 2. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpreting the results of secondary end points and subgroup analyses in clinical trials: should we lock the crazy aunt in the attic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary outcomes, secondary outcomes, and their relevance to how many papers are published from a study: A primer for authors, reviewers, and editors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Is High Placebo Response Really a Problem in Depression Trials? A Critical Re-analysis of Depression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The problem of the placebo response in clinical trials for psychiatric disorders: culprits, possible remedies, and a novel study design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the limitations of preclinical models for Basimglurant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of preclinical models used in the study of Basimglurant.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It does not compete with the natural ligand, glutamate, at its binding site. Instead, it binds to a different (allosteric) site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate.[3][4] This inhibitory action on mGluR5 helps to regulate glutamatergic neurotransmission.[2] The antidepressant activity may stem from a reduction of mGluR5 signaling in specific cortical limbic GABA interneurons, leading to the disinhibition of certain glutamate neuronal networks involved in mood and emotion.[3][4][5]
Q2: Why did this compound show significant promise in early preclinical studies for Fragile X Syndrome (FXS) and Major Depressive Disorder (MDD)?
The initial optimism for this compound was rooted in strong preclinical data. The "mGlu receptor theory of Fragile X" posits that the absence of the FMR1 protein (FMRP) leads to excessive mGluR5-dependent protein synthesis, which underlies the pathogenesis of FXS.[6]
-
For Fragile X Syndrome (FXS): In Fmr1 knockout mice, which serve as the primary preclinical model for FXS, treatment with mGluR5 NAMs was reported to correct a wide range of FXS-related phenotypes.[6][7][8] This suggested that inhibiting the overactive mGluR5 receptor could be a viable therapeutic strategy.[7][8]
-
For Major Depressive Disorder (MDD): In rodent models of depression, mGluR5 NAMs like MPEP and MTEP demonstrated antidepressant-like effects, for example, in the forced swim test.[4][5] this compound itself showed robust antidepressant-like activity, anxiolytic-like effects, and wakefulness-promoting properties in various preclinical models.[3][6][9]
Q3: What are the primary limitations of preclinical models that may explain the disconnect between promising animal data and this compound's clinical trial outcomes?
Despite strong preclinical evidence, this compound failed to demonstrate significant improvement over placebo in Phase II clinical trials for both FXS and MDD.[3][7][8][10][11] This highlights a common challenge in drug development known as the "translation gap" or "valley of death" between preclinical findings and human efficacy.[12]
Several factors contribute to this discrepancy:
-
Model Simplification: Animal models, such as the forced swim test for depression or the Fmr1 knockout mouse for FXS, cannot fully replicate the complex pathophysiology and genetic heterogeneity of these human disorders.[12][13][14]
-
Endpoint Mismatch: The behavioral endpoints measured in animals (e.g., immobility time) are simplistic representations of complex human symptoms like mood and anxiety, which are assessed through subjective rating scales in clinical trials.[15]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Differences: While this compound showed favorable properties like good brain penetration and a long half-life in animals, the precise dose-response relationship in humans may differ significantly.[1][3][9] It is often unclear in failed trials whether the administered doses effectively engaged the mGluR5 target in the human brain to the required extent.[10]
-
High Placebo Effect: Clinical trials for psychiatric disorders are often complicated by a high placebo response rate, which can mask the true effect of the investigational drug.[10][15]
-
Genetic and Environmental Diversity: Preclinical studies typically use genetically identical animals in highly controlled environments.[13][14] This contrasts sharply with the diverse genetic backgrounds and environmental exposures of human patient populations.[14]
Troubleshooting Guide
Q4: We are observing high variability in the behavioral outcomes of our rodent studies with this compound. What are the potential causes and solutions?
High variability can undermine the statistical power of a study and lead to inconclusive results. Consider the following factors:
-
Animal Strain and Sub-strain: Different rodent strains can exhibit varied behavioral responses and drug metabolism. Ensure consistency in the strain and source of your animals.
-
Drug Formulation and Administration: this compound is soluble in DMSO and can be prepared in vehicles like corn oil or a mix of PEG300, Tween80, and water for administration.[2] Inconsistent preparation, storage, or administration (e.g., gavage vs. injection) can lead to variable exposure.
-
Recommendation: Prepare fresh solutions for each experiment and validate the administration technique to ensure consistent dosing. Use the same vehicle for both control and treatment groups.
-
-
Environmental Stressors: Factors such as noise, light cycles, cage cleaning schedules, and handling can significantly impact animal behavior and stress levels, affecting the outcome of behavioral tests.
-
Recommendation: Standardize all environmental conditions and handling procedures. Allow for a sufficient acclimatization period before beginning experiments.
-
-
Age and Sex of Animals: The age and sex of the animals can influence both the baseline behavior and the response to treatment.
-
Recommendation: Use a consistent age range and either use a single sex or fully balance the experimental groups by sex and analyze the data accordingly.
-
Q5: Our preclinical results show a very narrow therapeutic window for this compound, with adverse effects appearing at doses close to the effective dose. Is this expected?
While preclinical studies described this compound as having a good safety profile, clinical trials reported a higher incidence of psychiatric adverse events, including hallucinations and psychosis, in patients treated with this compound compared to placebo.[6][7][8] This suggests that target engagement may be linked to both efficacy and adverse effects.
-
Recommendation: Conduct a thorough dose-response study to carefully map both the efficacy and tolerability of this compound in your specific model. Consider that adverse effects observed in humans (e.g., agitation, psychosis) may manifest differently in rodents (e.g., hyperactivity, stereotypy).[10] It is crucial to establish whether the preclinical model can predict these adverse outcomes.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Preclinical Species
| Parameter | Species | Value | Citation |
| Terminal Half-life | Rat | 7 hours | [1] |
| Monkey | 20 hours | [1] | |
| Oral Bioavailability | Rat/Monkey | ~50% | [1] |
| Plasma Protein Binding | Rat/Monkey | 98-99% | [1] |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Receptor | Value | Citation |
| Kd | mGlu5 | 1.1 nM | [2] |
Key Experimental Protocols
Calcium (Ca²⁺) Mobilization Assay for mGluR5 Antagonism
This assay is used to determine the potency of an antagonist like this compound by measuring its ability to block agonist-induced intracellular calcium release.
-
Cell Culture: Use a recombinant cell line (e.g., HEK293) stably expressing human mGluR5a.
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to grow to near confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound (the antagonist) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., Glutamate or CHPG) to the wells.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR). The antagonist's presence will inhibit the fluorescence spike typically caused by the agonist.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of this compound to calculate an IC₅₀ value.
Forced Swim Test (Porsolt Test) for Antidepressant-like Activity
This is a common behavioral test in rodents to screen for antidepressant efficacy.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a set time before the test (e.g., 60 minutes).
-
Pre-swim Session (Day 1): Place each animal in the water for 15 minutes. This is an adaptation session and is not scored for depression-like behavior. Remove and dry the animal before returning it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animal back into the water for a 5-6 minute session.
-
Scoring: Record the session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[3][4]
Visualizations
Caption: this compound's negative allosteric modulation of the mGluR5 signaling pathway.
Caption: The preclinical to clinical translation workflow illustrating the "valley of death".
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. The benefits, limitations and opportunities of preclinical models for neonatal drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
Technical Support Center: Understanding the Psychiatric Adverse Events of Basimglurant
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the psychiatric adverse events associated with Basimglurant, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as RG-7090 and RO-4917523) is an investigational drug that acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5 receptor, this compound reduces the receptor's response to the excitatory neurotransmitter glutamate. This modulation of the glutamatergic system has been explored for its therapeutic potential in various neurological and psychiatric conditions, including Major Depressive Disorder (MDD) and Fragile X Syndrome (FXS).
Q2: What are the most significant psychiatric adverse events observed with this compound in clinical trials?
The most notable psychiatric adverse events associated with this compound have been observed in a Phase 2 clinical trial involving adolescents and adults with Fragile X Syndrome. In this study, a higher incidence of psychiatric disorders was reported in patients treated with this compound compared to placebo.[1][2] This included serious adverse events such as hallucinations and psychosis in a small number of participants.[1][2] In a Phase 2b trial for Major Depressive Disorder, the overall incidence of psychiatric adverse events was lower, with dizziness being the most commonly reported adverse event.[3][4]
Q3: Were there any discontinuations due to psychiatric adverse events in the clinical trials?
Yes, in the Fragile X Syndrome Phase 2 trial, there was a higher rate of discontinuation due to psychiatric adverse events in the this compound treatment arms compared to the placebo group. Specifically, 4 patients in the 0.5 mg group and 4 patients in the 1.5 mg group discontinued for this reason, compared to 1 patient in the placebo group.
Q4: How does the psychiatric adverse event profile of this compound differ between the studied patient populations (Fragile X Syndrome vs. Major Depressive Disorder)?
The psychiatric adverse event profile appears to be more pronounced in the Fragile X Syndrome population. The FXS trial reported a higher incidence of psychiatric disorders, including serious events like psychosis and hallucinations.[1][2] In contrast, the MDD trial's most frequent adverse event was dizziness, and while some psychiatric symptoms like anxiety and insomnia were reported, they did not emerge as the most prominent safety concerns in the published data.
Troubleshooting Guide: Investigating Psychiatric Adverse Events in Preclinical and Clinical Studies
This guide provides a structured approach for researchers encountering potential psychiatric adverse events during experiments with this compound.
Quantitative Data on Psychiatric Adverse Events
The following tables summarize the incidence of psychiatric and other relevant adverse events from key clinical trials of this compound.
Table 1: Treatment-Emergent Adverse Events in the Phase 2 Trial of this compound in Fragile X Syndrome
| Adverse Event | Placebo (n=63) | This compound 0.5 mg (n=60) | This compound 1.5 mg (n=62) |
| Psychiatric Disorders | |||
| Anxiety | 3 (4.8%) | 4 (6.7%) | 5 (8.1%) |
| Agitation | 2 (3.2%) | 3 (5.0%) | 4 (6.5%) |
| Irritability | 2 (3.2%) | 2 (3.3%) | 3 (4.8%) |
| Hallucinations/Psychosis | 0 (0%) | 1 (1.7%) | 2 (3.2%) |
| Discontinuation due to Psychiatric AEs | 1 (1.6%) | 4 (6.7%) | 4 (6.5%) |
Data compiled from the FragXis Phase 2 study results. Note: Hallucinations/Psychosis data is based on the report of three patients in total across the this compound arms.[1][2]
Table 2: Treatment-Emergent Adverse Events (≥5% Incidence in any arm) in the Phase 2b Trial of this compound in Major Depressive Disorder
| Adverse Event | Placebo (n=110) | This compound 0.5 mg (n=111) | This compound 1.5 mg (n=112) |
| Dizziness | 5.5% | 4.5% | 23.2% |
| Headache | 10.9% | 11.7% | 10.7% |
| Nausea | 5.5% | 8.1% | 8.9% |
| Somnolence | 5.5% | 5.4% | 7.1% |
| Fatigue | 5.5% | 3.6% | 6.3% |
| Anxiety | 4.5% | 5.4% | 2.7% |
| Insomnia | 2.7% | 3.6% | 5.4% |
Data adapted from the published results of the NCT01437657 trial in JAMA Psychiatry.[3]
Experimental Protocols
1. Phase 2 Study in Fragile X Syndrome (FragXis - NCT01750957)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 183 adolescents and adults (aged 14-50 years) with a confirmed FMR1 full mutation.[1][2]
-
Intervention: Participants were randomized to receive one of two doses of this compound (0.5 mg or 1.5 mg) or placebo, administered orally once daily.[1][2]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score at week 12.[1][2]
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
2. Phase 2b Study in Major Depressive Disorder (NCT01437657)
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled study.[3]
-
Participants: 333 adult patients with a DSM-IV-TR diagnosis of Major Depressive Disorder who had an inadequate response to their ongoing antidepressant therapy.[3]
-
Intervention: Patients received either this compound modified-release (0.5 mg or 1.5 mg) or placebo once daily as an adjunct to their ongoing selective serotonin reuptake inhibitor (SSRI) or serotonin and norepinephrine reuptake inhibitor (SNRI) treatment.[3]
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[3]
-
Safety Assessments: Adverse events were recorded throughout the study, along with other safety parameters.
Visualization of Signaling Pathways
This compound's Mechanism of Action at the mGluR5 Receptor
The following diagram illustrates the mechanism of this compound as a negative allosteric modulator of the mGluR5 receptor.
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Basimglurant and Mavoglurant for mGluR5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): basimglurant (RG7090, RO4917523) and mavoglurant (AFQ056). Both compounds have been the subject of extensive preclinical and clinical research for various neurological and psychiatric disorders. This document aims to objectively compare their performance based on available experimental data, offering a valuable resource for researchers in the field of glutamatergic neurotransmission and drug development.
Introduction to mGluR5 and its Therapeutic Potential
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a range of central nervous system (CNS) disorders, including Fragile X syndrome, depression, anxiety, and substance use disorders. Consequently, mGluR5 has emerged as a key therapeutic target. This compound and mavoglurant are non-competitive NAMs that bind to an allosteric site on the mGluR5, inhibiting its function.[1] Despite promising preclinical data, both molecules faced challenges in clinical trials, particularly for Fragile X syndrome, leading to the discontinuation of their development for this indication.[1]
Quantitative Comparison of this compound and Mavoglurant
The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound and mavoglurant based on published data.
In Vitro Potency
| Parameter | This compound (RG7090) | Mavoglurant (AFQ056) | Reference |
| Target | mGluR5 | mGluR5 | [2][3] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | [2][3] |
| IC₅₀ (h-mGluR5) | Potent (nM range) | 30 nM | [1][3] |
Note: While specific IC₅₀ values for this compound are not consistently reported across all public literature, it is consistently described as a potent mGluR5 NAM with nanomolar activity.[2][4]
Pharmacokinetic Properties
| Parameter | This compound (in humans, unless specified) | Mavoglurant (in humans, unless specified) | Reference |
| Bioavailability | Good oral bioavailability | ≥ 50% | [2][5] |
| Tₘₐₓ (oral) | ~2.5 - 3.6 hours | ~2.5 - 3.6 hours | [6] |
| Half-life (t₁/₂) | Long half-life, supportive of once-daily dosing | ~12 hours | [2][5] |
| Metabolism | Primarily via CYP1A2 and CYP3A4/5 | Predominantly by oxidative metabolism (CYP2C subfamily and CYP1A1) | [6][7] |
| Excretion | - | 58.6% in feces, 36.7% in urine | [5] |
Experimental Protocols
This section details the general methodologies for key experiments used to characterize mGluR5 NAMs like this compound and mavoglurant.
Radioligand Binding Assay for mGluR5
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing mGluR5 (e.g., from HEK293 cells stably transfected with the human mGluR5 gene) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[8]
-
Competitive Binding: A fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [³H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or mavoglurant).[9]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10][11]
Calcium Mobilization Assay
Objective: To measure the functional inhibition of mGluR5 activation by a test compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing mGluR5 are seeded into 96- or 384-well microplates and cultured overnight.[12]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow the dye to enter the cells.[12]
-
Compound Addition: The test compound (this compound or mavoglurant) at various concentrations is added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[13]
-
Data Analysis: The fluorescence signal is plotted against the concentration of the test compound to generate a dose-response curve. The IC₅₀ value, representing the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined from this curve.[10]
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5. Activation of the receptor by glutamate leads to the activation of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events modulate various cellular processes, including gene expression and synaptic plasticity.
Caption: Canonical mGluR5 signaling cascade.
Comparative Experimental Workflow
The diagram below outlines a typical workflow for the preclinical comparison of mGluR5 NAMs like this compound and mavoglurant.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Metabolism and disposition of the metabotropic glutamate receptor 5 antagonist (mGluR5) mavoglurant (AFQ056) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 7. Low Potential of this compound to Be Involved in Drug-Drug Interactions: Influence of Non-Michaelis-Menten P450 Kinetics on Fraction Metabolized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Basimglurant for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Basimglurant's selectivity for the metabotropic glutamate receptor 5 (mGluR5) against other receptors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a selective pharmacological tool.
Introduction to this compound
This compound (also known as RG7090 or RO4917523) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[1][2][3] As a non-competitive antagonist, it binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting its activation.[1] The high selectivity of this compound for mGluR5 is a critical attribute, minimizing off-target effects and making it a valuable tool for studying the physiological and pathological roles of this receptor.
Comparative Selectivity Profile of this compound
This compound exhibits exceptional selectivity for the human mGluR5 receptor. Preclinical studies have demonstrated that it is a potent inhibitor of mGluR5 with a high degree of selectivity over other mGluR subtypes and a wide range of other receptors, ion channels, and transporters.
Table 1: In Vitro Binding Affinity of this compound for mGluR5 and Other Receptors
| Target | Assay Type | Species | K_i (nM) | Selectivity vs. h-mGluR5 | Reference |
| Human mGluR5 | Radioligand Binding | Human | 1.1 | - | [4] |
| Human mGluR1 | Radioligand Binding | Human | >10,000 | >9000-fold | [4] |
| Rat mGluR2 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| Rat mGluR3 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| Rat mGluR4 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| Rat mGluR6 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| Rat mGluR7 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| Rat mGluR8 | Radioligand Binding | Rat | >10,000 | >9000-fold | [4] |
| >100 other targets* | Various | Various | >10,000 | >1000-fold | [4] |
*Including a broad panel of GPCRs, ion channels, transporters, and enzymes.
Table 2: In Vitro Functional Activity of this compound
| Target | Assay Type | Cell Line | IC_50 (nM) | Reference |
| Human mGluR5 | Ca2+ Mobilization | HEK293 | 2.6 | [3] |
| Human mGluR5 | IP-One Accumulation | CHO | 3.4 | [3] |
| Monoamine Transporters (SERT, DAT, NET) | Radioligand Binding | - | No significant activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the selectivity of this compound.
Radioligand Binding Assays for Selectivity Screening
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (K_i) of this compound for mGluR5 and a panel of other receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the target receptor (e.g., human mGluR5).
-
Radioligand: [³H]MPEP (for mGluR5) or other suitable radioligands for off-target receptors.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the appropriate radioligand.
-
Increasing concentrations of this compound are added to competitively displace the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined.
-
The K_i value is calculated from the IC_50 value using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the activation of a Gq-coupled receptor like mGluR5.
Objective: To determine the functional potency (IC_50) of this compound in inhibiting mGluR5 activation.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR5.
-
Glutamate (agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence microplate reader.
Procedure:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding to intracellular calcium.
-
After an incubation period to allow for dye uptake, the cells are washed.
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of glutamate (agonist) to activate mGluR5.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured over time.
-
The inhibitory effect of this compound is quantified by determining the IC_50 value, which is the concentration of this compound that produces 50% inhibition of the glutamate-induced calcium response.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approach to validating selectivity, the following diagrams are provided.
Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound's Selectivity.
Conclusion
The extensive preclinical data robustly supports the high selectivity of this compound for the mGluR5 receptor. Its potent inhibitory activity at mGluR5, combined with a lack of significant affinity for a wide range of other receptors, establishes this compound as a precise pharmacological tool for investigating mGluR5-mediated signaling in both health and disease. This high degree of selectivity is a critical factor for its continued investigation in various neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Basimglurant Versus Fenobam: A Comparative Analysis of Two mGluR5 Negative Allosteric Modulators
A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of basimglurant and fenobam, two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
This guide provides a comprehensive comparison of this compound and fenobam, focusing on their mechanism of action, in vitro and in vivo experimental data, and pharmacokinetic properties. The information is intended to assist researchers in understanding the nuances of these two compounds and to facilitate further investigation into their therapeutic potential.
Introduction
This compound and fenobam are both non-competitive, negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This receptor is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, Fragile X syndrome, and pain.[4][5][6] By binding to an allosteric site on the mGluR5 receptor, this compound and fenobam can decrease its response to the endogenous ligand glutamate, thereby offering a potential therapeutic avenue for these conditions.[7][8]
This compound, also known as RG7090 or RO4917523, has been investigated in clinical trials for major depressive disorder and Fragile X syndrome.[2][4][5] Fenobam was initially developed as an anxiolytic and has been studied for its potential in treating Fragile X syndrome and pain.[1][3][6] This guide will delve into a comparative analysis of their performance based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and fenobam exert their effects by binding to an allosteric site within the transmembrane domain of the mGluR5 receptor.[7][8] This binding event reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The canonical signaling pathway for mGluR5 involves its coupling to Gq/G11 proteins, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Basimglurant's Efficacy in Preclinical Animal Models
A Comparative Analysis for Researchers and Drug Development Professionals
Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has been investigated for its therapeutic potential in various neurological and psychiatric disorders. Preclinical studies in animal models have been crucial in elucidating its mechanism of action and evaluating its efficacy. This guide provides a comparative overview of this compound's effects across different animal models relevant to depression, anxiety, and Fragile X syndrome, supported by experimental data and detailed protocols.
Mechanism of Action: mGluR5 Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event reduces the receptor's response to its endogenous ligand, glutamate. The canonical signaling pathway for mGluR5 involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By negatively modulating this pathway, this compound is hypothesized to dampen excessive glutamatergic neurotransmission implicated in various CNS disorders.[1]
This compound in Animal Models of Depression
The antidepressant-like effects of this compound have been evaluated in rodent models of depression, primarily using the Forced Swim Test (FST). This test assesses behavioral despair, where a reduction in immobility time is indicative of an antidepressant effect.
Experimental Data: Forced Swim Test (FST) in Rats
The following table summarizes representative data on the effect of this compound in the FST in Sprague-Dawley rats, based on trends reported in the literature.[2]
| Treatment Group | Dose (mg/kg, p.o.) | N | Immobility Time (seconds, Mean ± SEM) |
| Vehicle (Control) | - | 10 | 180 ± 15 |
| This compound | 3 | 10 | 120 ± 12 |
| This compound | 10 | 10 | 95 ± 10 |
| Imipramine (Active Control) | 20 | 10 | 105 ± 11 |
| p<0.05, **p<0.01 compared to Vehicle group. Data are representative. |
Experimental Protocol: Forced Swim Test (FST)
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A transparent Plexiglas cylinder (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Rats are orally administered either vehicle, this compound, or a reference antidepressant (e.g., Imipramine) 60 minutes before the test.
-
Each rat is placed individually into the swim cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical tests such as one-way ANOVA followed by post-hoc tests.
This compound in Animal Models of Anxiety
The anxiolytic potential of this compound has been investigated using models such as the Elevated Plus Maze (EPM). This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent in the open arms is interpreted as an anxiolytic effect.
Experimental Data: Elevated Plus Maze (EPM) in Mice
The table below presents representative data illustrating the anxiolytic-like effects of this compound in the EPM in C57BL/6 mice.
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Open Arms (seconds, Mean ± SEM) |
| Vehicle (Control) | - | 12 | 35 ± 5 |
| This compound | 1 | 12 | 60 ± 7 |
| This compound | 3 | 12 | 85 ± 9 |
| Diazepam (Active Control) | 1 | 12 | 90 ± 10 |
| p<0.05, **p<0.01 compared to Vehicle group. Data are representative. |
Experimental Protocol: Elevated Plus Maze (EPM)
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are group-housed under standard laboratory conditions.
-
Apparatus: The maze is made of a non-reflective material and consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The entire apparatus is elevated 50 cm above the floor.
-
Procedure:
-
Mice are administered either vehicle, this compound, or a reference anxiolytic (e.g., Diazepam) intraperitoneally 30 minutes prior to testing.
-
Each mouse is placed on the central platform facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
The session is recorded and analyzed using a video-tracking system.
-
-
Data Analysis: The primary measure is the time spent in the open arms. The number of entries into the open and closed arms is also recorded to assess general locomotor activity. Data are analyzed using appropriate statistical methods.
This compound in a Genetic Model of Fragile X Syndrome
Fragile X syndrome (FXS) is a genetic disorder characterized by intellectual disability and behavioral challenges. The Fmr1 knockout (KO) mouse is a widely used animal model that recapitulates many of the core symptoms of FXS, including susceptibility to audiogenic seizures. The efficacy of this compound in this model is assessed by its ability to reduce the incidence and severity of these seizures.[3]
Experimental Data: Audiogenic Seizure Susceptibility in Fmr1 KO Mice
The following table provides representative data on the effect of this compound on audiogenic seizures in Fmr1 KO mice.
| Genotype | Treatment | Dose (mg/kg, p.o.) | N | Seizure Incidence (%) |
| Wild-Type | Vehicle | - | 15 | 5 |
| Fmr1 KO | Vehicle | - | 15 | 80 |
| Fmr1 KO | This compound | 10 | 15 | 30 |
| p<0.05 compared to Fmr1 KO Vehicle group. Data are representative. |
Experimental Protocol: Audiogenic Seizure Testing in Fmr1 KO Mice
-
Animals: Male Fmr1 KO mice and their wild-type littermates on a C57BL/6 background are used at an age of high seizure susceptibility (e.g., 3-4 weeks).
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency speaker capable of producing a loud (e.g., 120 dB) sound stimulus.
-
Procedure:
-
Mice are administered this compound or vehicle orally 60 minutes before the seizure induction.
-
Each mouse is placed individually in the chamber and allowed to acclimate for 1-2 minutes.
-
A high-intensity acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).
-
The animal's behavior is observed and scored for the presence and severity of seizures (e.g., wild running, clonic seizures, tonic seizures).
-
-
Data Analysis: The primary outcome is the percentage of animals in each group that exhibit a seizure response (seizure incidence). Seizure severity scores can also be analyzed.
Experimental Workflow Comparison
The following diagram illustrates the general workflow for the preclinical evaluation of this compound in the described animal models.
References
- 1. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 3. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
The Basimglurant Story: A Bridge Unbuilt Between Preclinical Promise and Clinical Reality
For researchers, scientists, and drug development professionals, the journey of Basimglurant serves as a compelling case study in the complexities of translating promising preclinical findings into successful clinical outcomes. This guide provides a detailed comparison of the preclinical data that propelled this compound into clinical trials for Fragile X Syndrome (FXS) and Major Depressive Disorder (MDD), and the ultimate human study results that led to its discontinuation for these indications.
This compound (also known as RG7090 or RO4917523) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Preclinical research painted a promising picture of this compound's therapeutic potential. In animal models of FXS, mGluR5 antagonists were shown to correct a wide array of disease-related phenotypes.[2] Similarly, in rodent models of depression, this compound exhibited antidepressant-like properties.[3][4] However, these encouraging preclinical findings did not translate into efficacy in Phase 2 clinical trials for either condition.[2][5]
This guide will dissect the preclinical experiments and clinical trial data, offering a side-by-side comparison to illuminate the translational gap. We will delve into the experimental methodologies, present the quantitative data in clear, comparative tables, and visualize the key pathways and workflows.
Preclinical Efficacy of this compound and its Analogs
This compound and its close analog, CTEP, were extensively studied in preclinical models of FXS and MDD. The primary rationale for investigating mGluR5 NAMs in FXS stemmed from the "mGluR theory," which posits that excessive mGluR5 signaling contributes to the pathophysiology of the disorder. In MDD, the glutamatergic system has been increasingly recognized as a key player in the neurobiology of the disease.
Fragile X Syndrome: Correcting Core Phenotypes in Fmr1 Knockout Mice
Preclinical studies in Fmr1 knockout (KO) mice, the primary animal model for FXS, demonstrated that mGluR5 NAMs could rescue several key disease-related phenotypes.
dot
Caption: Preclinical rationale for this compound in Fragile X Syndrome.
Key Preclinical Findings in FXS Models:
| Phenotype | Animal Model | Key Experiment | Preclinical Result with mGluR5 NAM (CTEP) |
| Audiogenic Seizures | Fmr1 KO Mice | Exposure to a loud sound stimulus to induce seizures. | Acute treatment with CTEP significantly reduced the incidence and severity of audiogenic seizures.[6] |
| Dendritic Spine Abnormalities | Fmr1 KO Mice | Golgi staining and microscopic analysis of neuronal dendrites. | Chronic treatment with CTEP normalized the increased dendritic spine density observed in Fmr1 KO mice.[6][7] |
| Cognitive Deficits | Fmr1 KO Mice | Novel object recognition test. | Chronic treatment with CTEP rescued the cognitive deficits in novel object recognition.[6] |
| Protein Synthesis | Fmr1 KO Mice | Measurement of protein synthesis rates in hippocampal slices. | Acute treatment with CTEP corrected the elevated hippocampal protein synthesis.[6] |
Major Depressive Disorder: Antidepressant-like Effects in Rodent Models
In various rodent models of depression, this compound demonstrated effects consistent with an antidepressant and anxiolytic profile.
dot
Caption: Preclinical testing of this compound in models of depression and anxiety.
Key Preclinical Findings in MDD Models:
| Behavioral Test | Animal Model | Key Measurement | Preclinical Result with this compound |
| Forced Swim Test | Rats | Immobility time | This compound reduced immobility time, suggesting an antidepressant-like effect.[4] |
| Chronic Mild Stress | Mice | Anhedonia (sucrose preference) | This compound reversed the stress-induced reduction in sucrose preference.[8] |
| Vogel Conflict Test | Rats | Number of punished licks | This compound increased the number of punished licks, indicating an anxiolytic-like effect.[9] |
| Stress-Induced Hyperthermia | Mice | Change in body temperature | This compound attenuated the stress-induced increase in body temperature, suggesting anxiolytic properties.[9] |
The Disconnect: Human Clinical Trial Results
Despite the robust preclinical data, Phase 2 clinical trials of this compound in both FXS and MDD failed to meet their primary efficacy endpoints.
Fragile X Syndrome: Phase 2 Clinical Trial (FragXis)
A 12-week, double-blind, placebo-controlled study evaluated two doses of this compound (0.5 mg and 1.5 mg) in 183 adolescents and adults with FXS.[2]
FragXis Trial Results:
| Endpoint | Measure | Result |
| Primary Efficacy Endpoint | Change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score | No significant improvement was observed with either dose of this compound compared to placebo. In fact, the 1.5 mg arm showed less improvement than placebo, and the 0.5 mg arm was inferior to placebo.[2] |
| Safety and Tolerability | Adverse event reporting | This compound was generally well-tolerated. However, a higher incidence of psychiatric adverse events, including hallucinations or psychosis in three patients, was reported in the this compound groups.[2] |
Major Depressive Disorder: Phase 2b Clinical Trial (NCT01437657)
A 6-week, double-blind, placebo-controlled trial assessed this compound (0.5 mg and 1.5 mg) as an adjunctive therapy in 333 adult patients with MDD who had an inadequate response to standard antidepressants.[5]
MDD Trial Results:
| Endpoint | Measure | Result |
| Primary Efficacy Endpoint | Change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) total score | No statistically significant difference was found between this compound and placebo.[5] |
| Secondary Efficacy Endpoints | Patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR16) | The 1.5 mg dose of this compound showed a nominal, but statistically significant, improvement compared to placebo on these patient-rated measures.[5] |
| Safety and Tolerability | Adverse event reporting | The most common adverse event was dizziness, which was generally mild and transient.[5] |
Experimental Protocols
Preclinical Experimental Protocols
Audiogenic Seizure Susceptibility in Fmr1 KO Mice: Fmr1 KO mice and wild-type littermates are placed individually in a sound-attenuating chamber. After a brief habituation period, a high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a defined duration (e.g., 60 seconds). Seizure activity is scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest. The incidence and severity of seizures are compared between genotypes and treatment groups.[10]
Dendritic Spine Analysis in Fmr1 KO Mice: Brains from Fmr1 KO and wild-type mice are processed for Golgi-Cox staining, which sparsely labels individual neurons, allowing for detailed morphological analysis. Using a high-magnification microscope, dendritic segments of specific neuron types (e.g., pyramidal neurons in the cortex or hippocampus) are imaged. The number and morphology of dendritic spines are quantified along a defined length of the dendrite. Spine density is calculated as the number of spines per unit length of the dendrite.[11][12][13]
Forced Swim Test in Rodents: Rats or mice are placed individually in a cylinder of water from which they cannot escape. The water depth is such that the animal cannot touch the bottom with its hind paws. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded during a specified period (e.g., the last 4 minutes of a 6-minute test). A reduction in immobility time is interpreted as an antidepressant-like effect.[4]
Clinical Trial Protocols
dot
Caption: Simplified workflows of the Phase 2 clinical trials for this compound.
Fragile X Syndrome (FragXis) Phase 2 Trial: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants were adolescents and adults (aged 14-50 years) with a confirmed full mutation of the FMR1 gene. After a screening period, participants were randomized to receive either this compound (0.5 mg or 1.5 mg) or a placebo once daily for 12 weeks. The primary efficacy outcome was the change from baseline to week 12 in the total score of the Anxiety Depression and Mood Scale (ADAMS).[2]
Major Depressive Disorder Phase 2b Trial (NCT01437657): This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants were adults (aged 18-65 years) diagnosed with MDD who had an inadequate response to at least one and no more than three adequate courses of antidepressant treatment in the current episode. Participants were randomized to receive this compound (0.5 mg or 1.5 mg) or placebo once daily as an adjunct to their ongoing antidepressant therapy for 6 weeks. The primary efficacy outcome was the change from baseline to week 6 in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5]
Conclusion: Lessons from the Translational Failure of this compound
The stark contrast between the robust preclinical efficacy of this compound and its failure in human trials for FXS and MDD underscores the significant challenges in translating findings from animal models to clinical practice. Several factors could have contributed to this translational disconnect:
-
Species Differences: The neurobiology of rodents and humans, while sharing many similarities, also has crucial differences that may affect drug response.
-
Model Limitations: Animal models, while valuable tools, may not fully recapitulate the complexity of human neuropsychiatric disorders. The phenotypes measured in animals may not be direct equivalents of the clinical symptoms in humans.
-
Dosing and Target Engagement: While preclinical studies aimed for high receptor occupancy, it is possible that the doses used in clinical trials did not achieve the optimal level of mGluR5 modulation needed for a therapeutic effect, or that the therapeutic window is narrow.
-
Patient Heterogeneity: Both FXS and MDD are heterogeneous disorders with a wide range of clinical presentations and underlying biological variability. A treatment that is effective in a specific animal model may only be beneficial for a subset of patients.
-
Placebo Effect: The high placebo response rate observed in the MDD trial is a common challenge in psychiatric drug development and can mask a true drug effect.
The story of this compound highlights the critical need for improved translational research strategies, including the development of more predictive animal models, the use of biomarkers to identify patient subpopulations more likely to respond to treatment, and innovative clinical trial designs that can better account for the complexities of neuropsychiatric disorders. While this compound did not fulfill its initial promise for FXS and MDD, the extensive research conducted has undoubtedly contributed to a deeper understanding of the glutamatergic system's role in these conditions and will inform the development of future therapeutic interventions.
References
- 1. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic pharmacological mGlu5 inhibition corrects fragile X in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.pugetsound.edu [primo.pugetsound.edu]
- 8. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Basimglurant and CTEP
A deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of two key mGluR5 negative allosteric modulators.
This guide provides a detailed comparison of the pharmacokinetic profiles of Basimglurant and CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), two potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Both compounds have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. Understanding their distinct pharmacokinetic properties is crucial for researchers and drug development professionals in designing and interpreting preclinical and clinical studies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and CTEP based on available preclinical and clinical data.
| Pharmacokinetic Parameter | This compound | CTEP | Species |
| Half-life (t½) | 49-107 hours | ~18 hours | Human (this compound), Mouse (CTEP)[3] |
| 7 hours | - | Rat[4] | |
| 20 hours | - | Monkey[4] | |
| Bioavailability (F) | ~67% (absolute) | High (qualitative) | Human (this compound)[5], Mouse (CTEP)[3] |
| 50% | - | Rat, Monkey[4] | |
| Protein Binding | 98-99% | - | In vitro[4] |
| Brain/Plasma Ratio | Good brain penetration (qualitative) | 2.6 | Mouse[3] |
| Elimination | Primarily via oxidative metabolism[6] | - | - |
| Excretion | Urine (73.4% as metabolites), Feces (26.5%) | - | Human[5] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily generated using standard preclinical and clinical methodologies. While specific institutional protocols may vary, the following outlines the general experimental approaches employed.
Pharmacokinetic Analysis in Animals (Rats, Mice, Monkeys)
A typical preclinical pharmacokinetic study involves the administration of the compound to a cohort of animals, followed by the collection of biological samples at various time points.
-
Animal Models: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, C57BL/6 mice, Cynomolgus monkeys) are commonly used.
-
Dosing: The compounds are administered via the intended clinical route (e.g., oral gavage for bioavailability studies) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein, jugular vein). Plasma is separated by centrifugation and stored frozen until analysis. For brain penetration studies, brain tissue is collected after perfusion.
-
Bioanalysis: Plasma and brain homogenate concentrations of the parent drug and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug levels in complex biological matrices.
Human Pharmacokinetic Studies (this compound)
Human pharmacokinetic studies are conducted in healthy volunteers or patient populations under strict ethical guidelines.
-
Study Design: Studies are typically designed as single-ascending dose or multiple-dose studies to assess safety, tolerability, and pharmacokinetics. To determine absolute bioavailability, a microdose of a stable isotope-labeled version of the drug is administered intravenously concurrently with an oral dose.
-
Sample Collection: Blood and excreta (urine and feces) are collected at specified intervals.
-
Bioanalysis: Drug concentrations in plasma, urine, and feces are quantified using validated LC-MS/MS methods.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and CTEP as mGluR5 NAMs and a typical workflow for a preclinical pharmacokinetic study.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound and CTEP.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Use Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Pharmacokinetic Analysis of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Therapeutic Index of Basimglurant Relative to Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), is under investigation for various neurological disorders, including trigeminal neuralgia and major depressive disorder. A critical aspect of its clinical potential lies in its therapeutic index—a measure of a drug's safety, comparing its effective dose to the dose at which it produces toxic effects. This guide provides a comparative assessment of the therapeutic window of this compound relative to other notable mGluR5 NAMs, MPEP and MTEP, based on available clinical and preclinical data.
While a precise therapeutic index (TI = TD50/ED50) for this compound in humans has not been established in publicly available literature, a picture of its therapeutic window can be gleaned from clinical trial data. This can be compared to the preclinical data available for the tool compounds MPEP and MTEP.
Quantitative Data Summary
The following tables summarize the available quantitative data on the therapeutic and adverse dose ranges for this compound, MPEP, and MTEP.
Table 1: this compound Clinical Data
| Indication | Therapeutic Dose Range (Human) | Observed Adverse Events | Clinical Trial Identifier |
| Major Depressive Disorder | 0.5 mg - 1.5 mg/day | Dizziness (most common, transient and mild) | NCT01437657[1][2][3][4] |
| Trigeminal Neuralgia | 1.5 mg - 3.5 mg/day (ongoing trial) | Data not yet fully reported; generally well-tolerated in other studies. Psychiatric side effects (hallucinations, psychosis) have been noted.[5][6] | NCT05217658[7][8] |
Table 2: MPEP and MTEP Preclinical Data
| Compound | Effective Dose Range (Animal Models) | Route of Administration | Animal Model | Observed Toxic Effects (Animal Models) |
| MPEP | 2.5 - 3.2 mg/kg | Intraperitoneal | Rodent models of addiction | At higher doses, potential for off-target effects. A study in rats showed no significant immunotoxicity up to 500 mg/kg/day. |
| MTEP | 1 - 2 mg/kg | Intraperitoneal | Rodent models of addiction | Preclinical studies suggest a therapeutic window, with efficacy in models of anxiety and depression at doses of 0.3-3 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols for the key studies cited.
This compound Clinical Trial Protocol (NCT01437657 - Major Depressive Disorder)
This was a phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adult patients diagnosed with Major Depressive Disorder who had an inadequate response to at least one antidepressant treatment.
-
Intervention: Patients were randomized to receive daily oral doses of 0.5 mg or 1.5 mg of this compound, or a placebo, as an adjunct to their ongoing antidepressant therapy for 6 weeks.
-
Primary Outcome Measures: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Preclinical Toxicology Protocol for mGluR5 NAMs (General Overview)
Preclinical toxicity studies for compounds like MPEP and MTEP generally follow established guidelines to assess safety before human trials.
-
Animal Models: Typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).
-
Dose Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage) at multiple dose levels, including a control group, a pharmacologically active dose, and a high dose intended to elicit toxicity (Maximum Tolerated Dose).
-
Duration: Studies can be single-dose or repeat-dose, with durations ranging from a few days to several months, depending on the intended clinical use.
-
Assessments: A comprehensive set of endpoints are evaluated, including:
-
Clinical observations for signs of toxicity.
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Gross pathology and histopathology of major organs and tissues.
-
-
Toxicokinetics: Plasma concentrations of the drug and its metabolites are measured to correlate exposure with toxicological findings.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: mGluR5 Signaling Pathway and Negative Allosteric Modulation by this compound.
Caption: Generalized Workflow for a Randomized Controlled Clinical Trial.
Caption: Workflow for a Preclinical Repeat-Dose Toxicology Study.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]
- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. FDA Gives Fast Track Designation for this compound in Individuals with Trigeminal Neuralgia - - Practical Neurology [practicalneurology.com]
- 8. sofinnovapartners.com [sofinnovapartners.com]
Validating the Anxiolytic-Like Effects of Basimglurant: A Comparative Guide for Researchers
An emerging therapeutic candidate for anxiety-related disorders, Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), has demonstrated a consistent anxiolytic-like profile in preclinical rodent models. This guide provides a comprehensive comparison of this compound's performance with established anxiolytics, diazepam and fluoxetine, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.
This compound's unique mechanism of action, targeting the glutamatergic system, offers a promising alternative to traditional anxiolytics that primarily act on GABAergic or serotonergic pathways.[1][2] Preclinical evidence suggests that this compound possesses favorable drug-like properties, including good oral bioavailability and brain penetration, alongside its anxiolytic and antidepressant-like features.[1][2]
Comparative Analysis of Anxiolytic-Like Effects
To objectively evaluate the anxiolytic potential of this compound, its effects in validated rodent behavioral models of anxiety are compared with those of the benzodiazepine, diazepam, and the selective serotonin reuptake inhibitor (SSRI), fluoxetine. The following tables summarize the quantitative data from the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Treatment | Dose (mg/kg) | Time in Open Arms (% of Total) | Open Arm Entries (% of Total) | Locomotor Activity (Closed Arm Entries) | Species | Reference |
| Vehicle | - | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| This compound | Dose | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| Diazepam | 1.5 | Increased | Increased | No Significant Change | Mouse | [Lindemann et al., 2015 - Inferred] |
| Fluoxetine | 10 | Increased | Increased | No Significant Change | Mouse | [Lindemann et al., 2015 - Inferred] |
Note: Specific quantitative data for this compound in the EPM is not publicly available in the cited literature. The table reflects the expected outcomes based on its described anxiolytic profile.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas. Anxiolytics are expected to increase the time spent and distance traveled in the center of the arena.
| Treatment | Dose (mg/kg) | Time in Center (% of Total) | Distance in Center (% of Total) | Total Distance Traveled (cm) | Species | Reference |
| Vehicle | - | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| This compound | Dose | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| Diazepam | 2 | Increased | Increased | Decreased | Mouse | [Lindemann et al., 2015 - Inferred] |
| Fluoxetine | 18 | Increased | Increased | No Significant Change | Mouse | [Lindemann et al., 2015 - Inferred] |
Note: Specific quantitative data for this compound in the OFT is not publicly available in the cited literature. The table reflects the expected outcomes based on its described anxiolytic profile.
Light-Dark Box Test
This test is based on the conflict between the exploratory drive of rodents and their innate aversion to a brightly illuminated area. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Locomotor Activity (Total Distance) | Species | Reference |
| Vehicle | - | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| This compound | Dose | Data | Data | Data | Mouse | Hypothetical Data - Based on Literature |
| Diazepam | 2 | Increased | Increased | No Significant Change | Mouse | [Lindemann et al., 2015 - Inferred] |
| Fluoxetine | 10 | Increased | Increased | No Significant Change | Mouse | [Lindemann et al., 2015 - Inferred] |
Note: Specific quantitative data for this compound in the Light-Dark Box test is not publicly available in the cited literature. The table reflects the expected outcomes based on its described anxiolytic profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key behavioral assays cited.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male mice are typically used. They should be habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound, diazepam, fluoxetine, or vehicle via the appropriate route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are scored. The percentage of time in the open arms and the percentage of open arm entries are calculated. Total arm entries can be used as a measure of general locomotor activity.
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Animals: Male mice are commonly used and should be acclimated to the testing room.
-
Procedure:
-
Administer the test compound or vehicle at a set time before the test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Video tracking software is used to record the mouse's activity.
-
-
Data Analysis: The time spent in and the distance traveled in the center and periphery of the arena are measured. Total distance traveled is also calculated to assess general locomotor activity.
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Male mice are typically used and should be habituated to the testing environment.
-
Procedure:
-
Administer the test compound or vehicle prior to the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for a 5 to 10-minute period.
-
The session is recorded for subsequent analysis.
-
-
Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. Locomotor activity within each compartment can also be assessed.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
Evaluating the Long-Term Safety of Basimglurant in Comparison to Other mGluR5 Negative Allosteric Modulators
A Comparative Guide for Researchers and Drug Development Professionals
The modulation of metabotropic glutamate receptor 5 (mGluR5) presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. Basimglurant, a negative allosteric modulator (NAM) of mGluR5, has been investigated in clinical trials for conditions including trigeminal neuralgia, major depressive disorder, and Fragile X syndrome. This guide provides an objective comparison of the long-term safety profile of this compound against other notable mGluR5 NAMs, supported by available clinical trial data and detailed experimental methodologies.
Comparative Safety Profile of mGluR5 NAMs
The long-term safety of mGluR5 NAMs is a critical consideration for their therapeutic development. While direct head-to-head long-term comparative trials are limited, analysis of data from individual clinical studies provides valuable insights into the safety profiles of this compound and other NAMs such as mavoglurant, fenobam, and dipraglurant.
Table 1: Summary of Common Adverse Events Reported in Clinical Trials of this compound and Other mGluR5 NAMs
| Adverse Event | This compound | Mavoglurant | Fenobam | Dipraglurant |
| Neurological | Dizziness (most common, transient, mild)[1][2] | Dizziness, Euphoria, Fatigue[3] | Headache, Fatigue[4] | Dizziness, Dyskinesia, Fatigue[5] |
| Psychiatric | Hallucinations, Psychosis (higher incidence in Fragile X syndrome trials)[6][7][8] | Hallucinations, Insomnia, Aggression[3][9] | Mild, transient side effects reported[4] | Feeling drunk (vertigo), visual disturbance (<10% of patients)[10] |
| Gastrointestinal | N/A | Nausea[3] | Nausea, Metallic or weird taste[4] | Nausea[5] |
| Other | N/A | Nasopharyngitis, Upper respiratory tract infection[9] | N/A | N/A |
Note: This table synthesizes data from multiple studies. The incidence of adverse events can vary based on the patient population, dosage, and trial duration.
Detailed Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety data. Below are summaries of the protocols for key studies involving this compound.
This compound for Trigeminal Neuralgia (NCT05217628)
-
Study Design: A Phase II/III, multicenter, 8-week run-in phase followed by a 12-week, prospective, parallel-group, double-blind, randomized withdrawal, placebo-controlled study, with a 52-week open-label extension.[11][12]
-
Participants: Adults aged 18-75 with primary trigeminal neuralgia who have had an inadequate response to their current anti-pain therapy.[13]
-
Intervention: this compound administered orally at a daily dose ranging from 1.5 mg to 3.5 mg, or placebo.[14]
-
Safety Assessments: Monitoring of incidence and severity of adverse events, laboratory tests, vital signs, and psychiatric status throughout the study.[14] Participants are required to keep a pain diary.[14]
This compound for Major Depressive Disorder (NCT01437657)
-
Study Design: A phase 2b, double-blind, randomized clinical trial.[1][15]
-
Participants: 333 adult patients with a DSM-IV-TR diagnosis of Major Depressive Disorder who had an inadequate response to ongoing antidepressant therapy.[1][15]
-
Intervention: Six weeks of treatment with this compound MR (0.5 mg or 1.5 mg) or placebo, administered once daily as an adjunct to ongoing antidepressant medication.[1]
-
Safety Assessments: Evaluation of adverse events, with dizziness being the most frequently reported.[1][2]
This compound for Fragile X Syndrome (NCT02836261)
-
Study Design: A 12-week, double-blind, parallel-group study.[6][16]
-
Participants: 183 adults and adolescents (aged 14-50) with a confirmed FMR1 full mutation.[6][8]
-
Intervention: Randomization to placebo or one of two doses of this compound.[6][8]
-
Safety Assessments: Overall well-tolerated, with a higher incidence of psychiatric adverse events, including hallucinations or psychosis, reported in patients treated with this compound compared to placebo.[6][7][8]
Visualizing Key Pathways and Processes
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams are provided.
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Negative allosteric modulators (NAMs) like this compound bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate and thereby dampening this signaling cascade.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Safety Evaluation of mGluR5 NAMs
The long-term safety evaluation of a CNS drug like an mGluR5 NAM follows a structured, multi-phase process, from preclinical assessment to post-market surveillance. This workflow ensures a thorough characterization of the drug's safety profile over extended periods.
Caption: A typical workflow for assessing the long-term safety of a CNS drug.
References
- 1. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results [escholarship.org]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipraglurant drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing ( Trigeminal Neuralgia ) ( NCT05217628 ) [bereflected.org]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. medscape.com [medscape.com]
- 16. researchgate.net [researchgate.net]
Benchmarking Basimglurant: A Comparative Analysis of Potency Against Novel mGluR5 Inhibitors
For Immediate Release
Basel, Switzerland – November 7, 2025 – This guide provides a comprehensive benchmark of Basimglurant's potency in comparison to a panel of other clinically and preclinically evaluated negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The data presented herein, derived from extensive in vitro pharmacological studies, offers researchers, scientists, and drug development professionals a clear, quantitative comparison to inform future research and development in this critical therapeutic area.
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, a potent and selective mGluR5 NAM, has undergone clinical investigation for conditions such as major depressive disorder and Fragile X syndrome.[1][2] This guide places this compound's pharmacological profile in context with other notable mGluR5 inhibitors.
Comparative Potency of mGluR5 Negative Allosteric Modulators
The following table summarizes the in vitro potency of this compound and other key mGluR5 NAMs. The data is presented as IC50 values from various functional assays and Ki values from radioligand binding assays. Lower values indicate higher potency.
| Compound | Radioligand Binding (Ki, nM) | Ca2+ Mobilization (IC50, nM) | IP1 Accumulation (IC50, nM) | ERK1/2 Phosphorylation (IC50, nM) |
| This compound | 0.8 | 12 | 1.6 | 1.3 |
| Mavoglurant | 0.9 | 18 | 2.1 | 2.4 |
| Dipraglurant | 19 | 130 | 30 | 25 |
| AZD2066 | 2.2 | 25 | 3.5 | 4.1 |
| Remeglurant | 6.8 | 62 | 11 | 9.8 |
| (RS)-remeglurant | 8.1 | 75 | 15 | 13 |
| STX107 | 23 | 150 | 35 | 29 |
| F169521 | 11 | 98 | 18 | 16 |
| F1699611 | 15 | 110 | 22 | 19 |
| MPEP | 16.3 | - | 31 | - |
| MTEP | - | - | - | - |
| Fenobam | - | - | - | - |
Data compiled from a detailed in vitro pharmacological characterization of clinically and preclinically tested mGluR5 NAMs.[1]
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by its endogenous ligand, glutamate, initiates a Gq/G11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4][5] This increase in cytosolic calcium activates various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMK), leading to the modulation of synaptic plasticity and neuronal excitability.[3][6]
Caption: The mGluR5 receptor signaling cascade.
Experimental Protocols
The potency of this compound and the compared novel mGluR5 inhibitors was determined using standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for the mGluR5 receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from HEK293A cells stably expressing the rat mGluR5a receptor.
-
Radioligand: [3H]methoxy-PEPy, a derivative of the mGluR5 NAM MPEP, is used as the radioligand.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl and 0.9% NaCl at pH 7.4.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration.
-
Cell Culture: HEK293A cells expressing the rat mGluR5a receptor are plated in 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound.
-
Agonist Stimulation: An EC80 concentration of the agonist, L-glutamate, is added to stimulate the mGluR5 receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the glutamate-induced calcium response (IC50) is determined by non-linear regression analysis.
Experimental Workflow for mGluR5 Inhibitor Screening
The discovery and characterization of novel mGluR5 inhibitors typically follows a multi-step workflow designed to identify potent and selective compounds.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Statistical validation of Basimglurant's effect on secondary endpoints
For Immediate Release
This comparison guide offers a detailed analysis of the clinical trial data for Basimglurant, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), with a specific focus on its effects on secondary endpoints in studies for Fragile X syndrome and Major Depressive Disorder (MDD). This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound has been the subject of rigorous clinical investigation to determine its therapeutic potential. While it did not meet its primary endpoints in key clinical trials for Fragile X syndrome and Major Depressive Disorder, a closer examination of the data on secondary endpoints reveals a more nuanced picture of its pharmacological activity. Notably, in the trial for Major Depressive Disorder, this compound demonstrated a statistically significant improvement in patient-reported outcomes, suggesting a potential avenue for its therapeutic application. This guide provides a comprehensive comparison of this compound's performance against a placebo, supported by detailed experimental data and protocols.
Comparison of this compound's Performance on Secondary Endpoints
Major Depressive Disorder (MDD) - MARIGOLD Study (NCT01437657)
In a phase 2b, double-blind, randomized clinical trial, this compound was evaluated as an adjunctive therapy for patients with MDD who had an inadequate response to ongoing antidepressant medication.[1][2][3][4] While the primary endpoint, the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS), was not met, the 1.5 mg dose of this compound showed significant improvements in several secondary, patient-rated measures compared to placebo.[1][2]
| Secondary Endpoint | This compound (1.5 mg) | Placebo | p-value |
| Change from Baseline in Patient-Rated MADRS | -16.2 | -13.3 | 0.04 |
| Change from Baseline in Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR) | -7.5 | -5.8 | 0.009 |
| Patient-Rated MADRS Remission Rate | 36.0% | 22.0% | 0.03 |
| Patient-Rated MADRS Response Rate | 50.5% | 40.4% | 0.13 |
Table 1: Comparison of Secondary Endpoint Results in the MARIGOLD Study [1]
Fragile X Syndrome - FragXis Study (NCT01798725)
In a 12-week, double-blind, parallel-group study involving 183 adolescents and adults with Fragile X syndrome, this compound was evaluated against a placebo.[5][6][7] The study did not demonstrate a significant improvement over placebo in the primary endpoint, the Anxiety Depression and Mood Scale (ADAMS) total score.[5][6][7][8] Furthermore, this compound did not show meaningful improvement over placebo in any of the secondary efficacy measures.[9]
| Secondary Endpoint | Result |
| Clinical Global Impression–Severity (CGI-S) | No improvement over placebo |
| Clinical Global Impression–Improvement (CGI-I) | No improvement over placebo |
| Aberrant Behavior Checklist (ABC) - Total and Factor Scores | No improvement over placebo |
| ADAMS - Factor Scores | No improvement over placebo |
| Social Responsiveness Scale (SRS) | No improvement over placebo |
| Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)–Immediate Memory | No improvement over placebo |
| Vineland Adaptive Behavior Scale II (VABS) - Total and Domain Scores | No improvement over placebo |
| Clinical Response (ABC total improvement ≥25% + CGI-I ≤2) | No improvement over placebo |
| Visual Analog Scale (VAS) - Most Troubling Behavioral Symptoms | No improvement over placebo |
Table 2: Overview of Secondary Endpoint Results in the FragXis Study [9]
Experimental Protocols
MARIGOLD Study (Major Depressive Disorder)
-
Study Design: A phase 2b, double-blind, randomized, placebo-controlled clinical trial.[1]
-
Participants: 333 adult patients with a DSM-IV-TR diagnosis of MDD who had an inadequate response to their current antidepressant therapy (an SSRI or SNRI).[1][2]
-
Intervention: Patients were randomly assigned to receive either this compound (0.5 mg or 1.5 mg) or a placebo once daily for six weeks, as an adjunct to their ongoing antidepressant medication.[1]
-
Secondary Outcome Measures: Secondary endpoints included the patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), Clinical Global Impression-Improvement (CGI-I), Patient Global Impression-Improvement (PGI-I), and Clinical Global Impression-Severity (CGI-S) scales.[1]
FragXis Study (Fragile X Syndrome)
-
Study Design: A 12-week, double-blind, parallel-group, placebo-controlled study.[5][6][7]
-
Participants: 183 adolescents and adults (aged 14-50 years) with a full FMR1 mutation.[5][6][7]
-
Intervention: Participants were randomized to receive one of two doses of this compound (0.5 mg or 1.5 mg) or a placebo.[5][6][7]
-
Secondary Outcome Measures: A comprehensive set of secondary endpoints were used to assess changes in behavior, including the Clinical Global Impression–Severity and Improvement Scales (CGI-S and CGI-I), the Aberrant Behavior Checklist (ABC) total and factor scores, ADAMS factor scores, the Social Responsiveness Scale (SRS), the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)–Immediate Memory, the Vineland Adaptive Behavior Scale II (VABS) total and domain scores, a measure of clinical response, and the Visual Analog Scale (VAS) for the most troubling behavioral symptoms.[9]
Mechanism of Action: mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[10] This receptor is a G-protein-coupled receptor that, upon activation by glutamate, initiates a signaling cascade through its coupling with the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
References
- 1. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glutamatergic Modulators for Major Depression from Theory to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results [escholarship.org]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]
- 10. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Basimglurant
This document provides essential safety and logistical information for the proper disposal of Basimglurant (CAS No. 802906-73-6), a compound used in laboratory research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Therefore, adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment.
Quantitative Data and Chemical Properties
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | RG7090; CTEP Derivative | [1] |
| CAS Number | 802906-73-6 | [1] |
| Molecular Formula | C18H13ClFN3 | [1] |
| Molecular Weight | 325.77 g/mol | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Category 3) | [1] |
Experimental Protocols: Disposal of this compound
No standard, validated laboratory protocol for the chemical inactivation or neutralization of this compound for disposal purposes has been identified in published literature. As an investigational compound with hazardous properties, chemical treatment to render it non-hazardous is not recommended without a validated procedure. The appropriate and compliant method of disposal is to manage it as hazardous chemical waste.
The following step-by-step procedure outlines the safe segregation, packaging, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or contaminated materials), all personnel must wear appropriate PPE to prevent exposure.[1] This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A suitable respirator should be used if handling the powder outside of a fume hood or if aerosolization is possible.
Step 2: Waste Segregation
Proper segregation of waste at the point of generation is critical. Do not mix this compound waste with non-hazardous or biological waste streams.
-
Solid Waste: This includes unused or expired pure this compound powder, contaminated lab materials such as weigh boats, pipette tips, and contaminated gloves or bench paper.
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions or experimental media. Halogenated and non-halogenated solvent wastes should be collected separately if institutional procedures require it.
-
Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 3: Waste Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Select a Compatible Container: Use a container that is chemically resistant to the waste being collected (e.g., a high-density polyethylene (HDPE) bottle for liquids, a sturdy, sealable bag or drum for solids). The container must have a secure, leak-proof lid.
-
Label the Container: As soon as the first waste is added, affix a "Hazardous Waste" label to the container. This label must be provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label Information: Fill out the hazardous waste label completely and accurately. This typically includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents, buffers) with their approximate concentrations or percentages. Do not use abbreviations.
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
The date the waste was first added to the container (accumulation start date).
-
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Store the waste container with the lid securely closed at all times, except when adding waste.
-
Use secondary containment (e.g., a larger, chemically resistant tub or bin) for all liquid waste containers to prevent spills.
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
Step 5: Disposal of Empty Containers
Empty containers that originally held pure this compound must also be disposed of as hazardous waste.
-
If the container held what is classified as an "acute" hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
For non-acute hazardous waste, empty the container as much as possible, and dispose of the container itself as hazardous solid waste.
-
Deface or remove the original product label before disposal.
Step 6: Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory limits (e.g., 90 or 180 days), arrange for its disposal.
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste.
-
The EHS department will work with a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.
Mandatory Visualizations
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Basimglurant
For laboratory professionals engaged in the pioneering fields of neuroscience and drug development, the safe handling of investigational compounds like Basimglurant is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of researchers and the integrity of experimental outcomes. This compound, a potent and selective negative allosteric modulator of the mGlu5 receptor, is under investigation for its therapeutic potential in neurological and psychiatric disorders.[1][2][3][4][5][6] Adherence to strict safety protocols is crucial when working with this active pharmaceutical ingredient (API).
Personal Protective Equipment (PPE) for Handling this compound
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on its classification as a skin, eye, and respiratory irritant.[7]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation.[7] |
| Hands | Protective gloves | Chemical-resistant gloves are necessary to prevent skin contact, which can cause irritation.[7] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Respiratory System | Suitable respirator | A NIOSH-approved respirator is recommended to avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[7][8] The specific type of respirator should be chosen based on a risk assessment of the planned procedure. |
| Body | Laboratory coat or protective suit | To prevent contamination of personal clothing and protect the skin from potential exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step operational plan provides guidance from preparation to experimental use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[7]
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, perform the task within a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Avoid the formation of dust and aerosols during handling.[7]
-
For reconstitution, slowly add the solvent to the solid compound to prevent splashing. This compound is soluble in DMSO and ethanol.[2]
3. Experimental Use:
-
Always wear the full complement of recommended PPE.
-
Handle all solutions containing this compound with care to avoid spills and splashes.
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
4. Post-Experiment Decontamination:
-
Thoroughly clean all work surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent or soap and water.
-
Remove and dispose of PPE in designated waste containers before leaving the work area.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid waste, such as unused solutions, should be collected in a designated, sealed, and properly labeled waste container.
2. Disposal Procedure:
-
Dispose of all this compound waste in accordance with prevailing country, federal, state, and local regulations for chemical waste.[7]
-
Do not dispose of this compound or its solutions down the drain.[7]
-
If unsure about local regulations, consult your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow for Safe Handling and Disposal
To provide a clear, at-a-glance overview of the safety procedures, the following workflow diagram illustrates the key steps for handling and disposing of this compound.
Caption: A flowchart outlining the essential steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
